molecular formula C32H48Li4N7O19P3S B15588680 Biotin-16-UTP

Biotin-16-UTP

Número de catálogo: B15588680
Peso molecular: 987.6 g/mol
Clave InChI: SMHNYQKRIFXARG-DJUJCBRMSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Biotin-16-UTP is a useful research compound. Its molecular formula is C32H48Li4N7O19P3S and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C32H48Li4N7O19P3S

Peso molecular

987.6 g/mol

Nombre IUPAC

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1

Clave InChI

SMHNYQKRIFXARG-DJUJCBRMSA-J

Origen del producto

United States

Foundational & Exploratory

Biotin-16-UTP: A Comprehensive Technical Guide for Non-Radioactive RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-16-UTP is a critical reagent in molecular biology for the non-radioactive labeling of RNA. This biotinylated analog of uridine (B1682114) triphosphate (UTP) can be enzymatically incorporated into RNA transcripts by various RNA polymerases. The attached biotin (B1667282) moiety, connected via a 16-atom linker, allows for sensitive and specific detection using streptavidin-based systems. This guide provides an in-depth overview of this compound, its chemical properties, a detailed protocol for its use in in vitro transcription, and its applications in various molecular assays.

Introduction to this compound

Biotin-16-uridine-5'-triphosphate, or this compound, is a modified nucleotide used as a substitute for natural UTP in enzymatic RNA synthesis.[1] The "16" in its name refers to the 16-atom spacer arm that links the biotin molecule to the C5 position of the uridine base.[1] This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by streptavidin conjugates.

Biotin-labeled RNA probes are a safe and effective alternative to radioactive probes and are widely used in a variety of applications, including:

  • Northern Blotting : Detection of specific RNA molecules in a complex sample.[1]

  • In Situ Hybridization (ISH) : Localization of specific RNA sequences within cells or tissues.[1][2]

  • Microarray Analysis : Studying gene expression profiles by hybridizing labeled RNA to microarrays.[1]

  • RNA Pull-Down Assays : Isolating and identifying RNA-binding proteins.[3]

  • RNase Protection Assays : Quantifying specific mRNAs in a complex mixture.[4]

Chemical Structure and Properties

This compound consists of three key components: the biotin vitamin, a 16-atom hydrophilic spacer arm, and the uridine-5'-triphosphate nucleotide.

G cluster_biotin Biotin cluster_linker Linker Arm cluster_utp UTP Biotin Biotin Moiety Linker 16-Atom Spacer Biotin->Linker Amide Bond UTP Uridine-5'-Triphosphate Linker->UTP Amide Bond

Caption: Chemical components of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₂H₅₂N₇O₁₉P₃S (free acid)[1][5]
C₃₂H₄₈N₇O₁₉P₃SLi₄ (tetralithium salt)[6]
Molecular Weight 963.78 g/mol (free acid)[1][5]
987.5 g/mol (tetralithium salt)[7]
Purity (HPLC) ≥ 85-95%[5][8]
Concentration Typically supplied as a 10 mM solution[5][7]
pH 7.5 ± 0.5[5]
Storage Conditions Store at -20°C[5]
Shelf Life Stable for at least 12 months at -20°C[5][9]
Spectroscopic Properties λmax 240/289 nm, ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[5]

Experimental Protocol: In Vitro Transcription for Biotin-Labeled RNA Probe Synthesis

This protocol outlines the standard procedure for generating biotin-labeled RNA probes using this compound and a bacteriophage RNA polymerase (e.g., T7, SP6, or T3).

Materials
  • Linearized template DNA (1 µg) containing the appropriate promoter (T7, SP6, or T3)

  • This compound (10 mM solution)[7]

  • ATP, CTP, GTP (10 mM solutions each)[7]

  • UTP (10 mM solution)[10]

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

  • (Optional) DNase I, RNase-free[7]

Methodology

The following workflow diagram illustrates the key steps in generating and utilizing a biotin-labeled RNA probe.

G cluster_synthesis Probe Synthesis cluster_purification Purification & QC cluster_application Downstream Application A Assemble Transcription Reaction B Incubate at 37°C for 2 hours A->B C (Optional) DNase I Treatment B->C D Stop Reaction (EDTA) C->D E Purify Labeled RNA (e.g., column or precipitation) D->E F Assess Yield & Labeling Efficiency (e.g., gel electrophoresis, spot blot) E->F G Hybridize Probe to Target F->G H Wash to Remove Unbound Probe G->H I Detect with Streptavidin Conjugate H->I J Signal Visualization I->J

Caption: Workflow for biotinylated RNA probe synthesis and application.

Reaction Setup:

  • On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

ReagentVolume (µL) for 20 µL ReactionFinal Concentration
Nuclease-free Waterto 20 µL-
10x Transcription Buffer21x
10 mM ATP21 mM
10 mM CTP21 mM
10 mM GTP21 mM
10 mM UTP1.30.65 mM
10 mM this compound0.70.35 mM
Linearized Template DNAX (1 µg)50 ng/µL
RNase Inhibitor12 U/µL
RNA Polymerase1 (e.g., 20 units)1 U/µL
Total Volume 20 -

Note: The ratio of this compound to UTP can be optimized for different applications. A 1:2 or 1:3 ratio is a common starting point.[11] For many applications, a 35% substitution of UTP with this compound provides a good balance between labeling efficiency and transcript yield.[10][12]

Transcription Reaction:

  • Mix the components gently and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[11]

Reaction Termination and Template Removal:

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.

Purification and Analysis of Labeled RNA
  • Purification : The labeled RNA can be purified using standard methods such as spin column purification or ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and the DNA template.[11]

  • Analysis : The yield and integrity of the biotinylated RNA can be assessed by agarose (B213101) gel electrophoresis and ethidium (B1194527) bromide staining. The labeling efficiency can be estimated using a dot blot assay and detected with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate.[13] A standard labeling reaction is expected to yield approximately 10 µg of biotin-labeled RNA from 1 µg of template DNA.

Detection of Biotinylated Probes

The detection of biotin-labeled probes relies on the high-affinity interaction between biotin and streptavidin.

G Biotin_RNA Biotinylated RNA Probe Target_RNA Target RNA Sequence Biotin_RNA->Target_RNA Hybridization Streptavidin Streptavidin-Enzyme Conjugate (e.g., AP or HRP) Target_RNA->Streptavidin Biotin-Streptavidin Binding Substrate Chromogenic or Chemiluminescent Substrate Streptavidin->Substrate Enzymatic Reaction Signal Detectable Signal Substrate->Signal

Caption: Principle of detection for biotinylated RNA probes.

Streptavidin can be conjugated to various reporter molecules, including:

  • Enzymes : Alkaline phosphatase (AP) or horseradish peroxidase (HRP) for colorimetric, chemiluminescent, or fluorescent detection.[2]

  • Fluorophores : For direct fluorescent detection.[2]

Conclusion

This compound is a versatile and indispensable tool for non-radioactive RNA labeling. Its efficient incorporation into RNA transcripts and the robust biotin-streptavidin detection system provide a safe, sensitive, and reliable method for a wide range of molecular biology applications. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this technology.

References

Biotin-16-UTP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biotin-16-UTP, a crucial reagent for non-radioactive nucleic acid labeling. It covers its core molecular properties, a detailed experimental protocol for its primary application, and a visual representation of the experimental workflow.

Core Molecular Data

This compound is a uridine (B1682114) triphosphate analog that contains a biotin (B1667282) molecule attached via a 16-atom spacer arm. This modification allows for its incorporation into RNA transcripts by various RNA polymerases. The molecule is available in two common forms: a free acid and a tetralithium salt, each with a distinct molecular formula and weight.

PropertyThis compound (Free Acid)This compound (Tetralithium Salt)
Molecular Formula C₃₂H₅₂N₇O₁₉P₃S[1][2][3]C₃₂H₄₈N₇O₁₉P₃SLi₄[4][5][6]
Molecular Weight 963.78 g/mol [1][3]987.5 g/mol [4][5][6]

Experimental Protocol: Non-Radioactive RNA Labeling via In Vitro Transcription

The primary application of this compound is the generation of biotin-labeled RNA probes for various molecular biology techniques, such as in situ hybridization and Northern blotting.[1][3] This is achieved through in vitro transcription, where this compound is incorporated into the nascent RNA strand by an RNA polymerase.

Materials:

  • Linearized template DNA containing the target sequence downstream of a T7, SP6, or T3 promoter

  • This compound solution (10 mM)

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • (Optional) DNase I, RNase-free

  • (Optional) EDTA (0.5 M)

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the specified order:

    • Nuclease-free water (to final volume)

    • 10x Transcription Buffer

    • ATP, CTP, GTP (to a final concentration of 1 mM each)

    • UTP and this compound (The ratio can be optimized, a common starting point is a 2:1 or 3:1 ratio of UTP to this compound)[1]

    • Linearized template DNA (0.5-1 µg)

    • RNase Inhibitor

    • RNA Polymerase (e.g., T7 RNA Polymerase)

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours.[1]

  • (Optional) Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 20-25 mM.

  • Probe Purification: The labeled RNA probe can be purified using standard methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Storage: The concentration and labeling efficiency of the biotinylated RNA probe can be determined by spectrophotometry or dot blot analysis. Store the purified probe at -20°C or -80°C.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Core Reaction cluster_purification Post-Reaction Processing cluster_analysis Final Product template Linearized DNA Template transcription In Vitro Transcription (37°C, 2-16h) template->transcription ntps ATP, CTP, GTP, UTP ntps->transcription biotin_utp This compound biotin_utp->transcription enzyme RNA Polymerase & Buffer enzyme->transcription dnase DNase Treatment (Optional) transcription->dnase purification Purification (Ethanol Ppt / Column) transcription->purification dnase->purification labeled_rna Biotinylated RNA Probe purification->labeled_rna analysis Quantification & QC labeled_rna->analysis

Caption: Workflow for non-radioactive RNA labeling using this compound.

References

A Technical Guide to Non-Radioactive RNA Labeling with Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for non-radioactive RNA labeling using Biotin-16-UTP. This technique is a cornerstone for various molecular biology applications, offering a safe and effective alternative to radioactive labeling for the detection and analysis of RNA molecules.

Core Principle: Enzymatic Incorporation of a Modified Nucleotide

The fundamental principle of non-radioactive RNA labeling with this compound lies in the enzymatic synthesis of RNA through in vitro transcription.[1][2][3][4] During this process, a modified uridine (B1682114) triphosphate (UTP), this compound, is incorporated into the nascent RNA strand by an RNA polymerase.[1][2][3] This modified nucleotide contains biotin (B1667282), a small vitamin, attached to the C-16 position of the UTP molecule via a spacer arm.[5][6] The "16" in this compound refers to the 16-atom spacer that separates the biotin moiety from the uridine, which minimizes steric hindrance and ensures efficient recognition and incorporation by the RNA polymerase.[2][4][5]

The process is driven by bacteriophage RNA polymerases, most commonly T7, SP6, or T3 RNA polymerase.[7][8] These enzymes recognize specific promoter sequences on a linearized DNA template and catalyze the synthesis of a complementary RNA molecule.[1][2][7] By including this compound in the reaction mixture along with the canonic ribonucleotides (ATP, CTP, and GTP), the polymerase incorporates the biotinylated UTP at positions corresponding to adenine (B156593) in the DNA template.[1][3]

The resulting biotin-labeled RNA probe can then be used in a variety of applications, such as Northern blotting, in situ hybridization, and RNA pull-down assays.[1][2][9][10][11] The detection of the biotinylated probe is achieved through the high-affinity interaction between biotin and streptavidin, a protein isolated from Streptomyces avidinii.[12][13] Streptavidin is typically conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which catalyzes a chemiluminescent or chromogenic reaction, allowing for sensitive detection of the target RNA.[2][4][12][13]

Experimental Workflow and Key Pathways

The overall process, from template preparation to signal detection, involves several key stages. The following diagrams illustrate the biochemical pathway of biotin incorporation and the general experimental workflow.

Biotin_Incorporation_Pathway cluster_transcription In Vitro Transcription DNA_Template Linearized DNA Template (with T7/SP6/T3 Promoter) Biotinylated_RNA Biotinylated RNA Probe DNA_Template->Biotinylated_RNA template NTPs ATP, CTP, GTP NTPs->Biotinylated_RNA incorporation Biotin_UTP This compound Biotin_UTP->Biotinylated_RNA incorporation RNA_Polymerase T7/SP6/T3 RNA Polymerase RNA_Polymerase->Biotinylated_RNA catalysis

This compound Incorporation during In Vitro Transcription.

Experimental_Workflow Template_Prep 1. DNA Template Preparation (Linearized Plasmid or PCR Product) Transcription 2. In Vitro Transcription with this compound Template_Prep->Transcription Purification 3. RNA Probe Purification (DNase Treatment, Column Purification) Transcription->Purification Hybridization 4. Hybridization of Biotinylated Probe to Target RNA Purification->Hybridization Washing 5. Post-Hybridization Washes Hybridization->Washing Detection 6. Detection with Streptavidin-Enzyme Conjugate Washing->Detection Signal 7. Signal Generation (Chemiluminescence/Colorimetric) Detection->Signal

General Experimental Workflow for Biotinylated RNA Probe Applications.

Quantitative Data Summary

The efficiency of labeling and the yield of the final product are critical parameters. The following table summarizes key quantitative data gathered from various protocols.

ParameterTypical ValueNotes
DNA Template Input 1 µgThe amount can be optimized based on the template purity and length.[7]
Expected RNA Yield ~10 µg per 1 µg of template DNAYield is dependent on template quality, length, and incubation time.[7]
This compound:UTP Molar Ratio 1:3 to 1:2 (e.g., 0.35 mM this compound: 0.65 mM UTP)A common starting point is a 35% substitution of UTP with this compound to balance labeling efficiency and reaction yield.[1][2][4] Higher ratios can sometimes inhibit the polymerase.
Incubation Time 2 hoursFor shorter transcripts (<300 nt), incubation can be extended to 4-16 hours to maximize yield.[1]
Incubation Temperature 37°COptimal temperature for T7, SP6, and T3 RNA polymerases.[1][2][7]

Detailed Experimental Protocols

In Vitro Transcription for this compound Labeling

This protocol is a generalized procedure based on common methodologies. Optimization may be required for specific templates and applications.

Materials:

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (1 µg/µl)

  • 10x Transcription Buffer

  • This compound solution (10 mM)

  • ATP, CTP, GTP, UTP solutions (10 mM each)

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

ReagentVolumeFinal Concentration
Nuclease-free waterto 20 µl
10x Transcription Buffer2 µl1x
ATP, CTP, GTP (10 mM each)2 µl of each1 mM each
UTP (10 mM)1.3 µl0.65 mM
This compound (10 mM)0.7 µl0.35 mM
Linearized DNA Template (1 µg/µl)1 µl50 ng/µl
RNase Inhibitor1 µl
RNA Polymerase (T7, SP6, or T3)2 µl
Total Volume 20 µl
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.[1][7]

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µl of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes.[7][14]

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.5 M EDTA.

  • Probe Purification: Purify the biotinylated RNA probe using spin column chromatography or phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and the digested DNA template.[1]

  • Quantification and Storage: Analyze the transcript by agarose (B213101) gel electrophoresis. The biotinylated probe can be stored at -20°C or -80°C.[7]

Detection of Biotinylated RNA Probes

This protocol outlines the general steps for detecting a biotinylated probe after hybridization in applications like Northern blotting.

Materials:

  • Membrane with transferred RNA, hybridized with the biotinylated probe

  • Blocking Buffer

  • Wash Buffers (e.g., SSC with SDS)

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent substrate

Procedure:

  • Blocking: After hybridization and washing, incubate the membrane in a blocking buffer for 1 hour at room temperature to prevent non-specific binding of the streptavidin conjugate.

  • Streptavidin Conjugate Incubation: Dilute the Streptavidin-HRP or Streptavidin-AP conjugate in blocking buffer according to the manufacturer's instructions. Incubate the membrane in this solution for 1 hour at room temperature with gentle agitation.[15]

  • Washing: Wash the membrane several times with an appropriate wash buffer to remove unbound streptavidin conjugate.

  • Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.[13][16] Expose the membrane to X-ray film or a digital imaging system to detect the signal.

Concluding Remarks

Non-radioactive RNA labeling with this compound is a robust and versatile technique essential for modern molecular biology research. Its high sensitivity, safety, and the stability of the labeled probes make it a superior choice for a wide range of applications aimed at understanding RNA function and gene regulation. By following the principles and protocols outlined in this guide, researchers can effectively generate and utilize biotinylated RNA probes for their specific research needs.

References

Biotin-16-UTP Incorporation by RNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism and practical considerations for the incorporation of Biotin-16-UTP by bacteriophage RNA polymerases, such as T7, T3, and SP6. This process is fundamental for generating biotinylated RNA probes for a wide array of applications in molecular biology, including gene expression analysis, protein-RNA interaction studies, and diagnostics.

The Mechanism of this compound Incorporation

This compound is a uridine (B1682114) triphosphate (UTP) analog that is modified with a biotin (B1667282) molecule attached via a 16-atom linker to the C5 position of the uracil (B121893) base. During in vitro transcription, RNA polymerase catalyzes the formation of a phosphodiester bond between ribonucleotides, using a DNA template. This compound serves as an active substrate for RNA polymerases like T7, SP6, and T3, effectively replacing natural UTP in the transcription reaction.[1][2][3]

The core mechanism of incorporation is analogous to that of natural nucleotides. The RNA polymerase moves along the DNA template, and at a position where deoxyadenosine (B7792050) (A) is the template base, it recruits the complementary ribonucleotide. While this compound is bulkier than UTP, the active site of these polymerases can accommodate modifications at the C5 position of pyrimidines without significantly compromising the enzyme's catalytic activity. Studies on various 5-position modified UTP derivatives have shown that even large hydrophobic groups can be tolerated, with kinetic parameters (Km and Vmax) that are surprisingly similar to those of unmodified UTP. This tolerance is attributed to the fact that the C5 position of the uracil base projects into the major groove of the DNA-RNA hybrid and is not directly involved in the hydrogen bonding that dictates base pairing specificity or the catalytic reactions of phosphodiester bond formation.

The fidelity of incorporation of modified nucleotides like this compound is crucial. Research indicates that while the introduction of modified nucleotides can slightly increase the error rate of transcription compared to using only canonical nucleotides, polymerases like T7 maintain a relatively high fidelity.[4] The overall efficiency and fidelity are often influenced by the specific sequence context and the ratio of modified to unmodified nucleotide in the reaction.

G cluster_0 RNA Polymerase Active Site DNA_Template DNA Template (dA at +1 position) Biotin_UTP This compound DNA_Template->Biotin_UTP Template for recruitment Nascent_RNA Nascent RNA (3'-OH terminus) Nascent_RNA->Biotin_UTP Phosphodiester bond formation PPi Pyrophosphate (PPi) Biotin_UTP->PPi Release Elongated_RNA Elongated RNA (with incorporated Biotin-UMP) Translocation Elongated_RNA->Translocation Polymerase moves to +2 position

Figure 1. Mechanism of this compound incorporation by RNA polymerase.

Quantitative Data on Incorporation Efficiency

While specific kinetic data such as Km and Vmax for this compound are not extensively published in peer-reviewed literature, the efficiency of its incorporation is well-documented through the widespread use of commercial in vitro transcription kits. The general consensus is that this compound is "efficiently incorporated".[3] The optimal balance between labeling efficiency and the yield of full-length RNA is typically achieved by using a specific ratio of this compound to unmodified UTP.

ParameterRecommended ValueSource(s)
This compound:UTP Molar Ratio 1:3 to 1:2[3]
This compound Substitution Percentage 35%[5]
Final Concentration of this compound 0.35 mM (with 0.65 mM UTP)[5]
Expected RNA Yield ~10 µg per 1 µg of template DNA[6]

Note: The optimal ratio can be sequence-dependent and may require empirical optimization for specific templates. Higher ratios of this compound can sometimes lead to a decrease in the overall yield of the transcript.

Experimental Protocols

The following is a generalized protocol for the in vitro transcription of biotinylated RNA using T7 RNA polymerase. This protocol is a synthesis of information from various commercial kits and research articles.

Materials
  • Linearized template DNA (1 µg) containing a T7 promoter

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Purification supplies (e.g., spin columns or phenol:chloroform)

Reaction Setup
  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the following order to prevent precipitation of DNA by spermidine:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, CTP mix (10 mM each)2 µL1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
Linearized Template DNA (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[3]

Template Removal and Purification
  • Add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA using a suitable method, such as a spin column-based purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Analysis of Labeled RNA
  • Quantification: Measure the concentration of the purified RNA using a spectrophotometer (A₂₆₀).

  • Integrity: Analyze the size and integrity of the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

  • Labeling Efficiency: The incorporation of biotin can be confirmed by dot blot analysis followed by detection with streptavidin conjugated to an enzyme (e.g., HRP or AP) and a chemiluminescent or colorimetric substrate.

G Template_Prep Template DNA (Linearized Plasmid or PCR Product) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs + this compound) Template_Prep->IVT DNase_Treatment DNase I Treatment (Template Removal) IVT->DNase_Treatment Purification RNA Purification (Spin Column or Precipitation) DNase_Treatment->Purification QC Quality Control (Spectrophotometry, Gel Electrophoresis) Purification->QC Application Downstream Application (e.g., Microarray, Northern Blot, Pull-down Assay) QC->Application

Figure 2. Experimental workflow for the synthesis of biotinylated RNA.

Conclusion

This compound is a versatile and efficient substrate for RNA polymerases, enabling the production of biotin-labeled RNA for a multitude of research and diagnostic applications. While the bulky biotin moiety is a significant modification, the active site of bacteriophage RNA polymerases can readily accommodate it at the C5 position of uracil, allowing for robust incorporation. By carefully selecting the ratio of this compound to UTP and following optimized protocols, researchers can generate high yields of functionally active, biotinylated RNA probes.

References

storage and stability conditions for Biotin-16-UTP solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of Biotin-16-UTP Solutions

For researchers, scientists, and drug development professionals utilizing this compound, ensuring its integrity is paramount for the success of non-radioactive labeling of RNA. This guide provides a comprehensive overview of the recommended , details on assessing its stability, and protocols for its application.

Core Stability and Storage Parameters

This compound (Biotin-16-uridine-5'-triphosphate) is a critical reagent for the enzymatic incorporation of biotin (B1667282) into RNA transcripts. The stability of the molecule is crucial for efficient labeling. The primary factors influencing its stability are temperature, pH, light exposure, and handling practices such as freeze-thaw cycles.

Data Presentation: Recommended Storage and Stability Conditions

Quantitative data from various suppliers has been aggregated into the table below to provide a clear reference for optimal storage and expected shelf life.

ParameterRecommended ConditionNotesSource(s)
Long-Term Storage Temp. -15°C to -25°C or -20°CThis is the universally recommended temperature for maintaining stability.[1][2][3][4][5][6]
Shipping Condition Dry ice or gel packsShipped frozen to maintain integrity during transit.[1][4][6]
Shelf Life 12 to 24 monthsWhen stored correctly, the product is stable for at least one to two years.[2][3][4][7][8]
Allowable Degradation Approx. 5% over 6 monthsSome minor decomposition may occur even under ideal conditions.[1]
Solution pH 7.5 ± 0.5Typically supplied in a slightly alkaline Tris-HCl buffer to maintain nucleotide stability.[4][5][7][9]
Light Exposure Protect from lightRecommended to prevent potential photodegradation.[3][8]
Short-Term Exposure Ambient temperature possibleCumulative exposure should not exceed one week.[4][7]
Freeze-Thaw Cycles Avoid repeated cyclesAliquoting into single-use volumes is highly recommended to prevent degradation.[10][11]

Factors Affecting Stability

The integrity of this compound is dependent on several key factors:

  • Temperature: Consistent storage at or below -20°C is the most critical factor for long-term stability. While short-term exposure to ambient temperatures may be tolerated, it should be minimized[4][7].

  • Hydrolysis: Like other nucleotide triphosphates, this compound is susceptible to hydrolysis, particularly at acidic pH. The provision of the solution in a buffered format, typically Tris-HCl at pH 7.5, is standard practice to mitigate this[4][5].

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to the degradation of nucleotides. It is best practice to aliquot the solution into smaller, single-use volumes upon first receipt to minimize this effect[10][11].

  • Enzymatic Degradation: For its primary application in RNA labeling, preventing contamination with nucleases (RNases) is essential. Using RNase-free water, tips, and tubes is mandatory[1].

Experimental Protocols

To ensure the viability of this compound in an experimental setting, particularly after long-term storage, its purity and functionality can be assessed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of nucleotide analogs. It separates the intact this compound from any degradation products.

Methodology:

  • System Preparation: Use an HPLC system equipped with a suitable column (e.g., anion-exchange or reverse-phase C18) and a UV detector set to the appropriate wavelength (λmax ~240/289 nm)[4][7].

  • Mobile Phase: Prepare an appropriate buffer system. For anion-exchange, a gradient of a high-salt buffer (e.g., lithium chloride or ammonium (B1175870) bicarbonate) in a low-salt buffer (e.g., Tris-HCl) is typically used.

  • Sample Preparation: Dilute a small aliquot of the this compound solution in the initial mobile phase buffer.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a programmed gradient that allows for the separation of the triphosphate form from potential diphosphate, monophosphate, and free biotin degradation products.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the this compound peak as a percentage of the total area of all peaks. Reputable suppliers guarantee purity of ≥85-95%[2][4][7].

Protocol 2: Functional Stability Assessment via In Vitro Transcription

A functional assay is the ultimate test of this compound stability. This protocol assesses the efficiency of its incorporation into an RNA transcript.

Methodology:

  • Reaction Setup: Prepare an in vitro transcription reaction in a total volume of 20 µL. Combine the following components in an RNase-free microcentrifuge tube:

    • Transcription Buffer (10x, supplier-specific)[1]: 2 µL

    • ATP, GTP, CTP (10 mM each): 2 µL

    • UTP (10 mM): 1 µL

    • This compound (10 mM, test and control samples): 1 µL

    • Linearized Template DNA (with T7, SP6, or T3 promoter, 1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7, SP6, or T3 RNA Polymerase: 1 µL

    • Nuclease-Free Water: to 20 µL

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours[1].

  • Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA[1].

  • RNA Purification: Purify the labeled RNA using a standard method such as phenol/chloroform extraction followed by ethanol (B145695) precipitation or a commercial RNA purification kit.

  • Dot Blot Analysis and Detection:

    • Serially dilute the purified, biotinylated RNA.

    • Spot 1 µL of each dilution onto a nylon membrane[12].

    • Crosslink the RNA to the membrane using a UV crosslinker.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate[1][2].

    • Wash the membrane thoroughly.

    • Add a chemiluminescent or colorimetric substrate and detect the signal.

  • Analysis: Compare the signal intensity of the spots generated using the stored this compound to those from a fresh or control lot. A significant decrease in signal indicates degradation and reduced incorporation efficiency.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows.

G cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_use Experimental Use receive Receive Product (Shipped on Dry Ice/Gel Pack) thaw Thaw on Ice receive->thaw Upon arrival aliquot Aliquot into Single-Use Volumes thaw->aliquot Minimize time on ice long_term Long-Term Storage (-20°C, Protected from Light) aliquot->long_term Store immediately retrieve Retrieve One Aliquot long_term->retrieve working_stock Working Stock (On Ice During Use) use_exp Use in Experiment working_stock->use_exp retrieve->working_stock discard Discard Unused Portion of Aliquot use_exp->discard Avoid re-freezing G cluster_setup 1. In Vitro Transcription cluster_purification 2. Purification cluster_detection 3. Detection and Analysis reagents Combine Template DNA, NTPs, This compound (Test Sample), Buffer, and RNA Polymerase incubate Incubate at 37°C for 2h reagents->incubate purify Purify Labeled RNA (e.g., Column or Precipitation) incubate->purify spot Spot Serial Dilutions onto Nylon Membrane purify->spot block Block Membrane spot->block probe Incubate with Streptavidin-AP/HRP Conjugate block->probe detect Add Substrate and Detect Signal probe->detect analyze Analyze Signal Intensity vs. Control detect->analyze

References

An In-depth Technical Guide to the Basic Applications of Biotin-16-UTP in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental applications of Biotin-16-UTP in molecular biology, focusing on its use in the non-radioactive labeling of RNA probes and their subsequent application in various hybridization techniques. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction to this compound

This compound is a modified uridine (B1682114) triphosphate that has a biotin (B1667282) molecule attached to the C5 position of the uracil (B121893) base via a 16-atom spacer arm.[1] This molecule serves as a substrate for various RNA polymerases, including T7, SP6, and T3, allowing for its enzymatic incorporation into RNA transcripts during in vitro transcription.[2][3] The resulting biotin-labeled RNA molecules can be used as probes in a variety of molecular biology applications, offering a safe and effective alternative to radioactive labeling.[1][4] The long spacer arm minimizes steric hindrance, ensuring efficient incorporation by polymerases and accessibility of the biotin moiety for detection.[3]

The detection of biotinylated probes is typically achieved through the high-affinity interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) on the order of 10⁻¹⁵ M, making it one of the strongest known non-covalent interactions in nature.[5][6] Streptavidin can be conjugated to various reporter molecules, such as enzymes (e.g., horseradish peroxidase (HRP), alkaline phosphatase (AP)) or fluorophores, enabling sensitive detection of the target nucleic acid sequence.[2][7]

Core Application: Non-Radioactive RNA Probe Synthesis via In Vitro Transcription

The primary application of this compound is the synthesis of biotin-labeled RNA probes through in vitro transcription. This process involves the enzymatic synthesis of RNA from a linearized DNA template containing a specific promoter sequence (e.g., T7, SP6, or T3).[2] During transcription, this compound is incorporated into the newly synthesized RNA strand in place of unmodified UTP.[3]

The efficiency of labeling and the yield of the final product are critical parameters in probe synthesis. The following tables summarize key quantitative data related to the use of this compound.

ParameterValueReference(s)
Yield of Biotinylated RNA Approx. 10 µg of RNA per 1 µg of template DNA[2]
Optimal this compound:UTP Ratio 35% this compound substitution (e.g., 0.35 mM this compound to 0.65 mM UTP)[3]
Recommended Molar Ratio (this compound:UTP) 1:3 to 1:2[8]
ComparisonObservationReference(s)
Psoralen-Biotin vs. Enzymatic Biotin Labeling Psoralen-biotin labeling is 2-4 times more sensitive.[9]
Biotin vs. Digoxigenin (B1670575) Labeling (Sensitivity) Digoxigenin-labeled probes can be 2- to 10-fold more sensitive in dot blotting and 4-fold more sensitive in ISH.[10]
Biotin vs. Digoxigenin Labeling (Background) Digoxigenin method may produce less non-specific background staining.[10]
Biotin vs. Digoxigenin Labeling (Overall) The sensitivity of nucleic acid detection with a digoxigenin labeled probe is comparable to that obtained using biotin. Multistep detection protocols for both produce equally high sensitivity.[4]

This protocol is a general guideline for the synthesis of biotinylated RNA probes. Optimization may be required depending on the specific template and polymerase used.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • This compound (10 mM solution)

  • ATP, CTP, GTP, UTP (10 mM solutions each)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl, pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)[2]

  • T7, SP6, or T3 RNA Polymerase (20-40 units)

  • RNase Inhibitor (40 U/µl)

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

Procedure:

  • Thaw all reagents on ice. Keep enzymes on ice.

  • Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the specified order:

ReagentVolume (µl)Final Concentration
Nuclease-free waterto 20 µl-
10x Transcription Buffer21x
100 mM DTT210 mM
10 mM ATP, CTP, GTP Mix21 mM each
10 mM UTP1.30.65 mM
10 mM this compound0.70.35 mM
Linearized Template DNA (1 µg)X50 ng/µl
RNase Inhibitor12 U/µl
RNA Polymerase (20-40 U)11-2 U/µl
Total Volume 20
  • Mix the components gently by pipetting up and down and then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[8]

  • (Optional) To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA, pH 8.0.

  • Purify the biotinylated RNA probe using a spin column or through phenol-chloroform extraction followed by ethanol (B145695) precipitation.[8]

  • Assess the yield and integrity of the labeled probe by agarose (B213101) gel electrophoresis and spectrophotometry. The biotinylated RNA will migrate slower than unlabeled RNA of the same size.

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification cluster_product Final Product Linearized_DNA Linearized Plasmid DNA or PCR Product (with T7/SP6/T3 promoter) Transcription_Mix Assemble Reaction: - Template DNA - RNA Polymerase - RNase Inhibitor - NTPs - this compound Linearized_DNA->Transcription_Mix Add Incubation Incubate at 37°C (2 hours) Transcription_Mix->Incubation DNase_Treatment Optional: DNase I Treatment Incubation->DNase_Treatment Stop_Reaction Stop Reaction (EDTA) DNase_Treatment->Stop_Reaction Purify_Probe Purify Probe (Spin Column or Phenol/Chloroform) Stop_Reaction->Purify_Probe Biotinylated_Probe Biotinylated RNA Probe Purify_Probe->Biotinylated_Probe

Workflow for the synthesis of biotinylated RNA probes.

Applications of this compound Labeled Probes

Biotinylated RNA probes are versatile tools used in a variety of hybridization-based techniques.

Northern blotting is used to detect and quantify specific RNA sequences in a complex sample. A biotinylated probe hybridizes to its complementary RNA target that has been separated by gel electrophoresis and transferred to a membrane.

Experimental Protocol Outline for Northern Blotting:

  • RNA Electrophoresis: Separate total RNA or mRNA samples on a denaturing agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

  • Crosslinking: Immobilize the RNA to the membrane using UV light or baking.

  • Prehybridization: Block non-specific binding sites on the membrane by incubating it in a prehybridization buffer (e.g., ULTRAhyb™-Oligo) for at least 1 hour at 42°C.[11]

  • Hybridization: Add the denatured biotinylated probe to the hybridization buffer and incubate with the membrane overnight at 42°C.

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection:

    • Incubate the membrane with a streptavidin-HRP or streptavidin-AP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Add a chemiluminescent or chromogenic substrate and detect the signal using X-ray film or a digital imager.[6]

In situ hybridization allows for the localization of specific nucleic acid sequences within tissues or cells. Biotinylated probes are used to identify the spatial distribution of target mRNA.

Experimental Protocol Outline for ISH:

  • Tissue Preparation: Fix, embed, and section the tissue onto slides.

  • Permeabilization: Treat the sections with proteinase K to improve probe accessibility.

  • Prehybridization: Incubate the slides in a hybridization buffer to block non-specific binding.

  • Hybridization: Apply the biotinylated probe to the tissue sections and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[12]

  • Washing: Perform stringent washes to remove non-specifically bound probe.

  • Blocking: Incubate the slides in a blocking solution (e.g., casein solution or BSA) to prevent non-specific binding of the detection reagents.[13]

  • Detection:

    • Incubate with a streptavidin-AP or streptavidin-HRP conjugate.

    • Wash to remove excess conjugate.

    • Add a chromogenic substrate (e.g., BCIP/NBT for AP, DAB for HRP) to visualize the signal.[13]

    • Counterstain and mount for microscopic analysis.

In microarray experiments, biotinylated antisense RNA (aRNA) is synthesized from sample mRNA and hybridized to a chip containing thousands of specific oligonucleotide probes. This allows for the simultaneous analysis of the expression levels of a large number of genes. The MessageAmp™ II-Biotin Enhanced kit is an example of a commercially available system for this application.[14]

General Workflow for Microarray Target Preparation:

  • First-Strand cDNA Synthesis: Reverse transcribe total RNA or mRNA using an oligo(dT) primer containing a T7 promoter sequence.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA to create a double-stranded template.

  • In Vitro Transcription and Labeling: Perform in vitro transcription using T7 RNA polymerase and a nucleotide mix containing this compound to generate biotinylated aRNA.

  • Purification: Purify the labeled aRNA.

  • Fragmentation: Fragment the aRNA to a suitable size for hybridization.

  • Hybridization: Hybridize the fragmented, biotinylated aRNA to the microarray chip.

  • Washing and Staining: Wash the chip and stain with a streptavidin-phycoerythrin conjugate.

  • Scanning: Scan the microarray chip to detect the fluorescent signal at each probe location.

Detection_Workflow cluster_hybridization Hybridization cluster_detection Detection cluster_signal Signal Generation Hybridized_Probe Biotinylated Probe Hybridized to Target Nucleic Acid Blocking Blocking Step (e.g., BSA, Casein) Hybridized_Probe->Blocking Streptavidin_Conj Incubate with Streptavidin-Enzyme (HRP/AP) Conjugate Blocking->Streptavidin_Conj Washing Wash to Remove Unbound Conjugate Streptavidin_Conj->Washing Substrate_Addition Add Substrate (Chemiluminescent or Chromogenic) Washing->Substrate_Addition Signal_Detection Detect Signal (X-ray Film, Imager, or Microscope) Substrate_Addition->Signal_Detection

General workflow for the detection of biotinylated probes.

Conclusion

This compound is a valuable reagent for the non-radioactive labeling of RNA probes. Its efficient incorporation during in vitro transcription and the highly specific and sensitive detection of the biotin label via the streptavidin-biotin interaction make it a cornerstone of modern molecular biology techniques such as Northern blotting, in situ hybridization, and microarray analysis. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers aiming to implement these powerful methods in their own laboratories.

References

The Strategic Advantage of Biotin-16-UTP in Nucleic Acid Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research and diagnostics, the precise and sensitive detection of nucleic acids is paramount. Non-radioactive labeling techniques have largely supplanted traditional radioisotope methods, offering enhanced safety, stability, and ease of use. Among these, biotin-based labeling has emerged as a robust and versatile strategy. This technical guide delves into the core advantages of utilizing Biotin-16-UTP for the enzymatic labeling of RNA probes, providing a comprehensive resource for its application in various experimental contexts.

The Core Advantage: The 16-Atom Spacer Arm

This compound is a uridine (B1682114) triphosphate analog featuring a biotin (B1667282) molecule tethered to the C5 position of the uracil (B121893) base via a 16-atom spacer arm. This extended linker is a key structural feature that underpins many of the advantages of this labeling reagent. The elongated spacer arm minimizes steric hindrance between the bulky biotin molecule and the active site of RNA polymerases, such as T7, SP6, and T3. This facilitates more efficient incorporation of the labeled nucleotide into the nascent RNA transcript during in vitro transcription.[1][2][3]

Furthermore, the extended spacer arm improves the accessibility of the biotin moiety for subsequent detection by avidin (B1170675) or streptavidin conjugates. This enhanced accessibility leads to more efficient binding and, consequently, a stronger signal in downstream applications. While other biotinylated UTPs with different linker lengths are available, such as Biotin-11-UTP, the 16-atom linker in this compound provides an optimal balance between efficient enzymatic incorporation and effective detection.

High-Efficiency Enzymatic Incorporation

This compound is an excellent substrate for a variety of DNA-dependent RNA polymerases, making it a versatile tool for generating biotinylated RNA probes.[4] During in vitro transcription, this compound can be used to partially or completely replace unmodified UTP in the reaction mixture. A substitution ratio of 35% this compound to 65% UTP is often recommended to achieve an optimal balance between high labeling density and the yield of the full-length RNA transcript.[1][2]

Key Advantages of Enzymatic Incorporation:

  • Uniform Labeling: Incorporation of this compound throughout the RNA transcript provides multiple points for signal detection, leading to enhanced sensitivity.

  • Versatility: Compatible with standard in vitro transcription protocols using various RNA polymerases.

  • Control over Labeling Density: The ratio of this compound to UTP can be adjusted to optimize the labeling density for specific applications.

Data Presentation: Comparative Analysis of Nucleic Acid Labeling Methods

The choice of a nucleic acid labeling method is critical and depends on the specific application, required sensitivity, and experimental constraints. Below is a comparative summary of this compound against other common non-radioactive labeling methods.

FeatureThis compoundDigoxigenin (B1670575) (DIG) LabelingFluorescent Dyes (e.g., Cy3, Cy5)
Labeling Principle Enzymatic incorporation of biotinylated UTP during in vitro transcription.Enzymatic incorporation of DIG-labeled dUTP or UTP.Direct enzymatic incorporation of fluorescently labeled nucleotides or post-synthesis chemical labeling.
Detection Method High-affinity binding of streptavidin or avidin conjugates (e.g., HRP, AP, fluorophores).High-affinity binding of anti-DIG antibodies conjugated to enzymes or fluorophores.Direct detection of fluorescence using appropriate imaging systems.
Relative Sensitivity High. Can be significantly amplified.High. Reported to be 2- to 10-fold more sensitive than biotin in some dot blot and ISH applications.[5] With multi-layer detection, sensitivity is often comparable.[6][7][8]Moderate to High. Dependent on the quantum yield of the fluorophore and the sensitivity of the detection instrument.
Signal Amplification Readily achievable through streptavidin-HRP with tyramide signal amplification (TSA) or the use of poly-HRP conjugates.Can be amplified using secondary antibodies and enzymatic detection systems.Limited intrinsic signal amplification.
Endogenous Interference Potential for background from endogenous biotin in certain tissues (e.g., kidney, liver).Generally lower background as digoxigenin is not naturally present in most biological systems.Autofluorescence from tissues or cells can be a source of background.
Cost-Effectiveness Generally cost-effective due to the stability and high affinity of the biotin-streptavidin interaction.Can be more expensive than biotin-based reagents.Can be expensive, especially for custom-labeled oligonucleotides and the required imaging equipment.

Table 1: Comparison of Non-Radioactive Nucleic Acid Labeling Methods.

ParameterBiotin-11-UTPThis compound
Linker Arm Length 11 atoms16 atoms
Enzymatic Incorporation EfficientEfficient
aRNA Yield Reported to provide higher yields of amplified RNA (aRNA) in some studies, though specific quantitative data is often context-dependent.[9]Generally provides high yields, with the longer linker potentially causing slight impediments in purification in some contexts.[9]
Detection Efficiency The shorter linker may result in slightly more steric hindrance for streptavidin binding compared to the 16-atom linker.The longer linker is believed to provide better accessibility for streptavidin binding, potentially leading to a stronger signal.

Table 2: Comparison of Biotinylated UTPs with Different Linker Arm Lengths.

Experimental Protocols

In Vitro Transcription for this compound Labeled RNA Probe Synthesis

This protocol is adapted from standard methodologies for generating biotinylated RNA probes using T7 RNA Polymerase.

Materials:

  • Linearized template DNA (1 µg) containing a T7 promoter upstream of the target sequence

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 10x NTP mixture (10 mM each of ATP, CTP, GTP)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNase Inhibitor (40 U/µl)

  • T7 RNA Polymerase (20 U/µl)

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in the order listed:

    • Nuclease-free water to a final volume of 20 µl

    • 2 µl of 10x Transcription Buffer

    • 1 µg of linearized template DNA

    • 2 µl of 10x NTP mixture

    • 1.3 µl of UTP (final concentration 0.65 mM)

    • 0.7 µl of this compound (final concentration 0.35 mM)

    • 1 µl of RNase Inhibitor

    • 1 µl of T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase the yield.[3]

  • Template Removal: Add 1 µl of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.5 M EDTA, pH 8.0.

  • Probe Purification: Purify the biotinylated RNA probe using a spin column-based RNA purification kit or by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the labeled probe by measuring the absorbance at 260 nm. The quality and size of the transcript can be assessed by denaturing agarose (B213101) gel electrophoresis.

Non-Radioactive Northern Blotting with a this compound Labeled Probe

This protocol outlines the key steps for performing a Northern blot using a biotinylated RNA probe and chemiluminescent detection.

Materials:

  • Total RNA or mRNA samples

  • Denaturing agarose gel (with formaldehyde)

  • MOPS running buffer

  • Nylon membrane (positively charged)

  • UV crosslinker

  • Prehybridization buffer (e.g., ULTRAhyb™-Oligo Buffer)

  • Hybridization buffer (same as prehybridization buffer)

  • This compound labeled RNA probe

  • Stringency wash buffers (e.g., 2x SSC with 0.1% SDS; 0.1x SSC with 0.1% SDS)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • X-ray film or a chemiluminescence imaging system

Procedure:

  • RNA Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the RNA from the gel to a positively charged nylon membrane by capillary transfer or electroblotting.

  • RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Prehybridization: Place the membrane in a hybridization bottle or bag and prehybridize with prewarmed prehybridization buffer for at least 1 hour at the appropriate hybridization temperature (typically 42°C for oligonucleotide probes or 68°C for longer RNA probes).

  • Hybridization: Denature the biotinylated RNA probe by heating at 95-100°C for 5 minutes, then quickly chill on ice. Add the denatured probe to fresh, prewarmed hybridization buffer and add this to the membrane. Hybridize overnight with gentle agitation at the appropriate temperature.

  • Stringency Washes: After hybridization, wash the membrane with a series of stringency wash buffers to remove non-specifically bound probe. Typically, this involves two washes with a low stringency buffer (e.g., 2x SSC, 0.1% SDS) followed by two washes with a high stringency buffer (e.g., 0.1x SSC, 0.1% SDS) at the hybridization temperature.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the streptavidin-HRP conjugate.

  • Streptavidin-HRP Incubation: Incubate the membrane with a dilution of streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Signal Imaging: Expose the membrane to X-ray film or capture the signal using a chemiluminescence imaging system.

Mandatory Visualizations

Experimental Workflow for this compound Labeling and Northern Blotting

experimental_workflow cluster_labeling Probe Labeling cluster_blotting Northern Blotting template Linearized DNA Template (with T7 Promoter) ivt In Vitro Transcription (T7 RNA Polymerase, ATP, CTP, GTP, UTP, This compound) template->ivt purification RNA Purification (DNase Treatment, Spin Column) ivt->purification probe Biotinylated RNA Probe purification->probe hybridization Hybridization with Biotinylated Probe probe->hybridization rna_sample RNA Sample gel Denaturing Agarose Gel Electrophoresis rna_sample->gel transfer Transfer to Nylon Membrane gel->transfer crosslink UV Crosslinking transfer->crosslink crosslink->hybridization detection Chemiluminescent Detection hybridization->detection signal Signal Capture detection->signal

Caption: Workflow for generating a this compound labeled probe and its use in Northern blotting.

Signaling Pathway for Chemiluminescent Detection of Biotinylated Probes

detection_pathway cluster_hybridization Hybridization cluster_detection Detection Cascade target_rna Target RNA on Membrane hybrid Hybridized Probe-Target Complex target_rna->hybrid biotin_probe Biotinylated Probe biotin_probe->hybrid Hybridization complex Streptavidin-HRP Bound to Biotin hybrid->complex High-Affinity Binding streptavidin_hrp Streptavidin-HRP Conjugate streptavidin_hrp->complex product Oxidized Luminol (Excited State) complex->product HRP-catalyzed oxidation substrate Luminol Substrate substrate->product light Light Emission (~425 nm) product->light Decay to Ground State

Caption: Chemiluminescent detection of a biotinylated probe via streptavidin-HRP.

Conclusion

This compound stands out as a highly effective reagent for the non-radioactive labeling of nucleic acids. Its principle advantages lie in the optimal length of its spacer arm, which facilitates both efficient enzymatic incorporation and sensitive detection. The versatility of this compound allows for its use in a wide array of applications, including in situ hybridization, Northern and Southern blotting, and microarray analysis. While alternative non-radioactive methods exist, the biotin-streptavidin system, particularly when coupled with signal amplification techniques, offers an unparalleled combination of sensitivity, specificity, and cost-effectiveness. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and successfully implement this compound in their experimental workflows.

References

Biotin-16-UTP: A Comprehensive Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling guidelines for Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate). The information presented is collated from safety data sheets (SDS) and product information from various suppliers to ensure a comprehensive understanding for laboratory personnel. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is essential to ensure a safe working environment.[1][2]

Hazard Identification and Classification

This compound is not considered a hazardous substance according to GHS classification.[1][2] Consequently, it does not have associated hazard pictograms, signal words, or hazard statements.[2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, OSHA, or NTP.[2] Furthermore, it is not subject to the reporting requirements of SARA 311/312 and is not listed under the Massachusetts, Pennsylvania, or New Jersey Right To Know Acts.[1] This product also does not contain any chemicals known to the State of California to cause cancer, birth defects, or any other reproductive harm.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for proper handling, storage, and in case of accidental release.

PropertyData
Molecular Formula C₃₂H₄₈N₇Na₄O₁₉P₃S[1] or C₃₂H₅₂N₇O₁₉P₃S (free acid)[3]
Molecular Weight 1051.70 g/mol (tetrasodium salt)[1] or 963.78 g/mol (free acid)[3]
Appearance Colorless to slightly yellow solution[3] or white solid[4]
Form Filtered solution (10 mM in Tris-HCl)[3] or solid[4]
pH 7.5 ±0.5[3]
Solubility Soluble in water[4]
Storage Temperature -20°C[1][3]
Stability Stable under recommended storage conditions[1]
Flash Point Does not flash

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

3.1 Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Avoid inhalation of dust or aerosols.[1]

  • Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1]

  • A suitable respirator should be used if ventilation is inadequate.[1]

  • Centrifuge the vial briefly before opening to ensure the contents are at the bottom.[3]

3.2 Storage:

  • Store at -20°C in a tightly sealed container.[1][3][5]

  • Keep in a cool, well-ventilated area.[1]

  • Protect from light and direct sunlight.[1][2]

  • Keep away from sources of ignition.[1]

  • Short-term exposure to ambient temperature (up to one week cumulative) is possible.[3]

  • The product is typically shipped on dry ice or gel packs.[3][6]

Experimental Protocols and Exposure Controls

While specific experimental protocols for safety testing of this compound are not publicly detailed in the provided search results, standard laboratory exposure control measures are well-documented.

4.1 Exposure Controls:

  • Engineering Controls: Ensure adequate ventilation in the laboratory. An accessible safety shower and eye wash station should be available.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields.[1]

    • Hand Protection: Wear protective gloves.[1]

    • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

    • Respiratory Protection: If ventilation is insufficient, use a suitable respirator.[1]

First Aid and Accidental Release Measures

In the event of exposure or accidental release, the following procedures should be followed.

5.1 First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

5.2 Accidental Release Measures:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Methods for Cleaning Up: Absorb the solution with a liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[1]

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: The product is stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No data available.[1]

  • Conditions to Avoid: Exposure to light.[2]

  • Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for this compound are not extensively reported in the available literature. The existing data indicates a low hazard profile.

  • Acute Toxicity: Not classified due to lack of data.[2]

  • Skin Corrosion/Irritation: Not classified due to lack of data.[2]

  • Serious Eye Damage/Eye Irritation: Not classified due to lack of data.[2]

  • Respiratory or Skin Sensitization: Not classified due to lack of data.[2]

  • Germ Cell Mutagenicity: Not classified due to lack of data.[2]

  • Carcinogenicity: Not classified due to lack of data.[2]

  • Reproductive Toxicity: Classified based on available data, though specifics are not provided in the search results.[1]

  • Ecotoxicity: No data is available, but it is not expected to adsorb on soil.[2]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_preparation Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive Shipment (Dry Ice/Gel Pack) Store Store at -20°C Protect from Light Receive->Store Inspect Integrity Retrieve Retrieve from Storage Store->Retrieve Thaw Thaw on Ice Retrieve->Thaw Centrifuge Centrifuge Briefly Thaw->Centrifuge Use Use in Ventilated Area (Wear Full PPE) Centrifuge->Use Decontaminate Decontaminate Surfaces (with Alcohol) Use->Decontaminate Exposure Personal Exposure Use->Exposure If Occurs Dispose Dispose of Waste (Local Regulations) Decontaminate->Dispose Spill Accidental Spill Spill->Decontaminate Contain & Clean FirstAid First Aid Measures Exposure->FirstAid Administer

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Biotin-16-UTP for In Vitro Transcription Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-16-UTP is a modified uridine (B1682114) triphosphate used to produce biotin-labeled RNA probes through in vitro transcription.[1][2] This process involves the enzymatic incorporation of this compound, in place of standard UTP, into a growing RNA chain by RNA polymerases such as T7, SP6, or T3.[2][3][4] The resulting biotinylated RNA probes are highly valuable tools for a variety of molecular biology applications. The 16-atom spacer arm of this compound effectively minimizes steric hindrance, allowing the biotin (B1667282) moiety to be readily accessed by streptavidin conjugates for detection.[5][6][7] These non-radioactive probes are ideal for applications such as in situ hybridization, Northern blotting, and affinity purification of RNA-binding proteins.[5][7][8][9][10]

Principle of the Method

The core of this technique is an in vitro transcription reaction driven by a phage RNA polymerase (T7, SP6, or T3). The reaction requires a linearized DNA template containing the appropriate promoter sequence upstream of the target sequence.[3][8] During transcription, the RNA polymerase incorporates ATP, CTP, GTP, and a mixture of UTP and this compound into the newly synthesized RNA strand.[3][5] The ratio of this compound to unlabeled UTP can be adjusted to control the density of biotin labels in the final transcript.[4] A substitution of 35% this compound for UTP is often recommended to achieve an optimal balance between labeling efficiency and reaction yield.[5][6][7] Following the reaction, the biotinylated RNA probe can be detected using streptavidin conjugated to an enzyme (like HRP or AP) or a fluorophore.[5][6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a standard 20 µL in vitro transcription labeling reaction using this compound.

ParameterRecommended ValueNotes
DNA Template
TypeLinearized plasmid or PCR product with T7, SP6, or T3 promoter[3][6]Template quality is critical for high yield. Ensure it is free of RNase and other contaminants.[3]
Amount1 µgThe amount of RNA synthesized depends on the template's purity, size, and sequence.[3]
Nucleotides (Final Conc.)
ATP, GTP, CTP1 mM each[5][6]Provided as 100 mM stock solutions.
UTP0.65 mM[5][6]This concentration is for a 35% biotin substitution. Can be optimized.[5]
This compound0.35 mM[5][6]Corresponds to a 35% substitution of total UTP.
This compound:UTP Ratio1:2 or 1:3 is commonly recommended[8]A 35% substitution (approx. 1:2 ratio of this compound to UTP) is a good starting point.[5][6][7]
Reaction Conditions
Incubation Temperature37°C[3][5]
Incubation Time30 minutes to 4 hours[3][5][8]Longer incubation (2-4 hours) may increase yield for certain probes.[5][6] For short transcripts (<300 nt), 4-16 hours may be needed.[8]
Expected Yield ~10 µg of biotin-labeled RNA per 1 µg of template DNA[3]Yield can vary based on template quality and length.

Detailed Experimental Protocol

This protocol describes a standard 20 µL in vitro transcription reaction for generating biotin-labeled RNA probes.

1. Materials Required

  • Linearized template DNA (1 µg/µL)

  • This compound (10 mM stock)

  • ATP, CTP, GTP, UTP (100 mM stocks)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase Mix

  • RNase Inhibitor

  • DTT (100 mM)

  • Nuclease-free water

  • (Optional) DNase I, RNase-free

  • RNA purification kit or reagents (e.g., ethanol (B145695), sodium acetate)

2. Reagent Preparation

  • Thaw all components at room temperature, except for the RNA Polymerase Mix, which should be kept on ice.[5]

  • Gently vortex and briefly centrifuge all thawed components to ensure they are well-mixed and collected at the bottom of the tube.[5]

  • Prepare a 10 mM working solution of UTP from the 100 mM stock by making a 1:10 dilution with nuclease-free water.[5]

3. Reaction Assembly Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order to prevent precipitation:

ComponentVolume for 20 µL RxnFinal Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
100 mM DTT2 µL10 mM
100 mM ATP0.2 µL1 mM
100 mM CTP0.2 µL1 mM
100 mM GTP0.2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
Template DNA (1 µg)1 µL50 ng/µL
RNase Inhibitor1 µL
RNA Polymerase Mix2 µL

Note: The volumes are based on the final concentrations listed in the quantitative data table. Some commercial kits provide pre-mixed nucleotide solutions.

  • Add nuclease-free water, 10x Transcription Buffer, and DTT. Mix by vortexing and centrifuge briefly.[5]

  • Add the nucleotide solutions (ATP, CTP, GTP, UTP, this compound) and the DNA template. Vortex and spin down.[5]

  • Add the RNA Polymerase Mix. Mix gently by pipetting or flicking the tube, and then centrifuge briefly.[5]

4. Incubation

  • Incubate the reaction mixture for 2 hours at 37°C.[3] For some templates or applications, incubation can be as short as 30 minutes or extended up to 4 hours to potentially increase yield.[5][6]

5. (Optional) Template Removal

  • To remove the DNA template, add 1 µL of RNase-free DNase I (20 U) to the reaction and incubate for 15 minutes at 37°C.[3]

6. Purification of Labeled RNA

  • Purify the biotinylated RNA using a spin column-based RNA purification kit or by ethanol precipitation.[8]

    • Ethanol Precipitation: Adjust the reaction volume to 100 µL with nuclease-free water, add 10 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes (275 µL) of cold 100% ethanol. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the RNA. Wash the pellet with cold 70% ethanol, air dry, and resuspend in nuclease-free water.[8]

  • Store the purified, labeled RNA at -20°C or -80°C.[3]

Visualizations

Experimental Workflow Diagram

Biotin_16_UTP_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Template Linearized DNA Template IVT In Vitro Transcription (37°C, 2 hours) Template->IVT Reagents NTPs, this compound, Buffer, Polymerase Reagents->IVT DNase Optional: DNase I Treatment IVT->DNase Purify RNA Purification (Spin Column or Precipitation) IVT->Purify DNase->Purify Probe Biotinylated RNA Probe Purify->Probe

Caption: Workflow for this compound RNA labeling.

Application in Studying Gene Regulation

Biotinylated RNA probes are instrumental in studying post-transcriptional gene regulation, a key component of many cellular signaling pathways. These probes can be used in "pull-down" assays to isolate and identify RNA-binding proteins (RBPs) that interact with a specific RNA sequence, thereby influencing its stability, localization, or translation.

RNA_Protein_Interaction_Pathway cluster_cell Cellular Context cluster_assay Experimental Analysis Signal External Signal Signaling_Pathway Signaling Cascade Signal->Signaling_Pathway RBP RNA-Binding Protein (RBP) Signaling_Pathway->RBP activates/ inhibits Target_mRNA Target mRNA RBP->Target_mRNA binds to Cell_Lysate Cell Lysate (contains RBP) RBP->Cell_Lysate isolate Translation Translation Target_mRNA->Translation Protein_Product Protein Product Translation->Protein_Product Biotin_Probe Biotinylated RNA Probe (mimics Target mRNA sequence) Pull_Down Streptavidin Bead Pull-Down Biotin_Probe->Pull_Down Cell_Lysate->Pull_Down Identification Identify Bound RBP (e.g., Western Blot) Pull_Down->Identification

Caption: Using biotin probes to study RNA-protein interactions.

References

Application Notes and Protocols: Biotin-16-UTP for In Situ Hybridization Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the cellular context of tissue sections, providing invaluable insights into gene expression and organization.[1] While traditionally reliant on radioactive isotopes, non-radioactive methods have become prevalent due to safety, stability, and ease of use.[1][2] The biotin-streptavidin system is a cornerstone of non-radioactive detection, leveraging the extraordinarily high affinity between biotin (B1667282) and streptavidin (Kd = 10⁻¹⁵ M), which is nearly as strong as a covalent bond.[1][3]

Biotin-16-UTP is an analog of uridine (B1682114) triphosphate (UTP) with a biotin molecule attached via a 16-atom spacer arm.[4] This spacer minimizes steric hindrance, allowing for efficient incorporation into RNA transcripts by RNA polymerases like T7, SP6, and T3.[5][6] These biotin-labeled RNA molecules, or "riboprobes," can then be used in ISH to detect specific messenger RNA (mRNA) targets. Subsequent detection using enzyme-conjugated streptavidin allows for precise chromogenic or fluorescent visualization of the target sequence within the tissue architecture.[7][8] These application notes provide a comprehensive guide to synthesizing and utilizing this compound-labeled probes for ISH applications.

Principle of the Method

The process involves two primary stages: the synthesis of the biotinylated RNA probe and its subsequent use in an in situ hybridization experiment for detection.

  • Probe Synthesis via In Vitro Transcription: A DNA template containing the target sequence downstream of an RNA polymerase promoter (e.g., T7, SP6) is linearized. This template is then used in an in vitro transcription reaction. During this reaction, a mix of standard ribonucleotides (ATP, CTP, GTP) and a defined ratio of UTP to this compound are incorporated into the newly synthesized antisense RNA strand by the RNA polymerase.[5][6] The result is a pool of RNA probes complementary to the target mRNA, randomly labeled with biotin.

  • Hybridization and Detection: The biotinylated probe is applied to the prepared tissue section. It hybridizes specifically to its complementary mRNA sequence within the cells. After washing away the unbound probe, the tissue is incubated with a streptavidin-enzyme conjugate (commonly Alkaline Phosphatase - AP, or Horseradish Peroxidase - HRP). The streptavidin binds tightly to the biotin molecules on the hybridized probe. Finally, a substrate is added that is converted by the enzyme into a colored, insoluble precipitate at the site of hybridization, allowing for microscopic visualization.[7][9]

Quantitative Data Summary

Successful probe synthesis and detection depend on optimizing several key parameters. The following table summarizes typical quantitative data for the synthesis of biotinylated RNA probes.

ParameterRecommended Value/RangeNotesSource(s)
Template DNA
Input Amount0.5 - 1.0 µgPurity of the template is critical for reaction yield.[6][10]
Recommended Probe Length200 - 600 bpShorter probes can penetrate tissue more easily.[11][12]
In Vitro Transcription
Total Reaction Volume20 µLA standard volume for laboratory-scale reactions.[10][13]
This compound:UTP Ratio1:2 (e.g., 0.35 mM this compound: 0.65 mM UTP)A 35% substitution of UTP with this compound offers a good balance between labeling efficiency and transcription yield. This ratio can be optimized.[10]
Incubation Temperature37 °COptimal temperature for T7, SP6, and T3 RNA polymerases.[6][13]
Incubation Time2 hours to overnightOvernight incubation can increase probe yield.[6][14]
Expected RNA Yield~10 µg per 1 µg of template DNAYield depends on template quality and reaction optimization.[6]
Probe Detection
Streptavidin-AP Concentration1 - 5 µg/mLDiluted in a blocking solution before use.[9]
Streptavidin-AP (overnight)0.3 - 0.5 µg/mLFor longer substrate incubation to increase sensitivity.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Labeled RNA Probe

This protocol describes the generation of a biotinylated antisense RNA probe using in vitro transcription.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 or SP6 promoter (0.5-1.0 µg)

  • This compound (10 mM solution)[5]

  • ATP, CTP, GTP, UTP solutions (10 mM each)

  • T7 or SP6 RNA Polymerase

  • 10x Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.2 M EDTA (pH 8.0)

  • Nuclease-free water

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (B145695) & 70% Ethanol

  • Formamide (B127407)

Procedure:

  • Template Preparation: The DNA template must be linear and purified to be free of RNase and protein contaminants.[6] If using a plasmid, linearize it with a restriction enzyme that cuts downstream of the insert. Purify the linearized DNA by phenol/chloroform extraction followed by ethanol precipitation or by using a suitable column purification kit.[6]

  • In Vitro Transcription Reaction Setup: At room temperature, assemble the following components in a sterile, RNase-free microcentrifuge tube. (Note: Components in transcription buffers can cause DNA precipitation at low temperatures).[13]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
10 mM ATP2 µL1 mM
10 mM CTP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
RNase Inhibitor1 µL-
Linearized Template DNAX µL (0.5 - 1 µg)25-50 ng/µL
T7/SP6 RNA Polymerase1.5 µL-
  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for at least 2 hours. For higher yields, the incubation can be extended overnight.[6][14]

  • Template Removal: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[13]

  • Stopping the Reaction: Stop the DNase reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[6]

  • Probe Purification (Ethanol Precipitation):

    • Add 2.5 µL of 3 M Sodium Acetate (pH 5.2).

    • Add 75 µL of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.[14]

    • Centrifuge at maximum speed at 4°C for 20-30 minutes to pellet the RNA probe.

    • Carefully remove the supernatant. Wash the pellet with 100 µL of 70% ethanol and centrifuge again for 10 minutes.[14]

    • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension and Storage: Resuspend the RNA probe in 25 µL of RNase-free water. Add an equal volume (25 µL) of formamide for long-term stability.[14] Store the probe at -20°C or -80°C.

  • Quality Control: Analyze the transcript size and integrity by running 1-2 µL on an agarose (B213101) gel. Estimate the yield using a spectrophotometer (e.g., NanoDrop).[6][14]

Protocol 2: Chromogenic Detection of Biotinylated Probes

This protocol outlines the steps for detecting the hybridized biotinylated probe on tissue sections using a streptavidin-alkaline phosphatase conjugate and BCIP/NBT substrate.

Materials:

  • Slides with tissue sections post-hybridization and washing

  • Blocking Solution (e.g., 2% Casein or Bovine Serum Albumin in buffer)

  • Streptavidin, Alkaline Phosphatase (AP) conjugate

  • Wash Buffers (e.g., PBS with Tween-20, Tris-buffered saline)

  • Alkaline Phosphatase Buffer (100 mM Tris, pH 9.5)

  • BCIP/NBT Substrate Kit

  • Nuclear Fast Red or Methyl Green counterstain

  • Permanent Mounting Medium

Procedure:

  • Blocking: After post-hybridization washes, equilibrate the slides in a suitable buffer. Block non-specific binding by incubating the sections in Blocking Solution for at least 30 minutes at room temperature.[9]

  • Streptavidin-Enzyme Conjugate Incubation:

    • Dilute the Streptavidin-AP conjugate to a working concentration of 1-5 µg/mL in the blocking solution.[9]

    • Tip off the blocking solution from the slides and apply the diluted Streptavidin-AP solution.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the slides thoroughly to remove unbound conjugate. Perform 2-3 washes of 5 minutes each in a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Substrate Preparation and Incubation:

    • Wash the slides for 2 x 3 minutes in Alkaline Phosphatase Buffer (100 mM Tris, pH 9.5) to equilibrate.[9]

    • Prepare the BCIP/NBT substrate working solution according to the manufacturer's instructions immediately before use.[9][15]

    • Incubate the sections with the substrate solution in the dark. Monitor the color development (a blue/purple precipitate) under a microscope. This can take from 15 minutes to several hours.

  • Stopping the Reaction: Once the desired signal intensity is reached with minimal background, stop the reaction by washing the slides extensively in distilled water for 5 minutes.[9]

  • Counterstaining (Optional): If desired, counterstain the sections with a compatible stain like Nuclear Fast Red to visualize cell nuclei.[9]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%), clear with xylene, and permanently mount with a compatible mounting medium.[9]

Visualizations

G Workflow for this compound RNA Probe Synthesis cluster_0 Template Preparation cluster_1 Probe Synthesis & Processing Plasmid_PCR Plasmid or PCR Product (with T7/SP6 Promoter) Linearization Linearization (Restriction Digest) Plasmid_PCR->Linearization Purification_Template Template Purification Linearization->Purification_Template IVT In Vitro Transcription (+ this compound) Purification_Template->IVT DNase DNase I Treatment (Template Removal) IVT->DNase Purification_Probe Probe Purification (Ethanol Precipitation) DNase->Purification_Probe QC Quality Control (Gel / Spectrophotometry) Purification_Probe->QC Final_Probe Biotinylated RNA Probe (Ready for ISH) QC->Final_Probe

Caption: A flowchart illustrating the key stages of synthesizing a biotinylated RNA probe using this compound.

G Detection Principle of Biotinylated ISH Probes cluster_Cell Target Cell Target_mRNA Target mRNA Sequence Probe Biotinylated RNA Probe Probe->Target_mRNA Hybridization Conjugate Streptavidin-Enzyme (e.g., Alkaline Phosphatase) Conjugate->Probe High-Affinity Binding Substrate Chromogenic Substrate (e.g., BCIP/NBT) Signal Colored Precipitate (Visible Signal) Substrate->Conjugate Enzymatic Conversion

Caption: The mechanism of signal detection in ISH using a biotinylated probe and a streptavidin-enzyme conjugate.

References

Application Note: A Detailed Protocol for Northern Blotting with Biotin-16-UTP Probes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for Northern blotting, a technique used to detect and analyze specific RNA molecules from a complex RNA population. This method utilizes a non-radioactive approach, employing RNA probes labeled with Biotin-16-UTP. The detection is achieved through a chemiluminescent reaction, offering a safe and sensitive alternative to traditional radioactive methods.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology laboratory techniques.

Biotinylated RNA Probe Synthesis via In Vitro Transcription

The foundation of this protocol is the generation of a high-specificity RNA probe labeled with biotin (B1667282). This is accomplished through in vitro transcription, where a linearized DNA template containing a T7, SP6, or T3 promoter is transcribed into RNA in the presence of this compound.[4][5] This nucleotide analog is incorporated into the newly synthesized RNA probe, which can then be used for hybridization.

Protocol:

  • Assemble the transcription reaction at room temperature in a nuclease-free microtube to prevent RNA degradation.[4]

  • Add the components in the order listed in Table 1. Mix thoroughly by vortexing and centrifuge briefly to collect the contents.[4]

  • Incubate the reaction for 2 hours at 37°C.[5] For optimal yield, some protocols suggest a 30-minute incubation.[4]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase and incubate for 15 minutes at 37°C.[5]

  • Purify the biotinylated RNA probe using a spin column-based RNA purification kit or via ethanol (B145695) precipitation to remove unincorporated nucleotides, proteins, and salts.[1][6]

  • Determine the probe concentration using UV absorbance, as biotin does not absorb in the UV spectrum.[1] Store the probe at -20°C or -80°C.[1]

Table 1: In Vitro Transcription Reaction for this compound Probe Labeling

Component Volume (µL) Final Concentration
Nuclease-Free Water Up to 20 µL -
10x Transcription Buffer 2 1x
10x Biotin/NTP Mix* 2 1x
Linearized Template DNA Variable 0.5 - 1.0 µg
Protector RNase Inhibitor 1 20 U
T7/SP6/T3 RNA Polymerase 2 40 U
Total Volume 20 -

*The 10x Biotin/NTP Mix should contain ATP, GTP, CTP, UTP, and this compound. A common ratio for this compound to UTP is 1:2, or a 35% substitution of UTP with this compound, to ensure an optimal balance between labeling efficiency and transcription yield.[1][4]

RNA Electrophoresis

Total RNA or mRNA samples are separated by size using denaturing agarose (B213101) gel electrophoresis. This ensures that the RNA molecules are separated based on their length and not their secondary structure.

Protocol:

  • Cast a 1.5% agarose gel in 1x MOPS or 1x TBE buffer containing formaldehyde (B43269) (e.g., 2%).[7][8]

  • Prepare RNA samples by diluting them with a 2x RNA loading buffer.[8]

  • Denature the RNA samples by heating them at 65°C for 5-10 minutes, then immediately place them on ice to prevent renaturation.[7][8]

  • Load the denatured RNA samples and an RNA ladder into the wells of the gel.

  • Run the gel in 1x MOPS or 1x TBE buffer at a constant voltage (e.g., 100V) until the bromophenol blue dye front has migrated sufficiently, typically about 30-60 minutes.[7]

Table 2: Denaturing Agarose Gel and Electrophoresis Conditions

Parameter Specification
Agarose Concentration 1.0 - 1.5%
Gel Buffer 1x MOPS or 1x TBE
Denaturing Agent 2.0 - 2.2 M Formaldehyde
Loading Buffer 50% Formamide, 6% Formaldehyde, 1x MOPS, 10% Glycerol, 0.05% Bromophenol Blue[8]
Running Buffer 1x MOPS or 1x TBE
Voltage 50-100 V

| Run Time | 30 - 120 minutes |

RNA Transfer and Immobilization

After separation, the RNA is transferred from the gel to a solid support, typically a positively charged nylon membrane, where it is permanently immobilized.

Protocol:

  • Following electrophoresis, rinse the gel in 20x SSC for 10 minutes.[8]

  • Set up a capillary transfer apparatus. This typically involves a sponge soaked in 20x SSC, filter paper, the gel (placed upside down), the nylon membrane, more filter paper, and a stack of paper towels with a weight on top.[8]

  • Allow the transfer to proceed overnight at room temperature.[8]

  • After transfer, soak the membrane in 2x SSC and air dry.[8]

  • Immobilize the RNA onto the membrane by cross-linking it using a UV cross-linker.[8]

Table 3: RNA Transfer and UV Cross-linking Parameters

Parameter Specification
Transfer Method Capillary Blotting
Transfer Buffer 20x SSC
Transfer Time Overnight (16-24 hours)
Membrane Type Positively-charged nylon

| UV Cross-linking Energy | 120 mJ/cm² |

Hybridization and Washing

The immobilized RNA is incubated with the biotinylated probe. The probe will anneal (hybridize) only to complementary RNA sequences on the membrane. A series of washes at increasing stringency are then performed to remove any non-specifically bound probe, reducing background signal.

Protocol:

  • Place the membrane in a hybridization bottle or bag and pre-hybridize with a suitable buffer (e.g., ULTRAhyb-Oligo, PerfectHyb) for at least 30-60 minutes at the hybridization temperature (e.g., 42°C or 68°C).[7][8][9]

  • Denature the biotinylated RNA probe by heating at 95-98°C for 5 minutes, then immediately chill on ice.[8][9]

  • Add the denatured probe to fresh, pre-warmed hybridization buffer and add this solution to the membrane.

  • Incubate overnight (6-24 hours) at the hybridization temperature with gentle agitation.[7]

  • After hybridization, perform a series of washes as detailed in Table 4 to remove excess and non-specifically bound probe.

Table 4: Hybridization and Wash Conditions

Step Solution Temperature Duration
Pre-hybridization Hybridization Buffer 42°C - 68°C ≥ 1 hour
Hybridization Hybridization Buffer + Biotinylated Probe 42°C - 68°C 6 - 24 hours
Low Stringency Wash 2x SSC, 0.1% SDS Room Temperature 2 x 5 minutes

| High Stringency Wash | 0.1x - 2x SSC, 0.1% SDS | 42°C - 68°C | 2 x 15-30 minutes[7] |

Chemiluminescent Detection

The biotin-labeled probe is detected using a streptavidin-enzyme conjugate (either Alkaline Phosphatase - AP, or Horseradish Peroxidase - HRP).[1][7] Streptavidin has an extremely high affinity for biotin. The enzyme conjugate catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured on X-ray film or with a digital imaging system.

Protocol:

  • Wash the membrane twice for 5 minutes each in a wash buffer (e.g., 1x PBST or similar).[7]

  • Block the membrane for 30-60 minutes in a blocking buffer to prevent non-specific binding of the streptavidin conjugate.[7]

  • Incubate the membrane for 30 minutes in the blocking buffer containing the streptavidin-AP or streptavidin-HRP conjugate.[7]

  • Wash the membrane thoroughly to remove any unbound conjugate. This typically involves multiple washes with the wash buffer.[7]

  • Incubate the membrane with the chemiluminescent substrate for 1-5 minutes.

  • Remove excess substrate, wrap the damp membrane in plastic wrap, and expose it to X-ray film or a digital imager to detect the signal. Exposure times can range from a few seconds to several minutes depending on signal strength.[1][2]

Table 5: Chemiluminescent Detection Steps

Step Reagent Duration
Membrane Wash 1x Washing Buffer 2 x 5 minutes
Blocking 1x Blocking Buffer 30 - 60 minutes
Conjugate Incubation Streptavidin-AP or -HRP Conjugate Solution 30 minutes
Post-Conjugate Washes 1x Washing Buffer 3 x 15 minutes
Substrate Incubation Chemiluminescent Substrate 1 - 5 minutes

| Signal Detection | X-ray Film or Digital Imager | 1 second to several minutes |

Workflow Visualization

The diagram below outlines the complete workflow for Northern blotting using biotinylated probes, from initial RNA preparation to final signal detection.

Northern_Blotting_Workflow cluster_prep I. Preparation cluster_blot II. Blotting Procedure cluster_hyb III. Hybridization & Washes cluster_detect IV. Detection RNA_Extraction Total RNA Extraction Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Electrophoresis Probe_Synthesis This compound Probe Synthesis Hybridization Hybridization with Biotinylated Probe Probe_Synthesis->Hybridization Transfer Capillary Transfer to Nylon Membrane Electrophoresis->Transfer Crosslinking UV Cross-linking Transfer->Crosslinking Prehybridization Pre-hybridization (Blocking) Crosslinking->Prehybridization Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Blocking_Detect Membrane Blocking Washing->Blocking_Detect Conjugate_Binding Streptavidin-Enzyme Conjugate Incubation Blocking_Detect->Conjugate_Binding Substrate_Reaction Chemiluminescent Substrate Addition Conjugate_Binding->Substrate_Reaction Imaging Signal Detection (Imaging System) Substrate_Reaction->Imaging

Caption: Workflow diagram of Northern blotting with a biotinylated probe.

References

Application of Biotin-16-UTP in Microarray Target Preparation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of high-quality labeled targets is a critical step for successful microarray experiments, ensuring the accuracy and reliability of gene expression data. Biotin-16-UTP is a widely utilized analog of uridine (B1682114) triphosphate (UTP) for the enzymatic incorporation of a biotin (B1667282) label into RNA transcripts during in vitro transcription (IVT). The 16-atom spacer arm of this compound facilitates efficient detection by streptavidin-fluorophore conjugates after hybridization to the microarray. This document provides detailed application notes and experimental protocols for the use of this compound in preparing biotinylated RNA targets for microarray analysis.

Principle of this compound Labeling

Biotin labeling of RNA for microarray analysis is most commonly achieved through an in vitro transcription (IVT) reaction. This process involves the synthesis of amplified antisense RNA (aRNA) from a double-stranded cDNA template containing a T7, SP6, or T3 RNA polymerase promoter. During this synthesis, this compound is incorporated into the growing RNA chain in place of natural UTP. The resulting biotinylated aRNA can then be hybridized to a microarray and detected with a fluorescently labeled streptavidin conjugate. The intensity of the fluorescent signal at each probe on the array is proportional to the abundance of the corresponding transcript in the original sample.

Key Applications

This compound is a versatile reagent suitable for various microarray applications, including:

  • Gene Expression Profiling: Quantifying genome-wide changes in transcript levels.

  • In situ Hybridization: Localizing specific nucleic acid sequences within tissues or cells.[1][2]

  • Northern Blot Analysis: Detecting specific RNA molecules in a sample.[1][2]

Quantitative Data Summary

The efficiency of biotin labeling and the yield of amplified RNA are crucial for microarray performance. The following tables summarize key quantitative parameters associated with this compound based target preparation.

ParameterTypical Value/RangeNotes
This compound:UTP Ratio 1:2 to 1:1 (e.g., 0.35 mM this compound: 0.65 mM UTP)A 35% substitution of UTP with this compound generally provides an optimal balance between labeling efficiency and aRNA yield.[1][2] Higher concentrations of the biotinylated nucleotide can sometimes decrease the overall yield of the IVT reaction.[3]
aRNA Yield 10-100 µg from 1 µg of total RNAThe final yield is dependent on the quality and quantity of the starting RNA, as well as the efficiency of the IVT reaction. An average yield of 10 µg of biotin-labeled RNA can be synthesized from 1 µg of template DNA.[4]
Starting Material As low as 50 ng of total RNALinear amplification methods allow for the use of small amounts of starting material to generate sufficient labeled target for microarray hybridization.[3]
Labeled RNA Fragment Size ~50-200 basesFragmentation of the labeled aRNA is necessary to improve hybridization kinetics and reduce steric hindrance on the microarray surface.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of biotinylated aRNA targets using this compound, starting from total RNA.

Protocol 1: Double-Stranded cDNA Synthesis

This protocol outlines the synthesis of double-stranded cDNA from total RNA, which will serve as the template for in vitro transcription.

  • First-Strand cDNA Synthesis:

    • Combine 1-5 µg of total RNA with an oligo(dT) primer containing a T7 promoter sequence in an RNase-free microcentrifuge tube.

    • Incubate at 70°C for 10 minutes to denature the RNA, then immediately place on ice.

    • Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer.

    • Incubate at 42°C for 1 hour to synthesize the first-strand cDNA.

  • Second-Strand cDNA Synthesis:

    • To the first-strand reaction, add a master mix containing DNA polymerase I, RNase H, and dNTPs.

    • Incubate at 16°C for 2 hours to synthesize the second-strand cDNA.

  • cDNA Purification:

    • Purify the double-stranded cDNA using a spin column purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation.

    • Quantify the purified cDNA using a spectrophotometer. The OD260/OD280 ratio should be between 1.7 and 2.0.[5]

Protocol 2: In Vitro Transcription and Biotin Labeling

This protocol describes the synthesis of biotinylated aRNA from the double-stranded cDNA template.

  • Reaction Setup:

    • In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature in the specified order:[1]

ReagentVolume (µL)Final Concentration
Nuclease-Free WaterX-
10x IVT Reaction Buffer21x
ATP/GTP/CTP Solution (10 mM each)21 mM each
UTP Solution (10 mM)1.30.65 mM
This compound (10 mM)0.70.35 mM
Purified ds-cDNA Template (0.5-1 µg)X-
T7 RNA Polymerase Mix2-
Total Volume 20 -
  • Incubation:

    • Gently mix the reaction components and centrifuge briefly.

    • Incubate the reaction at 37°C for 2 to 4 hours.[1][4] Some protocols suggest longer incubation times of up to 14 hours.[5]

  • DNase Treatment (Optional):

    • To remove the template cDNA, add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[4]

  • Purification of Biotinylated aRNA:

    • Purify the biotinylated aRNA using an RNA purification kit with spin columns or by lithium chloride precipitation.[1] This step is crucial to remove unincorporated nucleotides, enzymes, and salts that can interfere with hybridization.

    • Quantify the purified aRNA by measuring the absorbance at 260 nm (A260). An A260 of 1 corresponds to approximately 40 µg/mL of single-stranded RNA.[1]

Protocol 3: aRNA Fragmentation

Fragmentation of the labeled aRNA is essential for efficient hybridization to oligonucleotide microarrays.

  • Fragmentation Reaction Setup:

    • In an RNase-free tube, combine the purified biotinylated aRNA (e.g., 20 µg) with a fragmentation buffer (e.g., 200 mM Tris-acetate, pH 8.1, 500 mM KOAc, 150 mM MgOAc).[5]

  • Incubation:

    • Incubate the reaction at 94°C for 35 minutes.[5] The time and temperature may need to be optimized depending on the desired fragment size.

  • Stopping the Reaction:

    • Immediately place the tube on ice to stop the fragmentation process.

  • Verification of Fragmentation (Optional):

    • Analyze a small aliquot of the fragmented aRNA on a denaturing agarose (B213101) gel to confirm that the fragment size is within the desired range (typically 50-200 bases).

Visualizing the Workflow and Pathways

The following diagrams illustrate the key processes involved in microarray target preparation using this compound.

Microarray_Target_Preparation_Workflow cluster_0 RNA Processing cluster_1 Biotin Labeling (IVT) cluster_2 Target Preparation cluster_3 Microarray Hybridization & Detection Total_RNA Total RNA ds_cDNA Double-Stranded cDNA (with T7 Promoter) Total_RNA->ds_cDNA Reverse Transcription & Second Strand Synthesis Biotin_aRNA Biotinylated aRNA ds_cDNA->Biotin_aRNA In Vitro Transcription (T7 RNA Polymerase, ATP, GTP, CTP, UTP, this compound) Purified_aRNA Purified Biotinylated aRNA Biotin_aRNA->Purified_aRNA Purification Fragmented_aRNA Fragmented Biotinylated aRNA Purified_aRNA->Fragmented_aRNA Fragmentation Hybridized_Array Hybridized Microarray Fragmented_aRNA->Hybridized_Array Hybridization Detected_Signal Signal Detection (Streptavidin-Fluorophore) Hybridized_Array->Detected_Signal Washing & Staining

Caption: Experimental workflow for microarray target preparation.

Biotin_16_UTP_Incorporation Template 3'-...G C A T G C...-5' (Template Strand) 5'-...C G T A C G...-3' (Coding Strand with T7 Promoter) Transcription T7 RNA Polymerase Template:p2->Transcription aRNA 5'-...G C AU G C...-3' (Biotinylated aRNA) Transcription->aRNA Incorporation of This compound NTPs ATP, GTP, CTP, UTP, this compound NTPs->Transcription

Caption: this compound incorporation during in vitro transcription.

Concluding Remarks

The use of this compound for the preparation of microarray targets through in vitro transcription is a robust and reliable method for generating high-quality labeled aRNA. Adherence to detailed protocols for cDNA synthesis, in vitro transcription, and aRNA purification and fragmentation is essential for achieving optimal results. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully prepare biotinylated targets for microarray-based gene expression analysis.

References

Enzymatic Incorporation of Biotin-16-UTP into RNA Transcripts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-radioactive labeling of RNA transcripts is a cornerstone of modern molecular biology, offering a safe and stable alternative to traditional isotopic methods.[1][2] Among the various non-radioactive tags, biotin (B1667282) stands out due to its high-affinity interaction with streptavidin, providing a robust system for the detection and purification of nucleic acids.[3] This document provides detailed application notes and protocols for the enzymatic incorporation of Biotin-16-UTP into RNA transcripts during in vitro transcription. This method allows for the generation of biotinylated RNA probes suitable for a wide range of applications, including gene expression analysis, RNA-protein interaction studies, and diagnostics.[4][5]

This compound is a uridine (B1682114) triphosphate analog containing a biotin molecule linked to the C5 position of the uracil (B121893) base via a 16-atom spacer arm.[6][7] This extended linker minimizes steric hindrance, allowing for efficient incorporation by bacteriophage RNA polymerases (e.g., T7, SP6, T3) and subsequent detection by streptavidin conjugates.[6][7] The result is a randomly biotin-modified RNA transcript that can be used in a multitude of downstream applications.[6][8]

Applications of Biotinylated RNA Transcripts

Biotin-labeled RNA probes are versatile tools with broad applications in research and drug development:

  • Hybridization Assays: Biotinylated RNAs are extensively used as probes in Northern blotting, Southern blotting, and in situ hybridization (ISH) to detect and localize specific RNA or DNA sequences.[6][8][9]

  • Microarray Analysis: In gene expression profiling, biotinylated cRNA (complementary RNA) targets are hybridized to oligonucleotide arrays.[10]

  • RNA-Protein Interaction Studies: Biotinylated RNA can be used as a bait to capture and identify RNA-binding proteins (RBPs) through techniques like RNA pull-down assays followed by Western blotting or mass spectrometry.[11][12][13][14]

  • Affinity Purification: The strong interaction between biotin and streptavidin allows for the efficient purification of RNA-protein complexes from cellular lysates.[15][16]

  • Electrophoretic Mobility Shift Assays (EMSA): Non-radioactive EMSA can be performed using biotinylated RNA probes to study RNA-protein binding kinetics and specificity.[11][12]

Quantitative Data Summary

The efficiency of biotin labeling and the yield of the in vitro transcription reaction can be influenced by several factors, including the quality of the DNA template, the ratio of this compound to UTP, and the duration of the incubation.[17] The following tables summarize key quantitative parameters for a standard in vitro transcription reaction for biotinylating RNA.

Table 1: Recommended Nucleotide Concentrations for In Vitro Transcription

ComponentStock ConcentrationRecommended Final ConcentrationNotes
ATP100 mM1 mM - 2.5 mMCan be optimized for specific templates.[6][7]
GTP100 mM1 mM - 2.5 mMCan be optimized for specific templates.[6][7]
CTP100 mM1 mM - 2.5 mMCan be optimized for specific templates.[6][7]
UTP100 mM0.65 mMA lower concentration is used to facilitate the incorporation of this compound.[6][7]
This compound10 mM0.35 mMThis creates a 35% substitution of UTP with this compound, which is a good balance between labeling efficiency and transcript yield.[6][7]

Table 2: Typical In Vitro Transcription Reaction Setup (20 µL)

ComponentVolumeFinal Concentration
Linearized DNA Template0.5 - 1 µg25 - 50 ng/µL
10x Transcription Buffer2 µL1x
ATP, GTP, CTP Mix (10 mM each)2 µL1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
RNase Inhibitor1 µLVaries by supplier
T7/SP6/T3 RNA Polymerase Mix2 µLVaries by supplier
Nuclease-free WaterUp to 20 µL-

Table 3: Expected Yield and Labeling Efficiency

ParameterValueNotes
Expected RNA Yield~10 µgPer 1 µg of template DNA in a standard 2-hour reaction.[17] Yields can be higher with optimized kits, potentially reaching 150 µg or more.[11]
Transcript Length20 nt to 10,000 ntDependent on the DNA template.[11]
Labeling EfficiencyVariableDepends on the Uridine content of the transcript and the this compound:UTP ratio.

Experimental Workflow

The overall process of generating biotinylated RNA transcripts involves preparing a suitable DNA template, performing the in vitro transcription reaction with this compound, and finally purifying the labeled RNA.

experimental_workflow cluster_template_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification and QC plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization pcr_product PCR Product purification1 Template Purification pcr_product->purification1 linearization->purification1 ivt_reaction Transcription Reaction (T7/SP6/T3 Polymerase, NTPs + this compound) purification1->ivt_reaction incubation Incubation (37°C, 2 hours) ivt_reaction->incubation dnase_treatment DNase I Treatment (Template Removal) incubation->dnase_treatment rna_purification RNA Purification (Spin Column or Precipitation) dnase_treatment->rna_purification quality_control Quality Control (Gel Electrophoresis, Spectrophotometry) rna_purification->quality_control end_product Purified Biotinylated RNA quality_control->end_product Store at -80°C rna_pull_down cluster_binding Binding & Incubation cluster_capture Affinity Capture cluster_analysis Analysis biotin_rna Biotinylated RNA Probe incubation Incubate Probe with Lysate (Forms RNA-Protein Complexes) biotin_rna->incubation cell_lysate Cell Lysate (Contains Protein Mixture) cell_lysate->incubation streptavidin_beads Streptavidin-Coated Beads capture Add Streptavidin Beads (Biotin-Streptavidin Binding) streptavidin_beads->capture incubation->capture wash Wash Beads (Remove Non-specific Binders) capture->wash elution Elute Bound Proteins wash->elution analysis Identify Proteins (Western Blot / Mass Spectrometry) elution->analysis

References

Application Notes and Protocols for the Detection of Biotin-16-UTP Labeled Probes with Streptavidin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Method

The detection of Biotin-16-UTP labeled probes is a multi-step process. First, a biotinylated RNA probe is synthesized via in vitro transcription. This probe is then hybridized to the target RNA sequence within a fixed and permeabilized sample. Following hybridization and stringent washes to remove any unbound probe, the biotin (B1667282) moiety is detected by a streptavidin molecule conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP).[3][10][11][12] The enzyme then catalyzes a reaction with a specific substrate to produce a localized, detectable signal. For colorimetric detection, the substrate produces an insoluble colored precipitate. For fluorescent detection, a fluorogenic substrate is used, or the streptavidin is directly conjugated to a fluorophore.[13][14]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
StepReagentRecommended Concentration/DilutionIncubation TimeIncubation TemperatureNotes
Probe Labeling This compound/UTP Ratio35% this compound / 65% UTP30 min - 4 hours37°COptimization may be required for different templates and polymerases.[6]
Hybridization Biotinylated Probe100-1000 ng/mL4 - 40 hours37°CA starting concentration of 200 ng/mL is recommended.[1]
Blocking Blocking Solution (e.g., BSA, Casein)1-5%≥ 30 minutesRoom Temperature or 37°CPre-warming the blocking solution can enhance its effectiveness.[14]
Streptavidin Conjugate Incubation Streptavidin-AP1:1000 - 1:20001 hourRoom TemperatureDilutions should be optimized for each application.[15][16]
Streptavidin-HRP1:1000 - 1:15,0001 hourRoom TemperatureA wider range of dilutions may be suitable depending on the detection method (chromogenic vs. chemiluminescent).[12][15][17]
Fluorescently Labeled Streptavidin0.5 - 10 µg/mL60 minutesRoom TemperatureEmpirical determination of the optimal dilution is necessary.[18]
Substrate Incubation (Colorimetric) NBT/BCIP (for AP)Per manufacturer's instructions15-60 minutes (or longer)Room TemperatureMonitor color development to avoid over-staining.
DAB (for HRP)Per manufacturer's instructions5-15 minutesRoom Temperature
Substrate Incubation (Fluorescent) Fluorogenic SubstratePer manufacturer's instructionsVariesRoom TemperatureProtect from light.

Experimental Protocols

Protocol 1: this compound RNA Probe Labeling by In Vitro Transcription

This protocol describes the synthesis of a biotin-labeled RNA probe from a DNA template containing a T7 RNA polymerase promoter.

Materials:

  • Linearized template DNA (1 µg)

  • HighYield T7 RNA Labeling Polymerase Mix[6]

  • 10x Reaction Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 100 mM UTP solution

  • 10 mM this compound solution[7]

  • 100 mM DTT

  • RNase-free water

  • RNase inhibitor

Procedure:

  • Thaw all reagents at room temperature, except for the enzyme mix, which should be kept on ice.[6]

  • In an RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • RNase-free water (to a final volume of 20 µL)

    • 2 µL 10x Reaction Buffer

    • 2 µL 100 mM DTT

    • 1 µL 100 mM ATP

    • 1 µL 100 mM CTP

    • 1 µL 100 mM GTP

    • 0.65 µL 100 mM UTP

    • 3.5 µL 10 mM this compound

    • 1 µg Linearized template DNA

    • 2 µL HighYield T7 RNA Labeling Polymerase Mix

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 30 minutes to 4 hours.[6][9] Longer incubation times can increase the yield of the labeled probe.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.

  • Purify the biotinylated RNA probe using a suitable method, such as ethanol (B145695) precipitation or a column-based purification kit.

  • Resuspend the purified probe in RNase-free water and store at -80°C.

Protocol 2: In Situ Hybridization (ISH)

This protocol provides a general workflow for the hybridization of a biotinylated probe to a target RNA in tissue sections or cells.

Materials:

  • Slides with fixed and permeabilized tissue sections or cells

  • Hybridization Buffer

  • This compound labeled probe

  • Wash Buffers (e.g., SSC buffers of varying stringency)

Procedure:

  • Pre-warm the hybridization buffer to 37°C.

  • Dilute the biotinylated probe in the pre-warmed hybridization buffer to the desired concentration (e.g., 200 ng/mL).[1]

  • Apply the hybridization solution containing the probe to the slides.

  • Cover the slides with coverslips and incubate in a humidified chamber at 37°C for 4 to 40 hours to allow for hybridization.[1]

  • After hybridization, carefully remove the coverslips and wash the slides in a series of stringency washes to remove unbound probe. An example wash series is:

    • 2x SSC for 15 minutes at 37°C.

    • 1x SSC for 15 minutes at 37°C.

    • 0.5x SSC for 15 minutes at room temperature.

Protocol 3: Signal Detection with Streptavidin-Enzyme Conjugates

This protocol outlines the steps for detecting the hybridized biotinylated probe using either streptavidin-AP or streptavidin-HRP for colorimetric detection, or a fluorescently labeled streptavidin.

Materials:

  • Slides from Protocol 2

  • Blocking solution (e.g., 1% BSA in PBS)

  • Streptavidin-AP or Streptavidin-HRP conjugate

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)[13]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Substrate solution (e.g., NBT/BCIP for AP, DAB for HRP, or a fluorogenic substrate)

  • Counterstain (optional, e.g., DAPI)

  • Mounting medium

Procedure:

  • Blocking: Incubate the slides in blocking solution for at least 30 minutes at room temperature to reduce non-specific binding.[14]

  • Streptavidin Conjugate Incubation:

    • Dilute the streptavidin conjugate (AP, HRP, or fluorescent) in the blocking solution to the optimized concentration.

    • Remove the blocking solution from the slides and apply the diluted streptavidin conjugate.

    • Incubate for 1 hour at room temperature.[15][18]

  • Washing: Wash the slides three times for 5 minutes each with the wash buffer to remove unbound streptavidin conjugate.

  • Signal Development:

    • For Colorimetric Detection:

      • Prepare the substrate solution (e.g., NBT/BCIP or DAB) according to the manufacturer's instructions.

      • Incubate the slides with the substrate solution until the desired color intensity is reached. Monitor the reaction under a microscope.

      • Stop the reaction by washing with distilled water.

    • For Fluorescent Detection:

      • If using a streptavidin-enzyme conjugate with a fluorogenic substrate, incubate with the substrate according to the manufacturer's protocol, protecting from light.

      • If using a directly fluorescently labeled streptavidin, proceed to the counterstaining step.

  • (Optional) Counterstaining: Incubate the slides with a suitable counterstain (e.g., DAPI for fluorescent applications) to visualize cell nuclei.

  • Mounting: Dehydrate the slides (for colorimetric detection) and mount with an appropriate mounting medium. For fluorescent detection, mount directly with an aqueous mounting medium.

  • Visualization: Observe the slides under a light microscope (for colorimetric detection) or a fluorescence microscope (for fluorescent detection).

Visualizations

Experimental_Workflow cluster_probe_labeling Probe Labeling cluster_ish In Situ Hybridization cluster_detection Detection Template_DNA Linearized DNA Template In_Vitro_Transcription In Vitro Transcription (with this compound) Template_DNA->In_Vitro_Transcription Purification Probe Purification In_Vitro_Transcription->Purification Biotin_Probe Biotinylated RNA Probe Purification->Biotin_Probe Hybridization Hybridization Biotin_Probe->Hybridization Sample Fixed & Permeabilized Sample (Cells/Tissue) Sample->Hybridization Washing Stringency Washes Hybridization->Washing Hybridized_Sample Sample with Hybridized Probe Washing->Hybridized_Sample Blocking Blocking Hybridized_Sample->Blocking Streptavidin_Incubation Streptavidin Conjugate Incubation (AP/HRP/Fluor) Blocking->Streptavidin_Incubation Detection_Washing Washing Streptavidin_Incubation->Detection_Washing Substrate_Addition Substrate Addition Detection_Washing->Substrate_Addition Signal Detectable Signal (Colorimetric/Fluorescent) Substrate_Addition->Signal

Figure 1. Experimental workflow for the detection of this compound labeled probes.

Colorimetric_Detection_Pathway Biotin_Probe Biotinylated Probe (Hybridized to Target RNA) Complex Biotin-Streptavidin-Enzyme Complex Biotin_Probe->Complex Binds Streptavidin_Enzyme Streptavidin-Enzyme Conjugate (AP or HRP) Streptavidin_Enzyme->Complex Binds Product Insoluble Colored Precipitate Complex->Product Catalyzes Substrate Chromogenic Substrate (e.g., NBT/BCIP or DAB) Substrate->Product Conversion

Figure 2. Signaling pathway for colorimetric detection.

Fluorescent_Detection_Pathway Biotin_Probe Biotinylated Probe (Hybridized to Target RNA) Fluorescent_Complex Biotin-Streptavidin-Fluorophore Complex Biotin_Probe->Fluorescent_Complex Binds Streptavidin_Fluor Streptavidin-Fluorophore Conjugate Streptavidin_Fluor->Fluorescent_Complex Binds Emission Fluorescent Signal Fluorescent_Complex->Emission Emits Excitation Excitation Light Excitation->Fluorescent_Complex

Figure 3. Signaling pathway for direct fluorescent detection.

References

Biotin-16-UTP Labeling Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed instructions and protocols for the use of Biotin-16-UTP labeling kits for the enzymatic incorporation of biotin (B1667282) into RNA probes. These non-radioactive probes are suitable for a variety of downstream applications, including in situ hybridization, Northern blotting, and microarray analysis.

Principle of this compound Labeling

This compound is a modified uridine (B1682114) triphosphate that can be enzymatically incorporated into RNA transcripts in place of standard UTP by RNA polymerases such as T7, SP6, or T3.[1] This process, known as in vitro transcription, generates randomly biotin-labeled RNA probes.[2][3] The biotin moiety is attached to the UTP via a 16-atom spacer arm, which minimizes interference with the hybridization efficiency of the probe.[3][4] The high affinity of biotin for streptavidin (Kd = 10⁻¹⁵ M) allows for sensitive detection using streptavidin conjugates, such as those with horseradish peroxidase (HRP) or alkaline phosphatase (AP), or fluorescent dyes.[4][5][6]

Kit Components and Storage

This compound labeling kits typically contain the necessary reagents for in vitro transcription. While specific components may vary between manufacturers, a standard kit generally includes the components listed in the table below.

Table 1: Typical Components of a this compound Labeling Kit

ComponentStock ConcentrationQuantity (for 25-30 reactions)Storage Temperature
T7 RNA Polymerase MixVaries~50 µL-20°C
10x Reaction Buffer10x~50 µL-20°C
ATP Solution20 mM~50 µL-20°C
CTP Solution20 mM~50 µL-20°C
GTP Solution20 mM~50 µL-20°C
UTP Solution20 mM~37.5 µL-20°C
This compound Solution10 mM~25 µL-20°C[2]
Control Template (e.g., plasmid DNA)0.5 µg/µL~5 µL-20°C
RNase-free H₂O-~1 mL-20°C

Note on Storage: All kit components should be stored at -20°C.[2] Avoid repeated freeze-thaw cycles of the nucleotide solutions.[3] The this compound solution is stable for at least 12 months when stored properly.[1][7] Some degradation (approximately 5%) may occur within 6 months.

Experimental Protocols

Template Preparation

The quality and type of DNA template are critical for a successful in vitro transcription reaction. The template must be linear and contain a double-stranded promoter region for the corresponding RNA polymerase (e.g., T7, SP6, T3) upstream of the target sequence.[3]

  • Plasmid DNA: Linearize the plasmid DNA by restriction enzyme digestion downstream of the insert. The restriction enzyme should produce blunt or 5'-overhangs.[8] It is crucial to purify the linearized template after digestion to remove the restriction enzyme and buffer components, which can inhibit transcription. Phenol/chloroform extraction followed by ethanol (B145695) precipitation is a recommended purification method.[2]

  • PCR Products: PCR products can also be used as templates. The forward primer should include the T7 promoter sequence at its 5' end. While PCR mixtures can be used directly, purified PCR products generally yield better results.[8]

In Vitro Transcription for Biotin-RNA Synthesis

The following protocol is a general guideline for a 20 µL reaction. The ratio of this compound to UTP can be optimized for specific applications, but a common starting point is a 1:3 or 1:2 molar ratio.[2] A 35% substitution of this compound for UTP often provides a good balance between labeling efficiency and reaction yield.[3]

Table 2: In Vitro Transcription Reaction Setup (20 µL)

ComponentVolumeFinal Concentration
RNase-free H₂Oto 20 µL-
10x Reaction Buffer2 µL1x
ATP Solution (20 mM)1 µL1 mM
CTP Solution (20 mM)1 µL1 mM
GTP Solution (20 mM)1 µL1 mM
UTP Solution (20 mM)0.65 µL0.65 mM
This compound (10 mM)0.35 µL0.35 mM
Template DNAX µL0.5 - 1 µg[8]
T7 RNA Polymerase Mix2 µL-

Protocol:

  • Thaw all reagents on ice, except for the 10x reaction buffer, which can be thawed at room temperature. Mix each solution by vortexing and centrifuge briefly to collect the contents.[3]

  • Assemble the reaction at room temperature in the order listed in Table 2 to prevent precipitation of the DNA template by spermidine (B129725) in the reaction buffer.[9]

  • Mix the components thoroughly by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[2]

  • (Optional) To remove the DNA template, add DNase I (RNase-free) and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

Purification of Biotinylated RNA

After transcription, it is important to remove unincorporated nucleotides, enzymes, and the DNA template.

  • Ethanol Precipitation: This is a common method for removing proteins and most free nucleotides.[2]

    • Adjust the reaction volume to 180 µL with RNase-free water.

    • Add 20 µL of 3 M sodium acetate (B1210297) (pH 5.2) and mix.

    • Add 2 volumes of ethanol and incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 15 minutes to pellet the RNA.

    • Carefully remove the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

    • Air-dry the pellet and resuspend it in RNase-free water.

  • Spin Columns: Commercially available spin columns can efficiently remove unincorporated nucleotides, proteins, and salts.[2] Follow the manufacturer's instructions.

Quantification and Quality Control

The yield of biotin-labeled RNA can be estimated by measuring the absorbance at 260 nm (A₂₆₀). An A₂₆₀ of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. However, this method does not distinguish between incorporated and unincorporated nucleotides.[2]

The integrity and size of the transcript can be assessed by agarose (B213101) gel electrophoresis. The incorporation of biotin can be confirmed by a dot blot assay followed by detection with a streptavidin-enzyme conjugate.

Downstream Applications and Workflows

Biotin-labeled RNA probes are versatile tools for various molecular biology techniques.

In Situ Hybridization (ISH)

Biotinylated probes can be used to detect specific mRNA sequences within tissue sections or cells.[10] The hybridized probe is typically detected using streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) that generates a colored precipitate with a chromogenic substrate.[10]

Northern and Dot Blotting

In Northern blotting, biotinylated probes are used to detect specific RNA sequences that have been separated by gel electrophoresis and transferred to a membrane. In dot blotting, the target nucleic acid is directly spotted onto the membrane. Detection is achieved with a streptavidin-enzyme conjugate and a chemiluminescent or chromogenic substrate.[11]

Microarray Analysis

Biotin-labeled cRNA can be hybridized to oligonucleotide arrays to measure gene expression levels.[12] After hybridization and washing, the array is stained with a fluorescently labeled streptavidin conjugate and scanned to quantify the signal at each probe location.

Visualized Workflows and Pathways

experimental_workflow cluster_template Template Preparation cluster_labeling Biotin Labeling cluster_downstream Downstream Applications plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization pcr_product PCR Product purification1 Purification pcr_product->purification1 linearization->purification1 transcription In Vitro Transcription (T7 RNA Polymerase, NTPs, this compound) purification1->transcription Linearized DNA Template purification2 Purification (Ethanol Precipitation or Spin Column) transcription->purification2 qc Quantification & QC (Spectrophotometry, Gel Electrophoresis) purification2->qc downstream qc->downstream ish In Situ Hybridization (ISH) northern Northern / Dot Blot microarray Microarray Analysis

Caption: Experimental workflow for this compound labeling of RNA.

detection_pathway probe Biotinylated RNA Probe hybridization Hybridization probe->hybridization target Target Nucleic Acid (e.g., mRNA in tissue) target->hybridization complex Probe-Target Hybrid hybridization->complex binding Biotin-Streptavidin Binding complex->binding streptavidin Streptavidin-Enzyme Conjugate (e.g., Streptavidin-AP) streptavidin->binding substrate Substrate (Chromogenic or Chemiluminescent) binding->substrate reaction Enzymatic Reaction substrate->reaction signal Detectable Signal (Color or Light) reaction->signal

References

Application Notes and Protocols for Labeling RNA with Biotin-16-UTP for Cellular Localization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise subcellular localization of RNA molecules is critical for a multitude of cellular processes, including protein synthesis, post-transcriptional regulation, and cellular organization. Understanding the spatial distribution of specific RNAs can provide invaluable insights into their function and regulatory mechanisms. One robust and widely adopted method for tracking RNA within cells is through biotin (B1667282) labeling. This application note provides a detailed protocol for labeling RNA probes with Biotin-16-UTP via in vitro transcription and their subsequent use in cellular localization studies through fluorescence in situ hybridization (FISH).

This compound is an analog of uridine (B1682114) triphosphate (UTP) that contains a biotin molecule attached via a 16-atom spacer arm. During in vitro transcription, T7, SP6, or T3 RNA polymerase can incorporate this compound into the nascent RNA transcript in place of natural UTP. The resulting biotinylated RNA probe can then be introduced into cells and detected with high specificity and sensitivity using fluorophore-conjugated streptavidin, which exhibits an exceptionally high affinity for biotin. This method allows for the vivid visualization of RNA distribution within cellular compartments using fluorescence microscopy.

Data Presentation

Optimizing the ratio of this compound to unlabeled UTP is crucial for achieving a balance between high labeling efficiency and sufficient transcript yield. A high degree of biotin incorporation can sometimes inhibit the RNA polymerase, leading to lower yields of full-length transcripts. Conversely, insufficient labeling will result in a weak signal during detection. While the optimal ratio can be target-dependent, a common starting point is a 1:2 to 1:3 molar ratio of this compound to UTP. A 35% substitution of this compound for UTP is often considered optimal for a balance between reaction and labeling efficiency[1][2].

Table 1: Effect of this compound:UTP Ratio on In Vitro Transcription

This compound:UTP Molar RatioThis compound Concentration (mM)UTP Concentration (mM)Expected Relative RNA YieldExpected Relative Signal IntensityRemarks
1:9 (10% Substitution)0.10.9HighLowSuboptimal for most applications due to weak signal.[1]
1:3 (25% Substitution)0.250.75HighModerateGood starting point for optimization.
1:2 (33% Substitution) 0.33 0.67 Optimal High Generally recommended for a good balance of yield and signal. [2]
1:1 (50% Substitution)0.50.5ModerateVery HighMay result in reduced transcript length and yield.
3:1 (75% Substitution)0.750.25LowHigh (potentially quenched)Often leads to significant inhibition of RNA polymerase.

Note: The final concentration of ATP, CTP, and GTP is typically kept at 1 mM each. The total UTP pool (this compound + UTP) is also maintained at 1 mM.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in labeling RNA with this compound and its use in cellular localization studies.

Protocol 1: In Vitro Transcription for this compound Labeling of RNA Probes

This protocol describes the synthesis of biotin-labeled RNA probes from a DNA template containing a T7, SP6, or T3 promoter.

Materials:

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5-1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNase Inhibitor (40 U/µL)

  • T7, SP6, or T3 RNA Polymerase (20 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Thaw Reagents: Thaw all frozen reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed. For a standard 20 µL reaction:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, CTP, GTP mix (10 mM each): 2 µL (for 1 mM final concentration of each)

    • UTP (10 mM): 0.65 µL (for 0.325 mM final concentration)

    • This compound (10 mM): 0.35 µL (for 0.175 mM final concentration) - This creates a ~1:2 ratio of this compound to UTP.

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (T7, SP6, or T3): 1 µL

  • Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase yield[3].

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the biotinylated RNA probe using an RNA purification kit according to the manufacturer's instructions. This step is essential to remove unincorporated nucleotides, proteins, and salts.

  • Quantification and Quality Control: Determine the concentration of the purified RNA probe using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel. The yield of biotin-labeled RNA can be estimated via a spot assay on a nylon membrane followed by detection with a streptavidin-alkaline phosphatase conjugate[4].

Protocol 2: Transfection of Biotinylated RNA Probes into Cultured Cells

This protocol describes the introduction of the biotinylated RNA probe into cultured mammalian cells using a lipid-based transfection reagent.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549) plated in chamber slides or on coverslips

  • Biotinylated RNA probe (from Protocol 1)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Lipid-based RNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Complete cell culture medium

Procedure:

  • Cell Plating: The day before transfection, plate the cells in chamber slides or on coverslips in complete culture medium to achieve 60-80% confluency at the time of transfection[5].

  • Prepare RNA-Lipid Complexes:

    • In a sterile microcentrifuge tube, dilute the biotinylated RNA probe in a reduced-serum medium to the desired final concentration (e.g., 10-50 nM).

    • In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in a reduced-serum medium according to the manufacturer's instructions.

    • Combine the diluted RNA and the diluted transfection reagent. Mix gently by flicking the tube and incubate at room temperature for 5-10 minutes to allow the formation of RNA-lipid complexes.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the RNA-lipid complexes to the cells in fresh, serum-free or complete culture medium (depending on the reagent and cell type).

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 4-24 hours) to allow for uptake of the RNA probe and its localization within the cell.

Protocol 3: Detection of Biotinylated RNA by Fluorescence In Situ Hybridization (FISH)

This protocol outlines the steps for fixing, permeabilizing, and staining the cells to visualize the subcellular localization of the biotinylated RNA probe.

Materials:

  • Transfected cells on chamber slides or coverslips (from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.5% Triton X-100 in PBS

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Blocking Buffer: 1% BSA in PBS

  • Streptavidin-Fluorophore Conjugate (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)

  • Nuclear Counterstain (e.g., DAPI, Hoechst)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Hybridization (Optional but Recommended for Specific Probes):

    • Pre-hybridize the cells with hybridization buffer for 30 minutes at 37°C.

    • For specific probe detection, the biotinylated RNA can be used as a probe to hybridize to a target cellular RNA. In this case, the probe is added to the hybridization buffer and incubated overnight at 37°C.

  • Blocking:

    • Wash the cells with PBS.

    • Block non-specific binding sites by incubating the cells with Blocking Buffer for 30 minutes at room temperature.

  • Streptavidin Staining:

    • Dilute the streptavidin-fluorophore conjugate in Blocking Buffer (e.g., 1:500 to 1:2000 dilution).

    • Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Counterstaining:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the subcellular localization of the biotinylated RNA using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_probe_prep Probe Preparation cluster_cell_prep Cellular Application cluster_detection Detection & Imaging DNA_Template DNA Template (Plasmid or PCR Product) IVT In Vitro Transcription with this compound DNA_Template->IVT Biotin_RNA Biotinylated RNA Probe IVT->Biotin_RNA Purification RNA Purification Biotin_RNA->Purification QC Quantification & QC Purification->QC Transfection Transfection QC->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection Fix_Perm Fixation & Permeabilization Transfection->Fix_Perm Blocking Blocking Fix_Perm->Blocking Staining Streptavidin- Fluorophore Staining Blocking->Staining Washing Washing & DAPI Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Experimental workflow for RNA labeling and cellular localization.

Principle of Biotin-RNA Detection

principle_of_detection cluster_cell Permeabilized Cell cluster_biotin RNA Biotinylated RNA Probe Biotin Biotin Streptavidin Streptavidin-Fluorophore Conjugate Biotin->Streptavidin High-Affinity Binding Fluorophore Fluorophore Streptavidin->Fluorophore Signal Fluorescent Signal Fluorophore->Signal Excitation/Emission

Caption: Principle of biotinylated RNA detection in cells.

References

Optimizing RNA Labeling: A Detailed Guide to Biotin-16-UTP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Life science researchers, scientists, and drug development professionals now have access to a comprehensive guide on the optimal use of Biotin-16-UTP for RNA labeling. These detailed application notes and protocols provide a thorough understanding of how to achieve efficient and robust biotinylation of RNA probes for a variety of downstream applications, including in situ hybridization, Northern blotting, and microarray analysis.

The success of these sensitive molecular techniques hinges on the quality and labeling efficiency of the RNA probes. The concentration of this compound during in vitro transcription is a critical parameter that directly influences probe performance. This guide offers a clear and concise summary of recommended concentrations, detailed experimental procedures, and troubleshooting advice to ensure reproducible and high-quality results.

Data Presentation: Quantitative Summary of this compound Concentrations for In Vitro Transcription

Achieving the right balance between labeling efficiency and RNA transcript yield is paramount. The following tables summarize recommended concentrations and ratios of this compound to UTP for typical in vitro transcription reactions.

Table 1: Recommended this compound to UTP Ratios

This compound:UTP Molar RatioRecommended Use CaseExpected OutcomeReference
1:3 to 1:2General purpose probes for ISH and Northern blotsGood balance of labeling and yield[1]
1:1High-density labeling for specific applicationsIncreased signal, potential for reduced yield[2]
1:9 (10% substitution)Minimizing potential interference with hybridizationLower signal intensity[3]

Table 2: Recommended Final Concentrations in a 20 µL In Vitro Transcription Reaction

ComponentRecommended Final ConcentrationNotesReference
ATP, CTP, GTP1 mM eachStandard concentration for optimal polymerase activity.[4][5]
UTP0.65 mMIn a 35% substitution reaction.[4][5]
This compound0.35 mMIn a 35% substitution reaction.[4][5]
ATP, CTP, GTP2.5 mM eachFor specific applications requiring higher nucleotide concentrations.[4]
UTP0.2 mMFor specific applications requiring higher nucleotide concentrations.[4]
This compound0.1 mMFor specific applications requiring higher nucleotide concentrations.[4]

It is important to note that T7 RNA polymerase does not significantly discriminate between UTP and this compound, allowing for controllable incorporation by adjusting their ratio in the reaction mix.[2] For microarray applications, a this compound concentration range of 25-60% has been found to be acceptable, with lower concentrations leading to a drop in signal and higher concentrations increasing noise and decreasing RNA yield.[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of biotin-labeled RNA probes using in vitro transcription with T7 RNA polymerase.

Protocol: In Vitro Transcription for this compound RNA Labeling

Materials:

  • Linearized template DNA (0.5 - 1.0 µg) containing a T7 promoter

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)[7]

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Purification spin columns or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation

Procedure:

  • Reaction Assembly: Thaw all reagents on ice. Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube. Assembling on ice can cause precipitation of the DNA template by spermidine (B129725) in the buffer.[8]

    ComponentVolume (for a 20 µL reaction)Final Concentration
    Nuclease-free waterto 20 µL-
    10X Transcription Buffer2 µL1X
    ATP/CTP/GTP Mix (10 mM each)2 µL1 mM each
    UTP (10 mM)1.3 µL0.65 mM
    This compound (10 mM)0.7 µL0.35 mM
    Linearized Template DNA (0.5 µg/µL)1 µL25 ng/µL
    RNase Inhibitor1 µL-
    T7 RNA Polymerase2 µL-
  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2 hours.[9] For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[1]

  • DNase Treatment: To remove the template DNA, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification of Biotinylated RNA: Purify the labeled RNA using a suitable spin column according to the manufacturer's protocol or by performing a phenol/chloroform extraction followed by ethanol precipitation.[1]

  • Quantification and Quality Control: Determine the concentration of the purified biotinylated RNA using a spectrophotometer. The quality and integrity of the transcript can be assessed by running an aliquot on a denaturing agarose (B213101) gel.

Mandatory Visualizations

Experimental Workflow for this compound RNA Labeling

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_purification Post-Transcription Processing cluster_qc Quality Control template Linearized DNA Template assemble Assemble Reaction Mix template->assemble ntps NTPs (ATP, CTP, GTP, UTP) ntps->assemble biotin_utp This compound biotin_utp->assemble buffer 10X Transcription Buffer buffer->assemble enzyme T7 RNA Polymerase & RNase Inhibitor enzyme->assemble incubate Incubate at 37°C assemble->incubate 2 hours dnase DNase I Treatment incubate->dnase 15 minutes purify Purify Biotinylated RNA dnase->purify quantify Quantify RNA purify->quantify analyze Analyze on Gel quantify->analyze product Biotinylated RNA Probe analyze->product

Caption: Workflow for the synthesis of biotinylated RNA probes.

Logical Relationship of Components in In Vitro Transcription

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs template DNA Template (with T7 Promoter) transcription In Vitro Transcription template->transcription polymerase T7 RNA Polymerase polymerase->transcription nucleotides NTPs (ATP, CTP, GTP, UTP) nucleotides->transcription biotin_utp This compound biotin_utp->transcription buffer Reaction Buffer (Mg2+, DTT, etc.) buffer->transcription provides optimal conditions biotin_rna Biotinylated RNA transcription->biotin_rna pyrophosphate Pyrophosphate transcription->pyrophosphate

Caption: Key components and their roles in RNA biotinylation.

Troubleshooting Common Issues

Low yields of biotinylated RNA can be a common issue. Here are some potential causes and solutions:

  • Template DNA Quality: Contaminants in the DNA template can inhibit RNA polymerase.[10] Ensure the template is of high purity. Phenol/chloroform extraction and ethanol precipitation can improve quality.[11]

  • Incorrect DNA Concentration: Verify the concentration of your template DNA.

  • Incubation Time: While longer incubations can sometimes increase yield, excessively long incubations may not be beneficial.[9]

  • RNase Contamination: Always work in an RNase-free environment.[12]

  • Suboptimal Reagent Concentrations: If yields are consistently low, consider optimizing the nucleotide concentrations or adding DTT to a final concentration of 5mM.[10]

By following these guidelines and protocols, researchers can confidently produce high-quality biotinylated RNA probes for their specific research needs.

References

Troubleshooting & Optimization

reducing background noise in Biotin-16-UTP in situ hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-16-UTP in situ hybridization (ISH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help reduce background noise and achieve high-quality staining results.

Troubleshooting Guide: High Background Noise

High background staining can obscure specific signals, leading to misinterpretation of results. This guide addresses the most common causes of high background in this compound ISH and provides step-by-step solutions.

Problem: Diffuse, non-specific staining across the entire tissue section.

Possible Cause 1: Endogenous Biotin (B1667282)

Many tissues, particularly the liver, kidney, and spleen, contain high levels of endogenous biotin, which can be bound by avidin (B1170675) or streptavidin conjugates, leading to significant background staining.[1][2]

Solution: Block endogenous biotin before probe hybridization.

  • Protocol: Avidin-Biotin Blocking

    • After rehydration and any antigen retrieval steps, incubate the sections with an avidin solution (e.g., 0.05% in PBS) for 15 minutes at room temperature.[1]

    • Rinse briefly with PBS.

    • Incubate the sections with a biotin solution (e.g., 0.005% in PBS) for 15 minutes at room temperature.[1]

    • Rinse thoroughly with PBS and proceed with the pre-hybridization steps.

This two-step process first saturates the endogenous biotin with avidin, and the second step blocks any remaining open binding sites on the avidin molecule with free biotin, preventing it from binding to your biotinylated probe.[3]

Possible Cause 2: Endogenous Enzyme Activity

If you are using an enzyme-based detection system, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), endogenous enzyme activity within the tissue can lead to false positive signals.

Solution: Quench endogenous enzyme activity.

  • For HRP Detection:

    • Incubate sections in 0.3% hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes at room temperature.[4] This step should be performed after rehydration and before permeabilization.

  • For AP Detection:

Possible Cause 3: Non-Specific Probe Binding

High probe concentration or the presence of repetitive sequences in the probe can lead to non-specific binding to the tissue.

Solution: Optimize probe concentration and hybridization conditions.

  • Probe Concentration: Titrate your this compound labeled probe to determine the optimal concentration that provides a strong signal with minimal background. A typical starting range is 0.5-2 µg/mL for mRNA ISH.[5]

  • Block Repetitive Sequences: If your probe is known to contain repetitive elements (e.g., Alu sequences), add a blocker like Cot-1 DNA to your hybridization buffer.[6][7]

  • Increase Stringency: High background can result from insufficiently stringent hybridization or washing conditions.[8]

    • Increase the hybridization temperature in small increments.

    • Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt (SSC) concentration.[5][9]

Frequently Asked Questions (FAQs)

Q1: I'm still getting high background even after performing an avidin-biotin block. What else could be the cause?

A1: If background persists after endogenous biotin blocking, consider these other potential sources:

  • Non-specific binding of detection reagents: The avidin/streptavidin-enzyme conjugate itself might be binding non-specifically. Ensure you are using a high-quality blocking solution (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin - BSA) before applying the conjugate.[10]

  • Hydrophobic interactions: Probes and detection reagents can stick to the slide or tissue due to hydrophobic interactions. Including a detergent like Tween-20 in your wash buffers can help reduce this.[6][7]

  • Over-fixation or under-permeabilization: Improper tissue preparation can lead to background. Over-fixation can trap reagents, while under-permeabilization can prevent adequate washing. Optimize your fixation and proteinase K digestion times.[5][8]

  • Drying of the section: Allowing the tissue section to dry out at any stage can cause high background.[9] Ensure the slides remain in a humidified chamber during incubations.

Q2: How can I test if my tissue has high endogenous biotin?

A2: You can perform a simple control experiment.[1]

  • Take a tissue section through your entire protocol, but omit the biotinylated probe.

  • Incubate the section directly with your avidin/streptavidin-enzyme conjugate.

  • Add the substrate and observe for any color development. If you see a signal, it indicates the presence of endogenous biotin or endogenous enzyme activity that needs to be blocked.

Q3: What are the optimal post-hybridization wash conditions?

A3: Post-hybridization washes are critical for removing non-specifically bound probes. The stringency of these washes is determined by temperature and salt concentration. A common starting point is:

  • Two washes in 2x SSC with 0.1% SDS at room temperature for 5 minutes each.[5]

  • Followed by two high-stringency washes in 0.1x SSC at 60-65°C for 15-20 minutes each.[5]

These conditions may need to be optimized for your specific probe and tissue type. If background is high, you can increase the temperature of the high-stringency wash or decrease the SSC concentration.[9]

Experimental Protocols & Data

Table 1: Troubleshooting Summary for High Background
Potential Cause Recommended Solution Key Reagents/Parameters
Endogenous BiotinAvidin/Biotin Blocking0.05% Avidin, 0.005% Biotin in PBS
Endogenous PeroxidaseH₂O₂ Quenching0.3% H₂O₂ in Methanol or PBS
Endogenous Alkaline PhosphataseEnzyme InhibitorLevamisole or Tetramisole
Non-specific Probe BindingOptimize Probe Concentration0.5-2 µg/mL (mRNA ISH)
Non-specific Probe BindingIncrease Wash StringencyIncrease temperature, decrease SSC concentration
Non-specific Reagent BindingPre-incubation with Blocking SolutionNormal Serum, BSA
Protocol: Comprehensive Pre-treatment and Hybridization

This protocol outlines the key steps to minimize background from the start of your experiment.

  • Deparaffinization and Rehydration: Standard protocol.

  • Endogenous Peroxidase Quenching (if using HRP): Incubate in 0.3% H₂O₂ in PBS for 15 minutes. Rinse in PBS.

  • Permeabilization: Incubate with Proteinase K (concentration and time must be optimized for tissue type). Rinse in PBS.

  • Acetylation (Optional): To reduce electrostatic binding of the probe, incubate in 0.1M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes.

  • Pre-hybridization: Incubate in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.

  • Hybridization: Add the this compound labeled probe (at the optimized concentration) to the hybridization buffer and incubate overnight in a humidified chamber at the appropriate temperature.

  • Post-Hybridization Washes: Perform a series of washes with increasing stringency as described in the FAQs.

Visual Guides

Workflow for Troubleshooting High Background

This diagram illustrates a logical workflow for identifying and resolving the cause of high background noise in your ISH experiment.

Troubleshooting_Workflow start High Background Observed check_biotin Perform Endogenous Biotin Control (No Probe) start->check_biotin biotin_present Background Present? check_biotin->biotin_present block_biotin Implement Avidin-Biotin Blocking Step biotin_present->block_biotin Yes check_enzyme Perform Endogenous Enzyme Control (No Probe, No Conjugate) biotin_present->check_enzyme No block_biotin->check_enzyme enzyme_present Background Present? check_enzyme->enzyme_present quench_enzyme Implement Enzyme Quenching Step (H2O2 or Levamisole) enzyme_present->quench_enzyme Yes optimize_probe Optimize Probe Concentration (Titration) enzyme_present->optimize_probe No quench_enzyme->optimize_probe optimize_washes Increase Stringency of Post-Hybridization Washes optimize_probe->optimize_washes final_check Re-run Experiment with All Optimizations optimize_washes->final_check Background_Prevention_Workflow cluster_pretreatment Pre-Treatment cluster_hybridization Hybridization cluster_detection Detection quenching Endogenous Enzyme Quenching permeabilization Optimized Permeabilization (e.g., Proteinase K) quenching->permeabilization blocking_endogenous Endogenous Biotin Blocking permeabilization->blocking_endogenous probe_prep Probe Concentration Optimization & Purification blocking_endogenous->probe_prep prehyb Pre-hybridization with Blocking Agents probe_prep->prehyb hyb Hybridization with Optimized Probe prehyb->hyb post_hyb_wash Stringent Post- Hybridization Washes hyb->post_hyb_wash blocking_nonspecific Blocking Non-Specific Binding Sites (Serum/BSA) post_hyb_wash->blocking_nonspecific detection Detection with Avidin/ Streptavidin Conjugate blocking_nonspecific->detection

References

Technical Support Center: Troubleshooting Biotin-16-UTP Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Biotin-16-UTP labeled probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly uneven signal, during your in situ hybridization (ISH) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for probe labeling?

This compound is a modified uridine (B1682114) triphosphate nucleotide that contains a biotin (B1667282) molecule attached via a 16-atom spacer arm. It can be incorporated into RNA probes during in vitro transcription, replacing standard UTP.[1][2] This biotin label allows for indirect detection of the probe through its high-affinity binding to avidin (B1170675) or streptavidin, which is typically conjugated to a reporter enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorophore.[3][4]

Q2: What are the common causes of uneven or patchy signals in ISH?

Uneven signal distribution is a frequent issue in ISH experiments. The primary causes can be grouped into several categories:

  • Probe-related issues: Uneven probe distribution, incorrect probe concentration, or poor probe quality.[5][6]

  • Hybridization conditions: Suboptimal hybridization temperature, incorrect buffer composition, or the presence of air bubbles under the coverslip.[6]

  • Washing steps: Inadequate or inconsistent stringency of post-hybridization washes.[6][7]

  • Tissue preparation: Poor fixation, inadequate permeabilization, or tissue detachment from the slide.[8]

  • Detection reagents: Problems with the avidin/streptavidin-enzyme conjugate or substrate.

Q3: What is the difference between avidin and streptavidin for detection?

Both avidin and streptavidin are proteins that bind with very high affinity to biotin.[9] However, streptavidin, isolated from Streptomyces avidinii, is generally preferred for ISH applications.[3][9] Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding to tissues through electrostatic and carbohydrate interactions, resulting in higher background.[9] Streptavidin is not glycosylated and has a near-neutral pI, which significantly reduces non-specific binding and background signal.[9]

Q4: How can I be sure my probe was successfully labeled with this compound?

You can assess the success of your labeling reaction in a few ways. After in vitro transcription, you can run a small amount of your labeled probe on an agarose (B213101) gel alongside an unlabeled control. The biotin-labeled probe should run slightly slower, appearing as a shifted band compared to the unlabeled probe.[2] Additionally, you can perform a dot blot by spotting a small amount of the labeled probe onto a nylon membrane and detecting it with a streptavidin-enzyme conjugate and substrate.[1]

Troubleshooting Guide: Uneven Signal

This guide provides a structured approach to troubleshooting uneven signals in your ISH experiments.

Problem: Weak or No Signal
Potential Cause Recommended Solution
Poor Probe Quality Verify probe integrity on a denaturing gel. Synthesize a new probe if degradation is observed.
Suboptimal Probe Concentration Optimize probe concentration. For highly expressed genes, try 10-50 ng/mL. For low-expression genes, increase to around 500 ng/mL. A good starting point for unknown expression is 200-250 ng/mL.[5]
Inadequate Tissue Permeabilization Increase proteinase K digestion time or concentration. Optimal conditions are tissue-dependent and require titration.[10]
Over-fixation of Tissue If tissues are over-fixed, antigen retrieval methods may be necessary to unmask the target RNA.
Hybridization Temperature Too High Decrease the hybridization temperature in 2-5°C increments.
Post-hybridization Washes Too Stringent Decrease the temperature or increase the salt concentration (e.g., from 0.1x SSC to 0.5x SSC) of the stringent wash buffers.[11]
Inactive Detection Reagents Use fresh streptavidin-enzyme conjugates and substrates. Ensure proper storage conditions have been maintained.
Problem: High Background or Non-Specific Signal
Potential Cause Recommended Solution
Probe Concentration Too High Decrease the probe concentration. High concentrations can lead to non-specific binding.[12]
Endogenous Biotin Tissues like liver, kidney, and spleen have high levels of endogenous biotin.[13] Block endogenous biotin using an avidin/biotin blocking kit before probe hybridization.[13][14][15]
Endogenous Peroxidase/Phosphatase Activity If using HRP or AP for detection, quench endogenous enzyme activity. For peroxidase, use a 3% H2O2 solution.[16]
Non-specific Probe Binding Include blocking agents like sheared salmon sperm DNA in the hybridization buffer. Add a pre-hybridization step with the hybridization buffer without the probe.
Insufficient Washing Stringency Increase the temperature of the stringent washes (e.g., up to 75-80°C for some protocols) or decrease the salt concentration of the wash buffers.[7]
Drying of the Section Ensure the tissue section remains hydrated throughout the procedure, especially during long incubations. Use a humidified chamber.[8]

Experimental Protocols

Protocol 1: this compound RNA Probe Labeling via In Vitro Transcription

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

  • Assemble the reaction on ice:

    • Linearized template DNA (1 µg)

    • 10x Transcription Buffer (2 µl)

    • 10x Biotin/NTP mixture (2 µl of 10 mM ATP, GTP, CTP, 6.5 mM UTP, and 3.5 mM this compound)[17]

    • RNase Inhibitor (1 µl)

    • T7, SP6, or T3 RNA Polymerase (2 µl)

    • Nuclease-free water to a final volume of 20 µl

  • Incubate the reaction at 37°C for 2 hours.

  • Optional: DNase Treatment. To remove the template DNA, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the labeled RNA probe using a spin column or ethanol (B145695) precipitation.

  • Assess the probe concentration and labeling efficiency.

Protocol 2: In Situ Hybridization on Paraffin-Embedded Sections
  • Deparaffinize and Rehydrate: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2x 3 min each), and finally in wash buffer (2x 5 min).[16]

  • Permeabilization: Incubate slides in Proteinase K solution (concentration and time need to be optimized for the specific tissue) at 37°C.[10]

  • Pre-hybridization: Incubate slides in hybridization buffer without the probe for 1 hour at the hybridization temperature.

  • Hybridization:

    • Denature the biotinylated probe by heating to 95°C for 2 minutes and then immediately placing it on ice.[18]

    • Dilute the denatured probe in hybridization buffer to the desired concentration.

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature (typically between 55-65°C).[18]

  • Stringency Washes:

    • Wash slides in 2x SSC at the hybridization temperature for 15 minutes.

    • Wash in 1x SSC at the hybridization temperature for 15 minutes.

    • Wash in 0.5x SSC at the hybridization temperature for 15 minutes. (Note: these conditions may need to be optimized).[11]

  • Blocking: Incubate slides in a blocking buffer (e.g., 2% BSA in PBST) for 30 minutes at room temperature.

  • Detection:

    • Incubate with streptavidin-HRP or streptavidin-AP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash slides in PBST (3x 5 min).

  • Signal Development: Add the appropriate substrate (e.g., DAB for HRP or NBT/BCIP for AP) and incubate until the desired signal intensity is reached. Monitor the reaction under a microscope.

  • Counterstain and Mount: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Visual Guides

Troubleshooting_Workflow start Start: Uneven Signal Observed high_bg High Background? start->high_bg probe_conc_high Decrease Probe Concentration high_bg->probe_conc_high Yes weak_signal Weak or No Signal? high_bg->weak_signal No endogenous_biotin Block Endogenous Biotin probe_conc_high->endogenous_biotin wash_stringency_low Increase Wash Stringency endogenous_biotin->wash_stringency_low end Re-evaluate Signal wash_stringency_low->end probe_quality Check Probe Quality weak_signal->probe_quality Yes patchy_signal Patchy Signal? weak_signal->patchy_signal No probe_conc_low Increase Probe Concentration probe_quality->probe_conc_low permeabilization Optimize Permeabilization probe_conc_low->permeabilization hyb_temp Optimize Hybridization Temp. permeabilization->hyb_temp hyb_temp->end air_bubbles Avoid Air Bubbles patchy_signal->air_bubbles Yes patchy_signal->end No tissue_adhesion Improve Tissue Adhesion air_bubbles->tissue_adhesion reagent_evaporation Prevent Reagent Evaporation tissue_adhesion->reagent_evaporation reagent_evaporation->end

Caption: Troubleshooting workflow for uneven signal from this compound labeled probes.

Biotin_Streptavidin_Detection cluster_tissue Tissue Section Target_RNA Target RNA Biotin_Probe This compound Labeled Probe Biotin_Probe->Target_RNA Hybridization Streptavidin_HRP Streptavidin-HRP Conjugate Streptavidin_HRP->Biotin_Probe High-Affinity Binding Signal Visible Signal (Brown Precipitate) Streptavidin_HRP->Signal Substrate Substrate (e.g., DAB) Substrate->Streptavidin_HRP Enzymatic Reaction

Caption: Mechanism of signal detection using a biotinylated probe and streptavidin-HRP conjugate.

References

preventing RNase contamination in Biotin-16-UTP labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent RNase contamination during Biotin-16-UTP labeling experiments.

Troubleshooting Guide

Low or no biotin-labeled RNA yield? Unsure about the integrity of your labeled product? This guide will help you identify and solve common issues related to RNase contamination.

Symptom Possible Cause Recommended Solution
Degraded RNA transcript (smear on gel) RNase contamination from environment, reagents, or template DNA.[1][2][3][4][5][6]- Environment: Decontaminate work surfaces, pipettes, and equipment with RNase decontamination solutions (e.g., RNaseZap).[1][7][8] Designate a specific RNase-free workspace.[3][7] - Reagents: Use certified RNase-free water, buffers, and reagents.[1][2][7] Prepare solutions with DEPC-treated water (except for Tris-based buffers).[2][3][5][7][9][10] - Template DNA: Purify linearized plasmid DNA after restriction digest using phenol/chloroform extraction to remove any RNases.[5][6][11][12][13][14]
Low yield of biotin-labeled RNA Suboptimal reaction conditions or presence of inhibitors.- RNase Inhibitors: Ensure a potent RNase inhibitor is included in the in vitro transcription reaction.[11][12][15][16][17][18][19] - Reagent Handling: Keep all reaction components tightly sealed during storage and use.[11][12] Thaw reagents at room temperature (except for the polymerase mix, which should be kept on ice) and mix thoroughly before use.[11][12] - Incubation: Optimize incubation time (e.g., 2-4 hours at 37°C).[11][14]
Inconsistent labeling efficiency Variable levels of RNase contamination between experiments.- Standardize RNase-free practices: Consistently wear gloves and change them frequently.[1][2][3][7][9][11][12] Use sterile, disposable, certified RNase-free plasticware and filter tips.[1][3][7][9][11][12] - Regular Cleaning Schedule: Implement daily, weekly, and monthly cleaning and testing protocols for your RNase-free work area.[7][20][21]
Complete failure of labeling reaction Gross RNase contamination or critical reagent failure.- Aseptic Technique: Strictly adhere to aseptic techniques to prevent introduction of airborne microorganisms that can be a source of RNases.[2] - Reagent Aliquoting: Aliquot reagents into smaller volumes to avoid contaminating the entire stock.[22] - Control Reaction: Perform a control reaction with a provided control template to verify the functionality of the kit components.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a lab?

A1: RNases are ubiquitous enzymes that can degrade your RNA samples. The main sources of contamination in a laboratory setting include:

  • Personnel: RNases are present on human skin, in saliva, and in perspiration.[1][2][3][6][23] Touching surfaces with bare hands is a common way to introduce contamination.[1]

  • Environment: Dust particles, bacteria, and mold in the air and on lab surfaces (benches, pipettes, equipment) can carry RNases.[2][3][6][21][24]

  • Reagents and Solutions: Aqueous solutions, unless specifically treated or certified as RNase-free, can be a significant source of contamination.[3][5][6]

  • Labware: Non-certified plasticware, glassware, and pipette tips can harbor RNases.[2][6][9]

  • Samples: Endogenous RNases can be present in the biological samples themselves.[2] Plasmid DNA preparations can also be a source if not properly purified.[5][6]

Q2: I'm using a this compound labeling kit that includes an RNase inhibitor. Do I still need to take other precautions?

A2: Yes, absolutely. While the inclusion of a potent RNase inhibitor is a critical component for protecting your newly synthesized RNA, it is not a substitute for establishing and maintaining an RNase-free work environment.[11][12][15] RNase inhibitors can be overwhelmed by high levels of RNase contamination.[16] For successful and reproducible results, it is crucial to combine the use of RNase inhibitors with stringent RNase-free techniques.[11][12]

Q3: How can I make my solutions and buffers RNase-free?

A3: The most common method for treating water and most buffer solutions is with diethyl pyrocarbonate (DEPC).[3][4][7][9][10] DEPC inactivates RNases by modifying histidine residues.[3]

DEPC Treatment Protocol:

  • Add 0.1% (v/v) DEPC to your solution (1 ml of DEPC per 1 liter of solution).

  • Stir or shake the solution for at least 2 hours at room temperature.[3]

  • Autoclave the solution for at least 45 minutes to inactivate the DEPC.[3][7] Unreacted DEPC can inhibit subsequent enzymatic reactions.[3][10]

Important Note: Tris-based buffers cannot be treated with DEPC as Tris reacts with it.[3][5][7][9][10] For these solutions, you must use high-quality, certified RNase-free water and reagents, and prepare them in RNase-free glassware.[9]

Q4: What are the best practices for handling and storing my biotin-labeled RNA probes?

A4: Proper handling and storage are critical to maintain the integrity of your labeled RNA.

  • Resuspension: Resuspend your purified RNA pellet in an RNase-free buffer, such as TE buffer (10 mM Tris, 1 mM EDTA), or RNase-free water.[20] The EDTA in TE buffer helps to chelate divalent cations that can contribute to RNA degradation.[20]

  • Storage: For short-term storage, keep your RNA solution at -80°C.[7][20][25] For long-term storage, precipitating the RNA in ethanol (B145695) and storing it at -80°C can provide additional protection.[6][7]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade RNA, it is highly recommended to aliquot your labeled RNA into smaller, single-use volumes.[7]

Experimental Protocols

Protocol 1: Creating an RNase-Free Workspace
  • Designate a specific area: If possible, dedicate a specific bench or area solely for RNA work to minimize cross-contamination.[3][7]

  • Surface Decontamination: Before starting any work, thoroughly clean your bench space, pipettes, and any equipment (e.g., microcentrifuge, vortexer) with an RNase decontamination solution.[1][7]

  • Use RNase-Free Supplies: Use only certified RNase-free disposable plasticware, including microcentrifuge tubes and pipette tips.[2][3][9][11][12] Filter tips are highly recommended to prevent aerosol contamination of your pipettes.[1][3][7]

  • Personal Protective Equipment: Always wear gloves and a clean lab coat.[1][7] Change your gloves frequently, especially after touching any non-RNase-free surfaces like door handles, your face, or computer keyboards.[3][7]

Protocol 2: In Vitro Transcription with this compound

This is a general protocol and may need to be optimized based on the specific kit and template you are using.

  • Thaw Reagents: Thaw the NTPs, this compound, reaction buffer, and DTT at room temperature.[11][12] Keep the T7 RNA Polymerase Mix on ice.[11][12]

  • Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    • RNase-free water

    • 10x Reaction Buffer

    • 100 mM DTT

    • ATP, GTP, CTP Solution

    • UTP Solution

    • This compound Solution

    • Linearized DNA template (0.5 - 1 µg)

    • T7 RNA Polymerase Mix

    • Vortex gently and spin down briefly.[11][12]

  • Incubation: Incubate the reaction for 2 hours at 37°C.[11][13][14] For some templates, a longer incubation of up to 4 hours may increase the yield.[11][14]

  • Template Removal (Optional): If required for your downstream application, remove the DNA template by adding RNase-free DNase I and incubating for 15 minutes at 37°C.[11][13]

  • RNA Purification: Purify the biotin-labeled RNA using a spin column purification kit or another appropriate method to remove unincorporated nucleotides, proteins, and salts.[11][12]

Visualizations

RNase_Contamination_Sources cluster_sources Sources of RNase Contamination cluster_experiment This compound Labeling Experiment Personnel Personnel (Skin, Saliva) Experiment RNA Integrity Compromised Personnel->Experiment Environment Environment (Dust, Surfaces) Environment->Experiment Reagents Reagents & Water Reagents->Experiment Labware Labware (Tubes, Tips) Labware->Experiment

Caption: Major sources of RNase contamination that can compromise RNA integrity.

RNase_Free_Workflow cluster_prevention Preventative Measures cluster_experiment Experimental Steps cluster_outcome Outcome Decontaminate Decontaminate Workspace Reaction_Setup Reaction Setup Decontaminate->Reaction_Setup Gloves Wear Gloves Gloves->Reaction_Setup RNaseFree_Supplies Use RNase-Free Supplies RNaseFree_Supplies->Reaction_Setup RNase_Inhibitor Use RNase Inhibitor In_Vitro_Tx In Vitro Transcription RNase_Inhibitor->In_Vitro_Tx Reaction_Setup->In_Vitro_Tx Purification RNA Purification In_Vitro_Tx->Purification Intact_RNA High-Quality Biotinylated RNA Purification->Intact_RNA

Caption: Workflow for preventing RNase contamination in biotin (B1667282) labeling experiments.

References

impact of template DNA purity on Biotin-16-UTP incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biotin-16-UTP incorporation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of template DNA purity on the efficiency of biotin (B1667282) labeling during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)

Q1: How does the purity of the template DNA affect the incorporation of this compound?

A1: The purity of the template DNA is a critical factor for successful this compound incorporation during in vitro transcription.[1] High-purity DNA templates lead to higher transcription yields and more reliable and consistent biotin labeling.[2] Contaminants can interfere with the enzymatic activity of RNA polymerase, leading to reduced yield and integrity of the synthesized biotinylated RNA probe.[2]

Q2: What are the most common contaminants in a DNA template preparation that can inhibit this compound incorporation?

A2: Common contaminants that can negatively impact your biotin labeling experiment include:

  • Proteins: Residual proteins from the DNA extraction process can inhibit RNA polymerase.

  • RNA: Contaminating RNA can lead to an overestimation of the DNA template concentration, resulting in suboptimal reaction setup.

  • Chemical Reagents: Carryover of reagents used during DNA purification is a frequent cause of inhibition. These include:

  • RNases: Ribonuclease contamination will degrade the newly synthesized biotinylated RNA.[2]

  • Nicked or Damaged DNA: While some studies suggest nicked DNA might be a superior template for PCR, in the context of IVT for generating full-length transcripts, significant nicking or damage can lead to truncated RNA products and affect overall yield.[7][8]

Q3: How can I assess the purity of my DNA template?

A3: The purity of your DNA template can be assessed using UV spectrophotometry. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is a good indicator of protein contamination. A ratio of ~1.8 is generally considered pure for DNA. The A260/A230 ratio is an indicator of contamination by organic compounds and salts, and a pure sample should have a ratio between 2.0 and 2.2.

Q4: Can I use PCR products directly as a template for this compound incorporation?

A4: Yes, PCR products can be used as templates for in vitro transcription and biotin labeling. However, it is highly recommended to purify the PCR product before use to remove primers, dNTPs, and the polymerase, as these can interfere with the transcription reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound incorporation Contaminated DNA template: Residual phenol, ethanol, or salts are inhibiting the RNA polymerase.Re-purify the DNA template. Perform a phenol/chloroform (B151607) extraction followed by ethanol precipitation, ensuring all traces of phenol are removed by washing with 70% ethanol. Alternatively, use a high-quality column-based purification kit.
Degraded DNA template: The template DNA is nicked or degraded, leading to premature termination of transcription.Handle DNA carefully to avoid mechanical shearing. Analyze the integrity of your DNA template on an agarose (B213101) gel. If degradation is observed, prepare a fresh template.
Suboptimal this compound:UTP ratio: The concentration of this compound is too high, inhibiting the polymerase, or too low, resulting in inefficient labeling.Optimize the ratio of this compound to unlabeled UTP. A common starting point is a 1:3 or 1:2 ratio of this compound to UTP.[9]
Inactive RNA polymerase: The enzyme has lost its activity due to improper storage or handling.Use a fresh aliquot of RNA polymerase. Ensure the enzyme is stored at -20°C in a non-frost-free freezer and is kept on ice during reaction setup.
Inconsistent biotin labeling results Variability in DNA template quality: Inconsistent purity between different DNA template preparations.Standardize your DNA purification protocol and always assess the purity and integrity of each new template preparation before use.
Inaccurate quantification of DNA template: Overestimation of DNA concentration due to RNA contamination.Treat the DNA template with RNase A to remove any contaminating RNA, followed by re-purification.
Smearing of biotinylated RNA on a gel RNase contamination: Degradation of the RNA product by ribonucleases.Use RNase-free water, reagents, and labware. Wear gloves throughout the experiment. An RNase inhibitor can also be added to the transcription reaction.[10]
Incompletely linearized plasmid: If using a plasmid template, residual circular DNA can lead to the generation of long, heterogeneous transcripts.Ensure complete linearization of the plasmid by restriction digest and verify on an agarose gel. Purify the linearized template before the IVT reaction.[2]

Quantitative Impact of Contaminants on this compound Incorporation

The following table summarizes the quantitative effects of common contaminants on in vitro transcription and, by extension, this compound incorporation. Note that the exact level of inhibition can vary depending on the specific reaction conditions and the RNA polymerase used.

ContaminantConcentrationEffect on T7 RNA Polymerase Activity
Guanidine (B92328) Hydrochloride Up to 60 mMEnhancement of processive transcription[6]
> 60 mMProgressive loss of processive transcriptional activity[6]
Ethanol 30 g/L - 60 g/L (approx. 3.8% - 7.6% v/v)10-30% reduction in the average rate of transcript elongation[5]
Phenol ≤ 0.01%No direct influence on qRT-PCR, but can lead to inaccurate RNA concentration measurement, indirectly affecting results.[3] Higher concentrations are known to denature polymerases.

Experimental Protocols

Protocol 1: High-Purity DNA Template Preparation

This protocol describes the purification of a linearized plasmid DNA template to remove contaminants that can inhibit in vitro transcription.

  • Linearization of Plasmid DNA:

    • Digest 10-20 µg of plasmid DNA with a suitable restriction enzyme that generates blunt or 5'-overhanging ends.

    • Incubate at the recommended temperature for 2-4 hours to ensure complete digestion.

    • Verify complete linearization by running a small aliquot on an agarose gel.

  • Phenol/Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the linearized DNA solution.

    • Vortex thoroughly for 30 seconds and centrifuge at >12,000 x g for 5 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microfuge tube.

    • Add an equal volume of chloroform to the aqueous phase, vortex, and centrifuge as before.

    • Transfer the upper aqueous phase to a new tube.

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of 100% cold ethanol to the aqueous DNA solution.

    • Mix well and incubate at -20°C for at least 1 hour to precipitate the DNA.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant without disturbing the DNA pellet.

  • Ethanol Wash:

    • Wash the DNA pellet with 500 µL of 70% cold ethanol to remove residual salts.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspension:

    • Resuspend the purified DNA pellet in an appropriate volume of RNase-free water.

    • Determine the concentration and purity using a spectrophotometer.

Protocol 2: Quantification of this compound Incorporation by Dot Blot and Chemiluminescent Detection

This protocol provides a method to quantify the incorporation of biotin into newly synthesized RNA.

  • Preparation of RNA Samples and Standards:

    • Prepare a dilution series of a known concentration of biotinylated control RNA to serve as a standard curve.

    • Dilute your experimental biotinylated RNA samples to fall within the range of the standard curve.

    • Use non-biotinylated RNA as a negative control.

  • Dot Blotting:

    • Cut a piece of positively charged nylon membrane to the desired size.

    • Spot 1-2 µL of each standard and experimental RNA sample directly onto the membrane.

    • Allow the spots to air dry completely.

    • Crosslink the RNA to the membrane using a UV crosslinker (optional but recommended).

  • Blocking:

    • Place the membrane in a container with a blocking buffer (e.g., 5% non-fat dry milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP conjugate in blocking buffer (a common dilution is 1:5000, but this should be optimized).[11]

    • Remove the blocking buffer and add the Streptavidin-HRP solution to the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.[11][12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.

  • Chemiluminescent Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).

    • Image the membrane using a chemiluminescent imager.[13]

  • Data Analysis:

    • Quantify the signal intensity of the dots using image analysis software.

    • Generate a standard curve from the biotinylated RNA standards.

    • Determine the concentration of biotinylated RNA in your experimental samples by interpolating their signal intensities on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Template DNA Preparation cluster_ivt In Vitro Transcription cluster_quant Quantification cluster_contaminants Potential Issues Plasmid Plasmid DNA Linearization Linearization (Restriction Digest) Plasmid->Linearization Purification Purification (Phenol/Chloroform & Ethanol Precipitation) Linearization->Purification IVT_Reaction IVT Reaction Mix (T7 Polymerase, NTPs, this compound) Purification->IVT_Reaction Incubation Incubation (37°C) IVT_Reaction->Incubation Dot_Blot Dot Blot Incubation->Dot_Blot Detection Chemiluminescent Detection (Streptavidin-HRP) Dot_Blot->Detection Analysis Data Analysis Detection->Analysis Contaminants Contaminants (Phenol, Salts, etc.) Contaminants->IVT_Reaction Inhibition RNase RNase Contamination RNase->Incubation Degradation

Caption: Workflow for this compound incorporation and quantification.

Contaminant_Impact cluster_source DNA Purification Steps cluster_contaminants Potential Contaminants cluster_target In Vitro Transcription cluster_outcome Result Cell_Lysis Cell Lysis Proteins Residual Proteins Cell_Lysis->Proteins Phenol_Extraction Phenol/Chloroform Extraction Phenol Phenol Phenol_Extraction->Phenol Salts Chaotropic Salts Phenol_Extraction->Salts Ethanol_Precipitation Ethanol Precipitation Ethanol_Precipitation->Salts Ethanol Ethanol Ethanol_Precipitation->Ethanol RNA_Polymerase RNA Polymerase Proteins->RNA_Polymerase Inhibition Phenol->RNA_Polymerase Denaturation Salts->RNA_Polymerase Inhibition Ethanol->RNA_Polymerase Inhibition Low_Yield Low Biotin Incorporation Yield RNA_Polymerase->Low_Yield Leads to

Caption: Impact of DNA purification contaminants on IVT.

References

Technical Support Center: Biotin-16-UTP Labeling Efficiency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess the labeling efficiency of Biotin-16-UTP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into RNA?

This compound is a modified uridine (B1682114) triphosphate (UTP) nucleotide that contains a biotin (B1667282) molecule attached to the C5 position of the uracil (B121893) base via a 16-atom spacer arm. During in vitro transcription, RNA polymerases (such as T7, SP6, or T3) can incorporate this compound into a growing RNA transcript in place of natural UTP. This process results in a biotinylated RNA molecule that can be used for various downstream applications, such as non-radioactive nucleic acid detection, purification of RNA-protein complexes, and localization studies.[1][2][3][4]

Q2: Why is it important to assess the labeling efficiency of this compound?

Assessing the labeling efficiency is crucial for several reasons:

  • Ensuring Probe Functionality: The degree of biotin incorporation directly impacts the sensitivity and effectiveness of the labeled RNA probe in hybridization-based assays like Northern blots, Southern blots, and in situ hybridization.[2][5]

  • Reproducibility: Quantifying the labeling efficiency allows for consistent and reproducible experimental results.

  • Troubleshooting: Inefficient labeling can be an indicator of problems with the in vitro transcription reaction, such as poor-quality reagents or suboptimal reaction conditions.[6]

  • Optimization: By assessing the efficiency, you can optimize the ratio of this compound to UTP to achieve the desired level of labeling for your specific application.[3][7][8]

Q3: What are the common methods to assess this compound labeling efficiency?

There are several established methods to determine the efficiency of biotin labeling in RNA transcripts. The most common non-radioactive methods include:

  • Dot Blot Assay: A simple and rapid qualitative or semi-quantitative method to detect the presence of biotin in an RNA sample.[9][10][11][12]

  • Streptavidin Gel Shift Assay (Gel Retardation Assay): A method that separates biotinylated RNA from unlabeled RNA based on the mobility shift caused by the binding of streptavidin to the biotinylated RNA in a non-denaturing gel.[7][13][14][15]

  • Spectrophotometric Methods (e.g., HABA assay): A quantitative method to determine the molar ratio of biotin to the labeled biomolecule.[16][17]

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound labeling efficiency.

Problem Potential Cause Recommended Solution
Low or no signal in dot blot or gel shift assay Inefficient in vitro transcription - Verify the integrity and concentration of your DNA template. Linearize the plasmid completely and purify it to remove any inhibitors.[6] - Ensure the activity of the RNA polymerase and use a fresh enzyme if necessary.[18] - Check the concentration and quality of all NTPs, including this compound.[6] - Optimize the reaction buffer components and incubation time/temperature.[2][3]
Degradation of RNA - Use RNase-free water, reagents, and labware.[18] - Include an RNase inhibitor in the transcription reaction.[1][18] - Handle RNA samples on ice to minimize degradation.[18]
Inefficient biotin incorporation - Optimize the ratio of this compound to UTP in the transcription reaction. A common starting point is a 1:3 or 1:2 ratio of this compound to UTP.[3][7] - Be aware that T7 RNA polymerase may incorporate modified UTPs less efficiently than the natural nucleotide.[7]
High background in dot blot assay Non-specific binding of streptavidin conjugate - Ensure adequate blocking of the membrane (e.g., with 5% BSA).[12] - Optimize the concentration of the streptavidin-HRP or -AP conjugate. - Increase the number and duration of wash steps after incubation with the conjugate.[9]
Smearing of bands in gel shift assay RNA degradation - Follow strict RNase-free practices.[18] - Run the gel at a lower voltage and/or in a cold room to prevent overheating.
Excess streptavidin - Titrate the amount of streptavidin used in the binding reaction to find the optimal concentration.
Inconsistent results between experiments Variability in reagent quality - Aliquot reagents to avoid multiple freeze-thaw cycles.[18] - Use a consistent source and lot of enzymes and nucleotides.
Inaccurate quantification of RNA - Use a reliable method to quantify your RNA, such as a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Experimental Protocols

Protocol 1: Dot Blot Assay for Biotinylated RNA

This protocol provides a semi-quantitative method to estimate the presence of biotin in an RNA sample.

Materials:

  • Biotinylated RNA sample

  • Unlabeled RNA (negative control)

  • Biotinylated control oligo (positive control)

  • Positively charged nylon membrane

  • Dot blot apparatus (optional)

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Wash buffer (e.g., TBST)

  • Chemiluminescent substrate (for HRP) or colorimetric substrate (for AP)

  • Imaging system

Procedure:

  • Sample Preparation: Prepare serial dilutions of your biotinylated RNA, unlabeled RNA, and the biotinylated control oligo.

  • Membrane Application: Spot 1-2 µL of each dilution directly onto the nylon membrane. Allow the spots to air dry completely.

  • Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker according to the manufacturer's instructions.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[12]

  • Streptavidin Conjugate Incubation: Dilute the streptavidin-conjugate in blocking buffer and incubate the membrane in this solution for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.[12]

  • Detection: Incubate the membrane with the appropriate substrate (chemiluminescent or colorimetric) according to the manufacturer's protocol.

  • Imaging: Capture the signal using an appropriate imaging system. The signal intensity of the spots from your biotinylated RNA can be compared to the positive and negative controls to assess labeling.

Protocol 2: Streptavidin Gel Shift Assay

This method allows for the visualization and estimation of the proportion of biotinylated RNA.

Materials:

  • Biotinylated RNA sample

  • Unlabeled RNA (control)

  • Streptavidin

  • Nondenaturing polyacrylamide gel (e.g., 6-8% TBE gel)

  • TBE buffer

  • Loading dye (biotin-free)

  • Nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide)

  • UV transilluminator or gel imaging system

Procedure:

  • Binding Reaction: In separate tubes, mix a defined amount of your biotinylated RNA and unlabeled RNA with an optimized amount of streptavidin. Incubate at room temperature for 15-30 minutes. A typical reaction might contain 100-500 ng of RNA and a 2-10 fold molar excess of streptavidin.

  • Gel Electrophoresis: Add loading dye to each reaction and load the samples onto a nondenaturing polyacrylamide gel. Run the gel in TBE buffer until the dye front has migrated an adequate distance.

  • Staining: Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

  • Visualization: Visualize the gel using a UV transilluminator or a gel imaging system. Biotinylated RNA bound to streptavidin will migrate slower than the unlabeled RNA, resulting in a "shifted" band.[7][14] The relative intensity of the shifted and unshifted bands can be used to estimate the labeling efficiency.

Visualizations

Experimental Workflow: Assessing this compound Labeling Efficiency

G cluster_0 In Vitro Transcription cluster_1 Purification cluster_2 Quality Control cluster_3 Efficiency Assessment ivt This compound Labeling purify Purify Biotinylated RNA ivt->purify quant Quantify RNA purify->quant dot_blot Dot Blot Assay quant->dot_blot gel_shift Gel Shift Assay quant->gel_shift

Caption: Workflow for assessing this compound labeling efficiency.

Decision Tree: Troubleshooting Low Labeling Efficiency

G start Low or No Signal check_ivt Check In Vitro Transcription Reaction start->check_ivt check_rna Assess RNA Integrity start->check_rna check_biotin Optimize this compound: UTP Ratio start->check_biotin template Template Quality? check_ivt->template degradation RNA Degraded? check_rna->degradation ratio Ratio Optimal? check_biotin->ratio enzyme Enzyme Activity? template->enzyme Good solution1 Purify Template template->solution1 Poor ntps NTP Quality? enzyme->ntps Active solution2 Use Fresh Enzyme enzyme->solution2 Inactive ntps->check_rna Good solution3 Use Fresh NTPs ntps->solution3 Poor degradation->check_biotin No solution4 Use RNase Inhibitor & RNase-free technique degradation->solution4 Yes solution5 Titrate Ratio (e.g., 1:3, 1:2, 1:1) ratio->solution5 No

Caption: Troubleshooting decision tree for low biotin labeling.

References

common pitfalls in Biotin-16-UTP RNA labeling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-16-UTP for RNA labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for RNA labeling?

This compound is a modified uridine (B1682114) triphosphate (UTP) that contains a biotin (B1667282) molecule attached via a 16-atom linker.[1][2][3] It serves as a substrate for RNA polymerases such as T7, SP6, and T3.[4] During in vitro transcription, this compound is incorporated into the newly synthesized RNA strand in place of natural UTP, resulting in a biotin-labeled RNA probe.[1][4][5] This non-radioactive labeling method allows for the subsequent detection or purification of the RNA using streptavidin-based techniques.[4][6]

Q2: What are the key applications of biotin-labeled RNA probes?

Biotinylated RNA probes are versatile tools used in a variety of molecular biology applications, including:

  • Hybridization Assays: Northern blots and in situ hybridization to detect specific RNA sequences.[1][2]

  • RNA Pull-Down Assays: To identify and study RNA-protein interactions.[6]

  • Microarrays: For gene expression analysis.[7]

  • Affinity Purification: To isolate specific RNA molecules from complex mixtures.[6][8]

Q3: What is the expected yield of biotinylated RNA from an in vitro transcription reaction?

The yield of biotin-labeled RNA can vary depending on several factors, including the quality and quantity of the DNA template, the length of the transcript, and the specific reaction conditions. Under standard conditions, you can typically expect to synthesize approximately 10 µg of biotin-labeled RNA per 1 µg of template DNA.

Q4: How should this compound and the labeled RNA probe be stored?

This compound should be stored at -15 to -25°C.[4] While short-term exposure to ambient temperatures is possible, repeated freeze-thaw cycles should be avoided.[1][7] The synthesized biotin-labeled RNA probe can be used immediately or stored in aliquots at -15 to -25°C.

Troubleshooting Guide

This guide addresses common problems encountered during this compound RNA labeling and provides potential solutions.

Low or No Yield of Biotinylated RNA
Potential Cause Recommended Solution
Degraded or Impure DNA Template Ensure the DNA template is of high purity and integrity. Purify the linearized DNA after restriction digest using phenol/chloroform extraction and ethanol (B145695) precipitation or a suitable purification kit to remove RNases, proteins, and salts.[9]
RNase Contamination Use RNase-free water, tubes, and pipette tips.[1] Wear gloves during the entire procedure.[1] The use of an RNase inhibitor in the transcription reaction is also recommended.
Suboptimal this compound/UTP Ratio The ratio of this compound to UTP can affect both labeling efficiency and overall yield. A 35% this compound substitution is often a good starting point.[1][2] However, this may require optimization for your specific template and application.
Inefficient Transcription Reaction Verify the activity of the RNA polymerase. Ensure the transcription buffer is correctly prepared and all components are added in the correct order.[2] Optimize incubation time; while 30 minutes may be sufficient, extending it to 2-4 hours can increase yield for some templates.[1][2][9]
Incorrect Reaction Setup Assemble the reaction at room temperature to prevent precipitation of components.[2][9] Ensure all components are properly thawed and mixed before addition.[2][9]
High Background or Non-Specific Binding in Downstream Applications
Potential Cause Recommended Solution
Excess Unincorporated this compound Purify the labeled RNA probe after the transcription reaction to remove unincorporated nucleotides. Spin column purification is an effective method.[2]
Non-Specific Binding of the Probe Increase the stringency of hybridization and wash buffers, for example, by increasing the SDS concentration (up to 2%).[10] Increase blocking time and the number of washes in your protocol.[10]
Non-Specific Binding to Streptavidin Beads Pre-clear cell lysates with streptavidin beads before adding the biotinylated RNA probe.[11] To block unbound streptavidin sites on the beads after probe binding, perform a wash step with a solution containing free biotin.[11] Increase the salt concentration (e.g., to 250 mM) or add a low concentration of a non-ionic detergent (e.g., 0.001% Tween20) to the wash buffers to reduce non-specific protein binding.[11]
RNA Aggregation The incorporation of multiple biotin molecules, especially with long biotinylated tails, can sometimes lead to aggregation.[6] This can be mitigated by optimizing the this compound to UTP ratio to control the labeling density.

Experimental Protocols

Standard In Vitro Transcription for this compound RNA Labeling

This protocol is a general guideline and may require optimization for specific templates and applications.

Materials:

  • Linearized template DNA (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 0.4 M Tris-HCl, pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine, 100 mM NaCl)

  • ATP, GTP, CTP solutions (10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)[7]

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • DNase I (RNase-free)

  • EDTA (0.2 M, pH 8.0)

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed. A typical 20 µl reaction is as follows:

    • Nuclease-free water: to a final volume of 20 µl

    • 10x Transcription Buffer: 2 µl

    • ATP, GTP, CTP (10 mM each): 2 µl of each

    • UTP (10 mM): 1.3 µl (for a 35% biotin substitution)

    • This compound (10 mM): 0.7 µl (for a 35% biotin substitution)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µl

    • RNA Polymerase: 2 µl

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Probe Purification: Purify the biotin-labeled RNA probe using a suitable method such as spin column chromatography to remove unincorporated nucleotides, enzymes, and salts.[2]

  • Quantification and Quality Control: Analyze the transcript by agarose (B213101) gel electrophoresis and estimate the yield.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & QC cluster_application Downstream Application template_prep Linearized DNA Template reaction_setup Assemble Reaction Mix template_prep->reaction_setup reagent_prep Prepare Reagents (NTPs, Buffer, Enzyme) reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation dnase_treatment DNase Treatment incubation->dnase_treatment probe_purification RNA Purification dnase_treatment->probe_purification qc Agarose Gel QC & Quantification probe_purification->qc application Hybridization, Pull-down, etc. qc->application troubleshooting_guide cluster_yield Low/No RNA Yield cluster_binding High Background/Non-Specific Binding start Problem Encountered check_template Check DNA Template Integrity & Purity start->check_template purify_probe Purify Labeled Probe start->purify_probe check_rnase Assess for RNase Contamination check_template->check_rnase If DNA is OK optimize_ratio Optimize Biotin-UTP/UTP Ratio check_rnase->optimize_ratio If RNase-free check_enzyme Verify RNA Polymerase Activity optimize_ratio->check_enzyme If ratio is optimized increase_stringency Increase Wash Stringency purify_probe->increase_stringency If probe is pure preclear_lysate Pre-clear Lysate/Block Beads increase_stringency->preclear_lysate If background persists

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Biotin-16-UTP Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing Biotin-16-UTP probes.

Troubleshooting Guides

High background noise can obscure specific signals, leading to ambiguous or misinterpreted results. The following guides address common sources of high background and provide step-by-step solutions.

Issue 1: High Background Staining Across the Entire Sample

This is often due to endogenous biotin (B1667282) present in the tissue or cells, particularly in organs like the liver and kidney.[1][2]

Solution Workflow:

Caption: Troubleshooting workflow for high background caused by endogenous biotin.

Detailed Steps:

  • Confirm Endogenous Biotin: To verify that endogenous biotin is the cause, incubate a sample section with only the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). If staining appears, endogenous biotin is present.[1]

  • Implement Blocking: Before incubating with your biotinylated probe, perform an avidin (B1170675)/biotin blocking step. This typically involves:

    • Incubating the sample with an avidin solution for 15 minutes to saturate endogenous biotin.[1]

    • Rinsing thoroughly.

    • Incubating with a biotin solution for 15 minutes to block any remaining biotin-binding sites on the avidin molecule.[1]

  • Timing of Blocking: This blocking step should be performed after any antigen retrieval procedures and before the primary antibody or probe incubation, as antigen retrieval can expose more endogenous biotin.[1]

Issue 2: Speckled or Patchy Background Staining

This can result from non-specific binding of the streptavidin conjugate or aggregation of the detection reagents.

Solution Workflow:

Speckled_Background Start Speckled Background Check_Blocking Review Blocking Step Start->Check_Blocking Increase_Blocking Increase Blocking Time/ Concentration (e.g., BSA, Normal Serum) Check_Blocking->Increase_Blocking Inadequate Optimize_Washing Optimize Washing Steps Check_Blocking->Optimize_Washing Adequate Increase_Blocking->Optimize_Washing Increase_Wash Increase Wash Duration, Volume, and/or Add Detergent (e.g., Tween-20) Optimize_Washing->Increase_Wash Inadequate Titrate_Conjugate Titrate Streptavidin Conjugate Optimize_Washing->Titrate_Conjugate Adequate Increase_Wash->Titrate_Conjugate Dilute_Conjugate Use a Higher Dilution of Streptavidin-HRP/AP Titrate_Conjugate->Dilute_Conjugate Concentration too high End Clear Signal Titrate_Conjugate->End Optimal Dilute_Conjugate->End

Caption: Workflow to troubleshoot speckled or patchy background staining.

Detailed Steps:

  • Enhance Blocking: Increase the concentration of the blocking agent (e.g., up to 10% normal serum or 5% BSA) or extend the blocking time.[3][4]

  • Optimize Washing: Increase the duration and number of wash steps after incubation with the streptavidin conjugate.[5] Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[3]

  • Titrate Detection Reagent: The concentration of the streptavidin-enzyme conjugate may be too high. Perform a titration to determine the optimal dilution that provides a good signal without increasing background.[6]

  • Filter Reagents: If aggregates are suspected, filter the streptavidin conjugate solution before use.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of this compound to UTP for in vitro transcription?

A1: A 35% substitution of this compound for UTP (a ratio of 0.35 mM this compound to 0.65 mM UTP) is often recommended as a starting point.[7][8] This typically provides a good balance between labeling efficiency and the yield of the transcription reaction.[7][8] However, this ratio can be optimized for your specific template and application. For some applications, a substitution of up to 30-35% is suggested to maintain polymerase efficiency.[9]

Q2: How can I reduce background when using this compound probes for in situ hybridization (FISH)?

A2: High background in FISH can be caused by several factors.[10] Besides implementing endogenous biotin blocking (see Troubleshooting Guide 1), consider the following:

  • Probe Concentration: Use the lowest concentration of the probe that still gives a specific signal. A good starting point is often 200 ng/ml in hybridization buffer.[2]

  • Hybridization Temperature: Ensure the hybridization and washing temperatures are optimal for your probe to prevent non-specific binding.

  • Washing Stringency: Increase the stringency of your post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).

  • Autofluorescence: If the tissue itself is autofluorescent, you may need to treat it with agents like sodium borohydride (B1222165) or use a different fluorophore.

Q3: My negative control (no probe) shows high background. What is the likely cause?

A3: If you observe a high background signal in a no-probe control, the issue is likely with the detection system, not the probe itself.[11] The most common culprit is non-specific binding of the streptavidin-fluorophore or streptavidin-enzyme conjugate.[11] To resolve this, focus on optimizing your blocking and washing steps after probe hybridization and before and after incubation with the streptavidin conjugate. Also, confirm if endogenous biotin is present in your sample.[12][13][14]

Q4: Can I use milk as a blocking agent with biotin-streptavidin systems?

A4: It is generally not recommended to use non-fat dry milk as a blocking agent with biotin-streptavidin systems. Milk contains variable amounts of endogenous biotin, which can bind to your streptavidin conjugate and reduce the specific signal.[15] It is better to use blocking agents like Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.

Quantitative Data Summary

ParameterRecommended Range/ValueApplicationNotesSource(s)
This compound:UTP Ratio 35% this compound (0.35mM this compound : 0.65mM UTP)In Vitro TranscriptionOptimal balance between labeling and reaction efficiency. Can be adjusted.[7][8]
Probe Concentration 100-1000 ng/mLIn Situ HybridizationStart with 200 ng/mL and optimize.[2]
Streptavidin-HRP Dilution 1:5,000 - 1:60,000ELISA, Western Blot, IHCHighly dependent on manufacturer and assay. Titration is critical.[6]
Endogenous Biotin Blocking 15 min (Avidin), 15 min (Biotin)IHC/ISHIncubate with avidin, rinse, then incubate with biotin.[1]
Blocking Agents 5-10% Normal Serum / 1-5% BSAGeneralHigher concentrations can help reduce background.[3][4]

Experimental Protocols

Protocol 1: In Vitro Transcription for this compound Labeled RNA Probe

This protocol is a general guideline for generating a biotinylated RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (1 µg) with the appropriate promoter (T7, SP6, or T3)

  • 10x Transcription Buffer

  • 10x Biotin/NTP mixture (e.g., 10 mM ATP, GTP, CTP; 6.5 mM UTP; 3.5 mM this compound)[16]

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • Nuclease-free water

  • DNase I (optional)

  • 0.2 M EDTA (optional)

Procedure:

  • On ice, combine the following in a nuclease-free microcentrifuge tube:

    • Linearized template DNA: 1 µg

    • 10x Transcription Buffer: 2 µL

    • 10x Biotin/NTP mixture: 2 µL

    • RNase Inhibitor: 1 µL

    • T7, SP6, or T3 RNA Polymerase: 2 µL

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.[16]

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA.

  • The labeled probe can be used immediately or purified via ethanol (B145695) precipitation or spin column chromatography. Store at -20°C or -70°C.

Protocol 2: Endogenous Biotin Blocking for Tissue Sections

This protocol should be performed before the application of the biotinylated probe.

Materials:

  • Phosphate Buffered Saline (PBS)

  • Avidin solution (e.g., 0.05% in PBS)

  • Biotin solution (e.g., 0.005% in PBS)

Procedure:

  • After deparaffinization, rehydration, and any antigen retrieval steps, wash the slides in PBS.

  • Incubate the sections with the avidin solution for 15 minutes at room temperature in a humidified chamber.[1]

  • Rinse briefly with PBS.

  • Incubate the sections with the biotin solution for 15 minutes at room temperature in a humidified chamber.[1]

  • Rinse thoroughly with PBS (3 x 5 minutes).

  • The tissue is now ready for the standard blocking with serum or BSA, followed by incubation with the biotinylated probe.

References

effect of incubation time on Biotin-16-UTP labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-16-UTP labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for an in vitro transcription reaction using this compound?

A standard incubation time for this compound labeling in a typical in vitro transcription reaction is 2 hours at 37°C[1][2]. However, some protocols suggest a shorter initial incubation of 30 minutes, which can be extended if higher yields are desired[3][4]. The optimal time can vary depending on the specific kit, the template DNA, and the length of the desired RNA transcript.

Q2: How does extending the incubation time affect the yield of biotin-labeled RNA?

Extending the incubation time can significantly impact the final yield of your labeled RNA, particularly for shorter transcripts. For RNA transcripts shorter than 300 nucleotides, a longer incubation period of 4 to 16 hours at 37°C is recommended to achieve maximum yield[1]. For DNA labeling reactions, incubations can be extended up to 20 hours to increase the yield of labeled product[5]. However, for standard-length transcripts, an incubation of 2 to 4 hours is often sufficient to produce a high yield[3].

Q3: Can the incubation time be optimized for a specific template?

Yes, individual optimization is often recommended to achieve the best balance between reaction and labeling efficiency for a specific template and application[3][4]. Depending on the RNA probe, adjusting the incubation time between 2 and 4 hours may increase the product yield[3]. To optimize, you can perform a time-course experiment (e.g., 30 min, 1 hour, 2 hours, 4 hours) and analyze the yield and integrity of the labeled RNA to determine the ideal duration for your specific needs.

Q4: My RNA appears as a smear on a denaturing gel after the labeling reaction. Is this caused by a long incubation time?

While a long incubation time itself does not directly cause smearing, it can exacerbate an underlying issue. RNA smearing on a denaturing gel is a classic sign of RNase contamination[1]. If there are any contaminating RNases in your reaction components, a longer incubation period provides more time for the RNA to be degraded, resulting in a smear instead of a distinct band. To troubleshoot this, ensure you are using RNase-free water, reagents, and labware, and consider adding an RNase inhibitor to the reaction[2].

Q5: What factors other than incubation time can influence my labeling efficiency?

Several factors can affect the efficiency of this compound incorporation:

  • Template Quality: The purity and integrity of your DNA template are critical. Linearized plasmid DNA should be fully digested and purified from proteins, salts, and RNases[2][4].

  • This compound to UTP Ratio: The molar ratio of this compound to unlabeled UTP is crucial. A common starting point is a 1:3 or 1:2 ratio[1]. Manufacturers often provide pre-optimized nucleotide mixes, with a typical substitution rate around 35% this compound, to achieve a good balance between labeling efficiency and reaction yield[3][4].

  • Concentration of Reactants: The concentration of the DNA template and nucleotides can influence the rate of the reaction and the final yield[6].

  • Reaction Buffer pH: The pH of the reaction buffer can affect enzyme activity and the stability of the reactants. Most labeling reactions are performed at a pH of around 7.0-8.0[6][7].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Labeled RNA 1. Suboptimal Incubation Time: The incubation may be too short, especially for small transcripts (<300 nt).2. Poor Template Quality: The DNA template may be impure, contain inhibitors, or not be fully linearized.3. Incorrect this compound/UTP Ratio: The ratio may not be optimal for your specific template.1. For short transcripts, increase the incubation time to 4-16 hours[1]. For standard transcripts, try extending the incubation to 4 hours[3].2. Purify the template DNA using phenol/chloroform extraction and ethanol (B145695) precipitation to remove contaminants[2].3. Optimize the this compound to UTP ratio. A 35% substitution is a good starting point[4].
RNA Smearing on Gel 1. RNase Contamination: Reagents, water, or labware may be contaminated with RNases.1. Use certified RNase-free tubes, tips, and water. Wear gloves. Add an RNase inhibitor to the reaction[2]. A long incubation will worsen degradation if RNases are present[1].
Precipitation of Labeled Product 1. Over-labeling: Too many biotin (B1667282) molecules have been incorporated, altering the solubility of the RNA.1. Reduce the molar ratio of this compound to UTP in the reaction. A lower degree of labeling may prevent precipitation while still being sufficient for downstream applications[8].
Inconsistent Labeling Results 1. Incomplete Reaction: The reaction may not be proceeding to completion consistently.2. Incomplete Removal of Unincorporated Biotin: Residual free biotin can interfere with downstream quantification and applications.1. Try a longer, more consistent incubation time (e.g., 2 hours) for all reactions to ensure they reach completion[9].2. Ensure thorough purification of the labeled RNA after the reaction using methods like spin columns or ethanol precipitation to remove unincorporated nucleotides[1].

Data Summary

The following table summarizes the recommended incubation times based on the desired transcript and experimental goals.

Transcript LengthRecommended Incubation TimeExpected Outcome & Notes
> 300 nt 30 minutes - 2 hoursStandard incubation time for routine labeling. Yields are typically sufficient for most applications[1][2][3].
< 300 nt 4 - 16 hours (overnight)Significantly increases the yield of short transcripts[1].
Optimization 2 - 4 hoursRecommended range for optimizing yield for a new or difficult template[3].
DNA Labeling 1 - 20 hoursFor random primed DNA labeling, longer incubations up to 20 hours can increase the yield[5].

Experimental Protocols & Visualizations

Standard Protocol for in vitro RNA Labeling with this compound

This protocol provides a general guideline for producing biotin-labeled RNA probes via in vitro transcription.

  • Thaw Reagents: Thaw the 10x transcription buffer, NTPs, this compound, and DNA template on ice. Keep the RNA polymerase mix on ice.

  • Assemble Reaction: In a nuclease-free microcentrifuge tube at room temperature, add the following components in order:

    • Nuclease-Free Water (to a final volume of 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP, GTP, CTP Solution (as per kit instructions)

    • UTP/Biotin-16-UTP Mix (e.g., 1:3 ratio)[1]

    • Linearized Template DNA (0.5 - 1 µg)[1][4]

    • RNase Inhibitor (Optional, but recommended)[2]

    • T7/SP6/T3 RNA Polymerase Mix (2 µL)

  • Mix and Incubate: Mix the components thoroughly by gentle pipetting and centrifuge briefly. Incubate the reaction at 37°C.

    • For standard transcripts (>300 nt), incubate for 2 hours[2].

    • For short transcripts (<300 nt), incubate for 4-16 hours[1].

  • Stop Reaction (Optional): To stop the reaction, add 2 µL of 0.2 M EDTA (pH 8.0)[2].

  • Remove DNA Template (Optional): Add DNase I and incubate for 15 minutes at 37°C to remove the template DNA[2].

  • Purify Labeled RNA: Purify the biotin-labeled RNA using a spin column or by ethanol/LiCl precipitation to remove unincorporated nucleotides, proteins, and salts[1][3].

  • Quantify and Store: Determine the concentration of the labeled RNA. Store the RNA at -20°C or lower[1].

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification reagents Thaw Reagents (NTPs, Buffer, Template) assemble Assemble Reaction Mix (Buffer, NTPs, this compound, Template, Polymerase) reagents->assemble incubate Incubate at 37°C (2-16 hours) assemble->incubate dnase Optional: DNase Treatment incubate->dnase purify Purify Labeled RNA (Spin Column or Precipitation) dnase->purify store Quantify and Store RNA purify->store

Caption: Experimental workflow for this compound RNA labeling.

Logical Relationship: Incubation Time and Labeling Outcome

The choice of incubation time is a critical parameter that directly influences the yield and success of the labeling reaction, especially when working with different types of templates.

G cluster_input Input Parameter cluster_conditions Conditions cluster_outcomes Expected Outcomes IncubationTime Incubation Time ShortTime Short (e.g., 30 min) StandardTime Standard (e.g., 2 hours) LongTime Long (e.g., 4-16 hours) LowYield Lower Yield (May be insufficient for short transcripts) ShortTime->LowYield OptimalYield Optimal Yield (For transcripts > 300 nt) StandardTime->OptimalYield MaxYield Maximum Yield (Recommended for short transcripts < 300 nt) LongTime->MaxYield Risk Potential for RNase Degradation (If sample is contaminated) LongTime->Risk

References

Validation & Comparative

Choosing the Right Tool for the Job: A Comparative Guide to Biotin-11-UTP and Biotin-16-UTP for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in RNA studies, the choice of labeling reagent is a critical decision that can significantly impact experimental outcomes. Biotinylation of RNA through in vitro transcription is a widely used, non-radioactive method for generating probes for various applications, including microarrays, Northern blotting, and in situ hybridization. Among the available biotinylated uridine (B1682114) triphosphates (UTPs), Biotin-11-UTP and Biotin-16-UTP are two of the most common choices, differing only in the length of the spacer arm connecting the biotin (B1667282) molecule to the uridine base. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

The primary distinction between Biotin-11-UTP and this compound lies in the 11-atom versus 16-atom linker arm. This seemingly small structural difference can influence several key aspects of an RNA labeling experiment, from the efficiency of the enzymatic incorporation of the modified nucleotide to the performance of the labeled RNA probe in downstream applications.

Performance Comparison: A Summary of Key Findings

Experimental evidence, primarily from studies on the synthesis of amplified RNA (aRNA) for microarray analysis, suggests that while both molecules are effective labeling reagents, Biotin-11-UTP may offer advantages in terms of overall yield and signal quality.

FeatureBiotin-11-UTPThis compoundSupporting Data/Observations
Enzymatic Incorporation Efficiently incorporated by RNA polymerases. No significant difference in incorporation rate compared to this compound during in vitro transcription.[1]Efficiently incorporated by RNA polymerases. No significant difference in incorporation rate compared to Biotin-11-UTP during in vitro transcription.[1]Studies by Thermo Fisher Scientific (formerly Ambion) indicated that various linker arm sizes did not affect the incorporation of modified UTP into aRNA during in vitro transcription.[1]
aRNA Yield Provides the highest yields of aRNA.[1]May result in slightly lower aRNA yields.[1]The same Thermo Fisher Scientific study found that Biotin-11-UTP consistently provided the highest yields of amplified RNA.[1]
Purification of Labeled RNA Less likely to interfere with purification processes.The longer linker arm can slightly impede the subsequent purification of the aRNA.[1]The longer and potentially more hydrophobic linker of this compound may lead to altered behavior during column-based purification steps.
Microarray Performance Optimized for the highest signal-to-noise ratio on Affymetrix GeneChip® Arrays.[1]May result in increased noise in microarray experiments.[1]The optimized ratio of Biotin-11-UTP to unlabeled UTP in commercial kits was found to provide the best balance of high signal and low noise.[1]
Downstream Applications Recommended for microarray analysis, Northern blotting, and in situ hybridization.[2]Suitable for in situ hybridization and Northern blot experiments.[3]Both are marketed for similar applications, but the choice may depend on the specific requirements of the assay, such as the need for optimal streptavidin binding versus potential steric hindrance.

It is important to note that for applications other than microarrays, the performance differences may be less pronounced. The general principle often cited for biotinylated nucleotides is that a shorter linker arm can be a better substrate for polymerases, while a longer linker arm may facilitate more efficient binding of the biotin to streptavidin by reducing steric hindrance. This suggests a potential trade-off that researchers should consider based on their experimental priorities.

Experimental Methodologies

The following protocols are representative of standard procedures for in vitro transcription-based RNA labeling using either Biotin-11-UTP or this compound. The protocols provided by manufacturers for their respective labeling kits are nearly identical for both reagents.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol is adapted from commercially available kits and is suitable for generating randomly biotin-modified RNA probes.

1. Reaction Setup:

Assemble the following components at room temperature in a nuclease-free microcentrifuge tube.

ComponentVolumeFinal Concentration
Nuclease-Free Waterto 20 µL
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
10 mM UTP1.3 µL0.65 mM
10 mM Biotin-11-UTP or this compound0.7 µL0.35 mM
Linearized Template DNA (0.5-1 µg)X µL
T7 RNA Polymerase Mix2 µL

Note: The ratio of biotinylated UTP to unlabeled UTP is typically around 1:2 to 1:3. A common recommendation is a 35% substitution of Biotin-UTP.[2][3] This ratio can be optimized for specific applications.

2. Incubation:

Mix the components gently and incubate the reaction at 37°C for 2 hours. For some templates, the incubation time can be extended to 4 hours to increase the yield.

3. DNA Template Removal:

Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

4. Purification of the Biotinylated RNA Probe:

Purify the labeled RNA using spin columns or another preferred method to remove unincorporated nucleotides, enzymes, and the digested DNA template.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

RNA_Labeling_Workflow cluster_0 In Vitro Transcription cluster_1 Post-Transcription Template Linearized DNA Template (with T7/SP6 promoter) Reaction Transcription Reaction (37°C, 2-4h) Template->Reaction NTPs NTP Mix (ATP, CTP, GTP, UTP) NTPs->Reaction Biotin_UTP Biotin-11-UTP or This compound Biotin_UTP->Reaction Polymerase T7/SP6 RNA Polymerase Polymerase->Reaction DNase DNase I Treatment Reaction->DNase Purification RNA Purification (Spin Column) DNase->Purification Labeled_RNA Biotinylated RNA Probe Purification->Labeled_RNA

Experimental workflow for biotinylating RNA via in vitro transcription.

Linker_Arm_Comparison cluster_biotin11 Biotin-11-UTP cluster_biotin16 This compound cluster_interaction Streptavidin Interaction B11_UTP UTP B11_Linker 11-atom linker B11_UTP->B11_Linker B11_Biotin Biotin B11_Linker->B11_Biotin Streptavidin Streptavidin B11_Biotin->Streptavidin Efficient Binding B16_UTP UTP B16_Linker 16-atom linker B16_UTP->B16_Linker B16_Biotin Biotin B16_Linker->B16_Biotin B16_Biotin->Streptavidin Potentially More Accessible (Reduced Steric Hindrance)

Conceptual diagram of Biotin-11-UTP and this compound structures.

Conclusion and Recommendations

The choice between Biotin-11-UTP and this compound for RNA labeling is nuanced and application-dependent. Based on the available data, the following recommendations can be made:

  • For microarray analysis, Biotin-11-UTP is the preferred reagent. Experimental evidence indicates that it leads to higher yields of labeled aRNA and a better signal-to-noise ratio, which are critical for obtaining high-quality microarray data.[1]

  • For applications such as Northern blotting and in situ hybridization, both Biotin-11-UTP and this compound are suitable. The potential for the longer linker of this compound to improve streptavidin binding may be advantageous in some contexts, but this needs to be balanced against the possibility of slightly lower labeling efficiency or altered probe characteristics.

  • When optimizing a new assay, it may be beneficial to test both reagents. If signal intensity is low, this compound might offer an advantage due to improved accessibility for detection reagents. Conversely, if high background or issues with probe yield are observed, switching to Biotin-11-UTP could be beneficial.

Ultimately, both Biotin-11-UTP and this compound are effective tools for non-radioactive RNA labeling. By understanding the subtle differences in their structure and performance, researchers can make an informed decision to optimize their experimental outcomes.

References

A Head-to-Head Comparison: Biotin-16-UTP vs. Digoxigenin-UTP for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing in situ hybridization (ISH), the choice of nucleic acid labeling and detection system is paramount to achieving sensitive and specific results. Among the most prevalent non-radioactive methods are those employing Biotin-16-UTP and Digoxigenin-UTP. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal system for your research needs.

Performance at a Glance: Biotin (B1667282) vs. Digoxigenin (B1670575)

Both biotin and digoxigenin are haptens, small molecules that can be incorporated into nucleic acid probes and subsequently detected with high affinity by specific binding proteins, typically conjugated to an enzyme or fluorophore. While both systems offer effective alternatives to radioactive probes, they possess distinct characteristics that can influence experimental outcomes.

The sensitivity of detection with digoxigenin-labeled probes is comparable to that achieved with biotin.[1][2] However, a key advantage of the digoxigenin system is the reduced likelihood of non-specific background staining.[3][4] This is because biotin is an endogenous molecule found in many tissues, which can lead to false-positive signals.[1][5] Digoxigenin, a steroid isolated from the foxglove plant (Digitalis purpurea), is not naturally present in animal tissues, thereby eliminating this source of background.[5]

Several studies have demonstrated that for both biotin and digoxigenin probes, multi-step detection protocols result in equally high sensitivity.[1][2] However, in some applications, digoxigenin-labeled probes have shown superior sensitivity. For instance, in the detection of human papillomavirus (HPV) DNA, digoxigenin probes were found to be two to 10-fold more sensitive in quantitative dot blotting and four-fold more sensitive in ISH compared to biotinylated probes.[3][4]

The ability to use both systems in conjunction also allows for powerful double-labeling experiments, enabling the simultaneous visualization of two different target sequences within the same sample.[4]

Quantitative Data Summary

FeatureThis compoundDigoxigenin-UTPKey Considerations
Sensitivity High, comparable to DIG with multi-step detection.[1][2]High, potentially 2- to 10-fold more sensitive in some applications.[3][4]Dependent on detection method (chemiluminescent generally more sensitive than colorimetric).[6]
Specificity HighHigh---
Background Noise Can be high due to endogenous biotin in tissues.[1][5]Low, as digoxigenin is not endogenous to animal tissues.[3][4][5]Particularly important for tissues rich in biotin, such as liver and kidney.
Detection System Streptavidin/Avidin-basedAnti-Digoxigenin antibody-basedBoth can be conjugated to enzymes (e.g., AP, HRP) or fluorophores.
Endogenous Interference Yes[1][5]No[5]Requires blocking steps for biotin in relevant tissues.
Double Labeling Can be used with DIG for simultaneous detection of two targets.[4]Can be used with Biotin for simultaneous detection of two targets.[4]Allows for co-localization studies.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for ISH using either this compound or Digoxigenin-UTP labeled probes.

Biotin_ISH_Workflow cluster_probe Probe Labeling cluster_hybridization Hybridization cluster_detection Detection p1 In vitro transcription with this compound h1 Tissue Preparation (Fixation, Permeabilization) p1->h1 h2 Hybridization of biotinylated probe to target mRNA/DNA h1->h2 h3 Stringency Washes h2->h3 d1 Blocking h3->d1 d2 Incubation with Streptavidin-Enzyme (e.g., AP/HRP) d1->d2 d3 Washes d2->d3 d4 Addition of Substrate d3->d4 d5 Signal Visualization (Colorimetric/Chemiluminescent) d4->d5

Caption: General workflow for in situ hybridization using a Biotin-labeled probe.

Digoxigenin_ISH_Workflow cluster_probe Probe Labeling cluster_hybridization Hybridization cluster_detection Detection p1 In vitro transcription with Digoxigenin-UTP h1 Tissue Preparation (Fixation, Permeabilization) p1->h1 h2 Hybridization of DIG-labeled probe to target mRNA/DNA h1->h2 h3 Stringency Washes h2->h3 d1 Blocking h3->d1 d2 Incubation with Anti-DIG-Enzyme (e.g., AP/HRP) d1->d2 d3 Washes d2->d3 d4 Addition of Substrate d3->d4 d5 Signal Visualization (Colorimetric/Chemiluminescent) d4->d5

Caption: General workflow for in situ hybridization using a Digoxigenin-labeled probe.

Signaling Pathways of Detection

The detection phase of ISH relies on a cascade of molecular interactions that ultimately generate a detectable signal. The diagrams below outline the signaling pathways for both biotin and digoxigenin detection systems.

Biotin_Detection_Pathway Probe Biotinylated Probe Hybridized to Target Streptavidin Streptavidin-Enzyme Conjugate (e.g., AP) Probe->Streptavidin high affinity binding Substrate Substrate (e.g., NBT/BCIP) Streptavidin->Substrate enzymatic reaction Signal Colored Precipitate or Light Emission Substrate->Signal

Caption: Biotin detection signaling pathway.

Digoxigenin_Detection_Pathway Probe DIG-labeled Probe Hybridized to Target Antibody Anti-DIG Antibody-Enzyme Conjugate (e.g., AP) Probe->Antibody specific binding Substrate Substrate (e.g., NBT/BCIP) Antibody->Substrate enzymatic reaction Signal Colored Precipitate or Light Emission Substrate->Signal

Caption: Digoxigenin detection signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for ISH using either this compound or Digoxigenin-UTP. It is crucial to optimize these protocols for your specific tissue type, probe, and target.

Probe Labeling (In Vitro Transcription)
  • Template Preparation: Linearize plasmid DNA containing the sequence of interest downstream of an RNA polymerase promoter (e.g., T7, SP6, T3). Purify the linearized template.

  • Transcription Reaction: Set up the in vitro transcription reaction including:

    • Linearized DNA template (approx. 1 µg)

    • 10x Transcription Buffer

    • RNA Polymerase (T7, SP6, or T3)

    • RNase Inhibitor

    • NTP labeling mixture: A solution containing ATP, CTP, GTP, UTP, and either this compound or Digoxigenin-11-UTP. An optimized ratio of labeled UTP to unlabeled UTP is crucial for efficient labeling and detection.[7]

  • Incubation: Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

  • Probe Purification: Purify the labeled RNA probe using lithium chloride precipitation or a column-based method.

  • Quantification and Quality Control: Determine the concentration and integrity of the labeled probe using a spectrophotometer and gel electrophoresis.

In Situ Hybridization
  • Tissue Preparation:

    • For frozen sections, fix tissue in 4% paraformaldehyde, cryoprotect in sucrose, and cut sections (10-20 µm).

    • For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

    • Perform a proteinase K digestion to improve probe accessibility. The concentration and time should be optimized for the tissue type.[8]

    • Post-fix with 4% paraformaldehyde.

    • For biotin detection in tissues with high endogenous biotin, perform a biotin blocking step.

  • Prehybridization: Incubate sections in hybridization buffer (typically containing 50% formamide (B127407), 5x SSC, and blocking agents) for at least 1 hour at the hybridization temperature.

  • Hybridization:

    • Denature the labeled probe by heating to 80-95°C for 5 minutes and then immediately place on ice.

    • Dilute the denatured probe in hybridization buffer.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at a calculated hybridization temperature (typically 55-65°C).[9]

  • Post-Hybridization Washes:

    • Perform a series of stringency washes to remove unbound and non-specifically bound probe. These washes typically involve varying concentrations of SSC and formamide at increasing temperatures.[9]

Immunological Detection
  • Blocking: Incubate the slides in a blocking solution (e.g., MABT with 2% BSA or serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • For Biotin-labeled probes: Incubate with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

    • For Digoxigenin-labeled probes: Incubate with an anti-digoxigenin-AP or anti-digoxigenin-HRP antibody conjugate diluted in blocking buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[10]

  • Washes: Wash the slides extensively in a suitable buffer (e.g., MABT or PBS with Tween-20) to remove unbound antibody conjugate.[10]

  • Signal Development:

    • Equilibrate the slides in the detection buffer.

    • For AP conjugates: Use a chromogenic substrate like NBT/BCIP (Nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt), which produces a blue-purple precipitate. For chemiluminescent detection, use a substrate like CDP-Star® or CSPD®.

    • For HRP conjugates: Use a chromogenic substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate. For chemiluminescent detection, use a substrate like luminol.

    • Incubate in the dark until the desired signal intensity is reached.

  • Stopping the Reaction and Mounting: Stop the color development by washing with buffer or water. Dehydrate the slides through an ethanol (B145695) series, clear with xylene, and mount with a permanent mounting medium.

Conclusion

The choice between this compound and Digoxigenin-UTP for ISH depends on the specific requirements of the experiment. While both systems offer high sensitivity, the digoxigenin system provides a significant advantage in tissues with endogenous biotin due to its inherently lower background.[1][5] For researchers conducting double-labeling experiments, the combination of both systems is a powerful tool. By carefully considering the factors outlined in this guide and optimizing the chosen protocol, researchers can achieve reliable and high-quality in situ hybridization results.

References

Biotin-16-UTP vs. Radioactive Labeling: A Comparative Guide for Nucleic Acid Probe Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of labeling method for nucleic acid probes is a critical decision that impacts experimental outcomes, safety, and workflow efficiency. This guide provides an objective comparison of Biotin-16-UTP, a non-radioactive labeling method, and traditional radioactive labeling techniques, supported by experimental data and detailed protocols.

The primary advantages of using this compound over radioactive isotopes include enhanced safety, longer probe stability, and simplified handling and disposal procedures.[1] While radioactive labeling, particularly with ³²P, has historically been favored for its high sensitivity, recent advancements in non-radioactive detection systems have made biotin-based methods a highly competitive and often superior alternative for a wide range of applications, including in situ hybridization, Northern blotting, and Southern blotting.[1][2]

Performance Comparison: this compound vs. Radioactive Isotopes

Quantitative data from various studies highlight the performance differences between these two labeling strategies. While ³²P-labeled probes can offer the highest sensitivity in some applications, biotin-based detection methods provide comparable, and in some cases, more advantageous results, especially when considering factors beyond raw detection limits.

ParameterThis compoundRadioactive Labeling (³²P)Radioactive Labeling (³⁵S)Key Findings & Citations
Detection Limit 5 pg (with alkaline phosphatase)1 pg~1 pgIn a dot-blot assay for CMV DNA, ³²P-labeled probes demonstrated the highest sensitivity. Biotinylated probes detected with an avidin-linked phosphatase system showed a detection limit of 5 pg.[3]
Time to Detection 1-3 hours (enzymatic)4 hours (autoradiography)96 hours (autoradiography)Biotin-based chemiluminescent or colorimetric detection is significantly faster than autoradiography required for radioactive probes.[3]
Sensitivity for in situ Hybridization Comparable to ³⁵SHighHighFor detecting HPV 16 in genital precancers, both biotin (B1667282) and ³⁵S-labeled probes could detect 1-2 copies of the virus per cell. However, interpretation of the radioactive signal required grain counting.[4]
Signal Localization ImprovedDiffuseDiffuseColorimetric detection of biotinylated probes offers better spatial resolution of the hybridization signal compared to the more diffuse signal from autoradiography.[4]
Probe Stability High (stable for long-term storage at -20°C)Low (short half-life of ¹⁴.3 days for ³²P)Moderate (half-life of 87.4 days for ³⁵S)Biotinylated probes are more stable, reducing the need for frequent probe generation.[2][5]
Safety Non-hazardousHigh risk (requires specialized handling, shielding, and disposal)Moderate riskThis compound eliminates the health risks and stringent regulatory requirements associated with radioactive isotopes.[6]
Cost-Effectiveness Generally more cost-effectiveHigh cost (isotope purchase, waste disposal, and monitoring)Moderate costBiotin-based methods, especially with in-house probe labeling and buffer preparation, can be a more economical option.[7][8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the generalized workflows for nucleic acid labeling and detection using this compound and radioactive methods.

Biotin_Labeling_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection Template_DNA Template DNA (with T7/SP6/T3 promoter) IVT_Mix In Vitro Transcription Mix (T7/SP6/T3 RNA Polymerase, NTPs, this compound) Template_DNA->IVT_Mix Biotin_Probe Biotinylated RNA Probe IVT_Mix->Biotin_Probe Hybridization Hybridization Biotin_Probe->Hybridization Target_NA Target Nucleic Acid (on membrane or in tissue) Target_NA->Hybridization Hybridized_Complex Target-Probe Hybrid Hybridization->Hybridized_Complex Streptavidin_Enzyme Streptavidin-Enzyme Conjugate (e.g., HRP, AP) Hybridized_Complex->Streptavidin_Enzyme Substrate Chemiluminescent or Colorimetric Substrate Streptavidin_Enzyme->Substrate Signal Signal Detection (Light or Color) Substrate->Signal Radioactive_Labeling_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection Template_DNA Template DNA (with T7/SP6/T3 promoter) IVT_Mix In Vitro Transcription Mix (T7/SP6/T3 RNA Polymerase, NTPs, [α-³²P]UTP) Template_DNA->IVT_Mix Radioactive_Probe Radiolabeled RNA Probe IVT_Mix->Radioactive_Probe Hybridization Hybridization Radioactive_Probe->Hybridization Target_NA Target Nucleic Acid (on membrane or in tissue) Target_NA->Hybridization Hybridized_Complex Target-Probe Hybrid Hybridization->Hybridized_Complex Autoradiography Autoradiography (X-ray film or phosphor screen) Hybridized_Complex->Autoradiography Signal Signal Detection (Dark bands on film) Autoradiography->Signal

References

A Comparative Guide to Biotinylated UTPs: Impact of Spacer Arm Length on Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of biotinylated uridine (B1682114) triphosphates (UTPs) is a cornerstone technique for the non-radioactive labeling of RNA. This allows for the subsequent detection or purification of RNA molecules in a variety of applications, including in vitro transcription, pull-down assays, and cellular imaging. A critical, yet often overlooked, parameter in the selection of a biotinylated UTP is the length of the spacer arm that connects the biotin (B1667282) molecule to the uridine base. This guide provides an objective comparison of biotinylated UTPs with different spacer arm lengths, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Key Performance Metrics: A Comparative Overview

The length of the spacer arm can significantly influence the efficiency of enzymatic incorporation, the accessibility of the biotin moiety for streptavidin binding, and the performance in downstream applications. While direct quantitative comparisons are not always readily available in peer-reviewed literature, data from manufacturers and related studies provide valuable insights.

FeatureBiotin-11-UTP (Shorter Spacer Arm)Biotin-16-UTP (Longer Spacer Arm)Biotin-20-UTP (Longest Spacer Arm)
Structure 11-atom spacer16-atom spacer20-atom spacer
In Vitro Transcription (IVT) Yield Highest reported aRNA yields.[1]Slightly lower aRNA yields compared to Biotin-11-UTP.[1]Likely similar or slightly lower yields than this compound.
Enzymatic Incorporation Efficiency High; T7 RNA polymerase does not significantly discriminate against it.[1]High; similar to Biotin-11-UTP in terms of incorporation rate.[1]Generally high, though very long linkers could potentially have a minor impact.
aRNA Purification Less impedance during purification.[1]Longer linker can slightly impede subsequent purification of aRNA.[1]May present similar or slightly greater challenges in purification compared to this compound.
Streptavidin Binding Efficient binding.Generally enhanced binding due to reduced steric hindrance, especially when biotin is part of a large molecule or on a solid support.Theoretically offers the best accessibility for streptavidin, minimizing steric hindrance.
Performance in Pull-Down Assays Effective for many applications.Often preferred to potentially increase the efficiency of capturing interacting molecules.May provide the highest efficiency, particularly for large protein complexes.
Performance in Imaging (e.g., FISH) Good signal intensity.May provide enhanced signal intensity due to better accessibility for streptavidin-fluorophore conjugates.Potentially the highest signal intensity.

The Role of the Spacer Arm in Biotin-Streptavidin Interaction

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology. However, steric hindrance can play a significant role in the efficiency of this interaction, especially when the biotin molecule is incorporated within a larger molecule like an RNA transcript. A longer spacer arm extends the biotin moiety away from the RNA backbone, making it more accessible to the binding pocket of streptavidin.

cluster_short_spacer Shorter Spacer Arm (e.g., Biotin-11-UTP) cluster_long_spacer Longer Spacer Arm (e.g., Biotin-16/20-UTP) RNA_short RNA Backbone Biotin_short Biotin RNA_short->Biotin_short 11-atom spacer Streptavidin_short Streptavidin Biotin_short->Streptavidin_short Binding (potential steric hindrance) RNA_long RNA Backbone Biotin_long Biotin RNA_long->Biotin_long 16/20-atom spacer Streptavidin_long Streptavidin Biotin_long->Streptavidin_long Improved Binding (reduced steric hindrance)

Figure 1. Conceptual diagram of spacer arm length and streptavidin binding.

Experimental Protocols

In Vitro Transcription with Biotinylated UTPs

This protocol is adapted for the synthesis of biotin-labeled RNA probes using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • Biotin-11-UTP, this compound, or Biotin-20-UTP (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction at room temperature in the following order:

ComponentVolume (20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
10 mM ATP, CTP, GTP mix2 µL1 mM each
10 mM UTP0.75 µL0.375 mM
10 mM Biotin-X-UTP1.5 µL0.75 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Mix gently and incubate at 37°C for 2 hours.

  • (Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.

  • Purify the biotinylated RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

cluster_workflow In Vitro Transcription Workflow start Assemble Reaction Mix (Template, NTPs, Biotin-UTP, Buffer, T7 Polymerase) incubation Incubate at 37°C for 2 hours start->incubation dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment purification Purify Biotinylated RNA dnase_treatment->purification end Biotinylated RNA Probe purification->end

Figure 2. Workflow for in vitro transcription with biotinylated UTPs.
RNA Pull-Down Assay

This protocol describes a general procedure for using biotinylated RNA to pull down interacting proteins from a cell lysate.

Materials:

  • Biotinylated RNA probe

  • Cell lysate

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, supplemented with protease and RNase inhibitors)

  • Wash buffer (Binding buffer with potentially higher salt concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with binding buffer according to the manufacturer's instructions.

  • RNA Folding: Heat the biotinylated RNA probe to 85°C for 3 minutes, then slowly cool to room temperature to allow for proper folding.

  • Binding: Incubate the folded biotinylated RNA with the cell lysate for 1-2 hours at 4°C with gentle rotation.

  • Capture: Add the pre-washed streptavidin beads to the RNA-lysate mixture and incubate for another hour at 4°C with rotation.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binders.

  • Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

cluster_pulldown RNA Pull-Down Workflow start Incubate Biotinylated RNA with Cell Lysate capture Capture RNA-Protein Complexes with Streptavidin Beads start->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze Proteins (Western Blot / Mass Spec) elution->analysis

Figure 3. Workflow for an RNA pull-down assay.

Conclusion and Recommendations

The choice of spacer arm length for a biotinylated UTP depends on the specific application and experimental priorities.

  • For applications where the highest possible yield of labeled RNA is critical, and to minimize potential purification issues, Biotin-11-UTP is the recommended choice.[1]

  • For applications requiring the highest sensitivity of detection or capture , such as pull-down assays of low-abundance proteins or in situ hybridization with low-expression targets, a longer spacer arm like that in This compound or Biotin-20-UTP may be advantageous to overcome steric hindrance and improve streptavidin binding.

It is recommended to empirically test different biotinylated UTPs in your specific experimental setup to determine the optimal reagent for your research goals. This guide provides a framework for making an informed decision based on the available data and established protocols.

References

Validating Biotin-16-UTP Labeled Probe Integrity: A Comparative Guide to Gel Electrophoresis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of labeled probes is a critical step in a multitude of molecular biology applications. This guide provides a comprehensive comparison of denaturing agarose (B213101) gel electrophoresis for validating the integrity of Biotin-16-UTP labeled RNA probes with alternative methods, supported by experimental data and detailed protocols.

The incorporation of this compound into RNA probes is a widely used non-radioactive labeling method for applications such as in situ hybridization, northern blotting, and microarray analysis. However, the labeling process itself can potentially compromise the integrity of the RNA probe, leading to fragmentation or incomplete transcripts. Therefore, robust quality control is paramount to ensure the reliability and reproducibility of downstream experiments. Denaturing agarose gel electrophoresis is a fundamental and accessible technique for assessing the size and integrity of these biotinylated probes.

At a Glance: Comparison of Probe Integrity Validation Methods

FeatureDenaturing Agarose Gel ElectrophoresisDot Blot AssayNorthern Blot with Chemiluminescence
Primary Assessment Size and IntegrityPresence and relative quantitySize, integrity, and specificity
Sensitivity Moderate (ng range with staining)High (pg to fg range)Very High (attomole to fg range)[1]
Quantitative Semi-quantitative (band intensity)QuantitativeQuantitative
Time to Result 2-4 hours1-3 hours1-2 days
Cost per Sample LowLow to ModerateHigh
Throughput ModerateHighLow
Ease of Use SimpleSimpleComplex

Denaturing Agarose Gel Electrophoresis: The Gold Standard for Integrity Assessment

Denaturing agarose gel electrophoresis separates RNA molecules based on their size under conditions that eliminate secondary structures, which could otherwise affect their migration. For this compound labeled probes, this method allows for a direct visual assessment of the probe's integrity. An intact, full-length probe should appear as a sharp, distinct band at the expected molecular weight. The presence of smears or multiple lower molecular weight bands indicates degradation.

A subtle but important consideration is the potential for a mobility shift. The incorporation of biotin (B1667282) moieties adds mass to the RNA molecule, which can result in a slightly slower migration compared to an unlabeled probe of the same length. While often minimal, observing this shift can be an indirect confirmation of successful labeling.

Expected Results on a Denaturing Agarose Gel
ObservationInterpretation
Single, sharp band at the expected sizeHigh integrity probe
Smear below the main bandProbe degradation
Multiple distinct bandsIncomplete transcripts or degradation products
Band migrates slightly slower than unlabeled controlSuccessful biotin incorporation

Visualization Methods: A Sensitivity Showdown

The choice of visualization method significantly impacts the sensitivity of detection.

Staining MethodDetection Limit (RNA)ProsCons
Ethidium (B1194527) Bromide (EtBr) ~10-50 ngInexpensive, simple to useMutagenic, lower sensitivity
SYBR Gold ~1-2 ngHigh sensitivity (10-100x > EtBr), safer than EtBrMore expensive than EtBr

SYBR Gold is demonstrably more sensitive than ethidium bromide for RNA detection, making it a superior choice for visualizing low-abundance probes.

Alternative Validation Methods: Beyond the Gel

While gel electrophoresis is excellent for assessing size and integrity, other methods can provide complementary information, particularly regarding labeling efficiency and functionality.

Dot Blot Assay

A dot blot assay is a simple and rapid method to confirm the presence of biotin in the labeled probe and to estimate its relative quantity. In this technique, the labeled probe is spotted onto a membrane and detected using streptavidin conjugated to an enzyme (e.g., HRP or AP), which generates a chemiluminescent or colorimetric signal.

Advantages:

  • High throughput and fast.

  • Good for a quick check of labeling success.

Limitations:

  • Does not provide information on probe size or integrity.

Northern Blot with Chemiluminescent Detection

For the most rigorous validation, a northern blot can be performed. This involves transferring the size-separated RNA from a denaturing agarose gel to a membrane, followed by detection with a streptavidin-enzyme conjugate and a chemiluminescent substrate. This method combines the size and integrity information from gel electrophoresis with the high sensitivity of chemiluminescent detection. Modern chemiluminescent northern blot methods can detect RNA in the attomole range.[1]

Advantages:

  • Provides information on size, integrity, and specificity.

  • Extremely high sensitivity.[1]

Limitations:

  • Time-consuming and more complex than a simple gel or dot blot.

  • Higher cost associated with membranes and detection reagents.

Experimental Protocols

Protocol 1: Denaturing Agarose Gel Electrophoresis of this compound Labeled RNA Probe

Materials:

  • Agarose

  • 10x MOPS running buffer (0.4 M MOPS, 0.1 M sodium acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA Loading Buffer (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)

  • Formamide (B127407)

  • Ethidium Bromide or SYBR Gold nucleic acid gel stain

  • RNase-free water

  • This compound labeled RNA probe

  • Unlabeled RNA control (optional)

  • RNA molecular weight ladder

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In an RNase-free flask, dissolve 1.2 g of agarose in 72 mL of RNase-free water.

    • Microwave until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 60°C.

    • In a fume hood, add 10 mL of 10x MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

  • Sample Preparation:

    • In an RNase-free tube, mix 1-5 µg of your this compound labeled RNA probe with RNase-free water to a volume of 5 µL.

    • Add 10 µL of formamide and 3.5 µL of 10x MOPS buffer.

    • Add 1.5 µL of RNA loading buffer.

    • Prepare the unlabeled control and RNA ladder in the same manner.

    • Incubate the samples at 65°C for 10 minutes to denature the RNA, then immediately place on ice.

  • Electrophoresis:

    • Place the gel in an electrophoresis tank and fill with 1x MOPS running buffer.

    • Load the denatured samples into the wells.

    • Run the gel at 5-7 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization:

    • Ethidium Bromide: Stain the gel in 0.5 µg/mL EtBr in 1x MOPS buffer for 30 minutes, followed by destaining in water for 15-30 minutes.

    • SYBR Gold: Stain the gel in a 1:10,000 dilution of SYBR Gold in 1x MOPS buffer for 10-40 minutes. Destaining is not typically required.

    • Visualize the gel on a UV transilluminator.

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis gel_prep Prepare Denaturing Agarose Gel load_gel Load Samples into Gel sample_prep Prepare and Denature RNA Samples sample_prep->load_gel run_gel Run Electrophoresis load_gel->run_gel stain_gel Stain Gel (EtBr or SYBR Gold) run_gel->stain_gel visualize Visualize on UV Transilluminator stain_gel->visualize analyze Analyze Integrity and Size visualize->analyze

Workflow for validating this compound labeled probe integrity.
Protocol 2: Dot Blot Assay for Biotin Detection

Materials:

  • Nylon or nitrocellulose membrane

  • This compound labeled RNA probe

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Sample Application:

    • Cut a piece of membrane to the desired size.

    • Spot 1-2 µL of a dilution series of your biotinylated probe onto the dry membrane.

    • Allow the spots to air dry completely.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution.

    • Image the blot using a chemiluminescence imager.

logical_relationship probe_integrity Probe Integrity (Size and Full-Length) downstream_success Successful Downstream Application probe_integrity->downstream_success labeling_efficiency Labeling Efficiency (Biotin Incorporation) labeling_efficiency->downstream_success

References

A Researcher's Guide to Quantitative RNA Labeling: Biotin-16-UTP and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of RNA are paramount for unraveling complex biological processes. The incorporation of labeled nucleotides into RNA transcripts is a cornerstone of many molecular biology techniques, enabling the detection, purification, and functional analysis of specific RNA molecules. This guide provides an objective comparison of Biotin-16-UTP incorporation into RNA with other common non-radioactive labeling methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your research needs.

Quantitative Comparison of RNA Labeling Methods

The choice of an RNA labeling strategy is dictated by the specific experimental goals, including the required sensitivity of detection, the desired yield of labeled RNA, and the downstream applications. Below is a comparative summary of key quantitative parameters for four common RNA labeling methods based on in vitro transcription.

ParameterThis compoundDigoxigenin-11-UTPAminoallyl-UTPFluorescently Labeled UTP
Labeling Principle Enzymatic incorporation of biotin-labeled UTP during in vitro transcription.Enzymatic incorporation of digoxigenin-labeled UTP during in vitro transcription.Enzymatic incorporation of an amine-modified UTP, followed by chemical coupling to a label (e.g., fluorescent dye).Enzymatic incorporation of a UTP directly conjugated to a fluorophore.
Detection Method Indirect: Requires binding of a streptavidin-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.Indirect: Requires binding of an anti-digoxigenin-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.Indirect (for the initial product) or Direct (after dye coupling).Direct: Fluorescence detection.
Typical Yield ~10 µg of labeled RNA from 1 µg of template DNA.[1]~20 µg of DIG-labeled RNA per microgram of linearized template DNA.[2]Yield is comparable to standard in vitro transcription reactions.Yield can be slightly lower than with unmodified NTPs, depending on the fluorophore and incorporation rate.
Labeling Efficiency T7 RNA polymerase does not significantly discriminate between this compound and UTP.[3] The ratio of biotinylated to unmodified UTP can be adjusted to control the label density. A 35% substitution of this compound is often optimal.[1]DIG-11-UTP is incorporated approximately every 20 to 25 nucleotides under standard conditions.[2] A 35% substitution of DIG-11-UTP often provides a good balance between labeling efficiency and yield.Aminoallyl-NTPs are incorporated with similar efficiency to unmodified NTPs.The incorporation efficiency can be lower than unmodified UTP and depends on the specific fluorophore and polymerase used. A 35% substitution is often recommended as a starting point.[4][5]
Sensitivity of Detection High sensitivity, with detection limits in the picogram range.[2]Comparable sensitivity to biotin-labeled probes.[2][6] Some studies report that digoxigenin-labeled probes can be two- to ten-fold more sensitive than biotinylated probes.[7]Sensitivity depends on the coupled label (e.g., the quantum yield of the fluorescent dye).High sensitivity, with the advantage of direct detection without enzymatic amplification steps.[3]
Advantages - High affinity and specificity of the biotin-streptavidin interaction.- Versatile detection methods (colorimetric, chemiluminescent, fluorescent).- Well-established protocols and commercially available kits.- Low endogenous background in most biological samples.[2] - High sensitivity. - Can be used in combination with biotin (B1667282) for dual-labeling experiments.[8]- Flexible choice of label (e.g., different fluorophores).- Amine group is small and generally does not significantly impair enzymatic incorporation.- Direct detection method, simplifying the experimental workflow.- Multiplexing is possible with different colored fluorophores.
Disadvantages - Potential for background from endogenous biotin in some tissues.[2] - Indirect detection requires additional steps.- Indirect detection requires additional steps.- Two-step labeling process (transcription and chemical coupling).- Some fluorophores can be bulky and may reduce the efficiency of enzymatic incorporation.- Potential for photobleaching.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the enzymatic labeling of RNA using this compound and Digoxigenin-11-UTP via in vitro transcription.

Protocol 1: In Vitro Transcription with this compound

This protocol is a general guideline and may require optimization depending on the specific template and RNA polymerase used.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

  • 10x NTP mixture (10 mM ATP, 10 mM CTP, 10 mM GTP, 6.5 mM UTP)

  • This compound (10 mM solution)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µg Linearized Template DNA

    • 2 µL 10x NTP mixture

    • 0.7 µL this compound (for a 35% final concentration)

    • 1 µL RNase Inhibitor

    • 2 µL RNA Polymerase

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purification: Purify the biotinylated RNA using a suitable method such as spin column chromatography or ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Quality Control: Determine the concentration of the labeled RNA by measuring the absorbance at 260 nm. The quality and integrity of the transcript can be assessed by non-denaturing agarose (B213101) gel electrophoresis. The efficiency of biotin incorporation can be estimated using a dot blot assay with streptavidin-enzyme conjugate detection.[1]

Protocol 2: In Vitro Transcription with Digoxigenin-11-UTP

This protocol is similar to biotin labeling and can be adapted for various templates and polymerases.

Materials:

  • Linearized template DNA (1 µg) with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 10x DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP at optimized concentrations) or individual NTPs and DIG-11-UTP

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µg Linearized Template DNA

    • 2 µL 10x DIG RNA Labeling Mix

    • 1 µL RNase Inhibitor

    • 2 µL RNA Polymerase

  • Incubation: Mix gently, centrifuge briefly, and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Add 2 µL of 0.5 M EDTA, pH 8.0 to stop the reaction.

  • Purification: Purify the DIG-labeled RNA using spin column chromatography or ethanol precipitation.

  • Quantification and Quality Control: Quantify the RNA by measuring the absorbance at 260 nm. Analyze the integrity of the labeled RNA by agarose gel electrophoresis. The labeling efficiency can be determined by a dot blot assay and immunodetection with an anti-digoxigenin-AP conjugate.[2]

Visualizing the Workflow and Comparison

To better understand the experimental processes and the relationships between the different labeling strategies, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Preparation Template Preparation cluster_Transcription In Vitro Transcription cluster_Post_Transcription Post-Transcription Processing cluster_Analysis Analysis Template Linearized DNA Template IVT Transcription Reaction (RNA Polymerase, NTPs, Labeled UTP) Template->IVT Add DNase DNase I Treatment IVT->DNase Optional Purification RNA Purification IVT->Purification DNase->Purification QC Quantification & Quality Control Purification->QC Application Downstream Application QC->Application

Caption: Experimental workflow for in vitro transcription-based RNA labeling.

Detection_Principles cluster_Direct Direct Detection cluster_Indirect Indirect Detection Direct_Label Fluorescently Labeled RNA Direct_Detection Fluorescence Reader Direct_Label->Direct_Detection Direct Signal Indirect_Label Biotin/DIG Labeled RNA Binding Streptavidin/Antibody-Enzyme Conjugate Indirect_Label->Binding Binding Substrate Substrate Binding->Substrate Enzymatic Reaction Signal Colorimetric/Chemiluminescent Signal Substrate->Signal

Caption: Comparison of direct and indirect RNA detection principles.

References

A Head-to-Head Comparison: Biotin-16-UTP Versus Fluorescent Dye-Labeled Nucleotides for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid labeling, the choice between indirect and direct detection methods is a critical decision point. This guide provides an objective comparison of Biotin-16-UTP, a cornerstone of indirect detection, and fluorescent dye-labeled nucleotides, which enable direct visualization. We present a comprehensive analysis supported by experimental data to inform the selection of the most suitable labeling strategy for your specific application.

At the heart of many molecular biology techniques lies the necessity to label and detect nucleic acids. This is primarily achieved by incorporating modified nucleotides during enzymatic synthesis. The two predominant strategies involve the use of biotinylated nucleotides, such as this compound, for subsequent detection with streptavidin conjugates, or the direct incorporation of nucleotides covalently attached to a fluorescent dye. Each approach offers a distinct set of advantages and disadvantages in terms of sensitivity, workflow simplicity, and potential for signal amplification.

Performance Comparison: this compound vs. Fluorescent Dye-Labeled Nucleotides

The choice between biotinylated and fluorescently labeled nucleotides often hinges on the specific requirements of the experiment, such as the desired sensitivity, the abundance of the target molecule, and the imaging capabilities available. Below is a summary of key performance metrics to guide your decision.

ParameterThis compound (Indirect Detection)Fluorescent Dye-Labeled Nucleotides (Direct Detection)Key Considerations
Detection Principle Enzymatic incorporation of biotinylated UTP, followed by detection with a fluorescently- or enzyme-conjugated streptavidin.Enzymatic incorporation of a nucleotide directly conjugated to a fluorescent dye.Biotin-based detection is a multi-step process, while fluorescent detection is direct.
Signal Amplification High potential for signal amplification through the use of streptavidin-enzyme conjugates (e.g., HRP, AP) or layered streptavidin-biotin complexes.[1][2]Limited intrinsic signal amplification. Signal intensity is dependent on the number of incorporated fluorophores and their quantum yield.For low-abundance targets, the signal amplification of biotin-based methods can be a significant advantage.
Sensitivity Generally higher, especially with enzymatic amplification, capable of detecting attomole levels of target RNA.Sensitivity is dependent on the specific dye's brightness and photostability, and the labeling density. Near-infrared dyes can offer high sensitivity.[3][4]In applications like Northern blotting, biotinylated probes with chemiluminescent detection can be highly sensitive.[5]
Workflow Simplicity More complex, involving multiple incubation and wash steps for detection after the initial labeling and hybridization.Simpler and faster workflow with fewer steps, as the signal is directly incorporated.The streamlined workflow of fluorescently labeled nucleotides can be advantageous for high-throughput applications.
Photostability Dependent on the photostability of the fluorophore conjugated to streptavidin.Varies significantly between different fluorescent dyes (e.g., Cy3, Cy5, Alexa Fluor dyes). Cy5 is known to be less photostable than Cy3 and some Alexa Fluor dyes.[6][7][8][9]For applications requiring long exposure times or repeated imaging, the choice of a photostable dye is critical.
Enzymatic Incorporation Generally well-tolerated by RNA polymerases, although high densities of incorporation can lead to steric hindrance.[10][11]Can be less efficient than biotinylated nucleotides due to the larger size and charge of the fluorescent dye, which may cause steric hindrance for the polymerase.[10]The linker arm length between the nucleotide and the label can influence incorporation efficiency for both types.
Background Signal Potential for background from endogenous biotin (B1667282) in certain tissues (e.g., kidney, liver, brain).[1][12]Autofluorescence of the sample can be a source of background noise.[13]Appropriate blocking steps are crucial for biotin-based methods, while proper controls are needed to assess autofluorescence.
Cost Generally considered a more cost-effective labeling method.Can be more expensive, particularly for specialized or highly photostable dyes.The overall cost should factor in reagents for both labeling and detection steps.

Experimental Workflows and Signaling Pathways

To visualize the distinct processes of using this compound versus fluorescent dye-labeled nucleotides, the following diagrams illustrate the typical experimental workflows for in vitro transcription and subsequent detection.

In_Vitro_Transcription_Biotin_Labeling cluster_0 In Vitro Transcription with this compound DNA_Template Linearized DNA Template (with T7/SP6/T3 promoter) Transcription Transcription Reaction DNA_Template->Transcription NTPs ATP, GTP, CTP, UTP NTPs->Transcription Biotin_UTP This compound Biotin_UTP->Transcription RNAP RNA Polymerase (T7, SP6, or T3) RNAP->Transcription Biotin_RNA Biotinylated RNA Probe Transcription->Biotin_RNA

In Vitro Transcription with this compound.

In_Vitro_Transcription_Fluorescent_Labeling cluster_1 In Vitro Transcription with Fluorescent Dye-Labeled UTP DNA_Template_F Linearized DNA Template (with T7/SP6/T3 promoter) Transcription_F Transcription Reaction DNA_Template_F->Transcription_F NTPs_F ATP, GTP, CTP, UTP NTPs_F->Transcription_F Fluorescent_UTP Fluorescent Dye-UTP (e.g., Cy3-UTP) Fluorescent_UTP->Transcription_F RNAP_F RNA Polymerase (T7, SP6, or T3) RNAP_F->Transcription_F Fluorescent_RNA Fluorescently Labeled RNA Probe Transcription_F->Fluorescent_RNA

In Vitro Transcription with Fluorescent Dye-Labeled UTP.

The subsequent detection steps for applications like Fluorescence In Situ Hybridization (FISH) further highlight the differences in workflow.

FISH_Detection_Comparison cluster_Biotin This compound Based FISH Detection (Indirect) cluster_Fluorescent Fluorescent Dye-Labeled UTP Based FISH Detection (Direct) Hybridization_B Hybridize Biotinylated Probe to Target Wash_B1 Wash to Remove Unbound Probe Hybridization_B->Wash_B1 Blocking Blocking Step (e.g., BSA) Wash_B1->Blocking Streptavidin_Conj Incubate with Streptavidin-Fluorophore (or -Enzyme) Conjugate Blocking->Streptavidin_Conj Wash_B2 Wash to Remove Unbound Conjugate Streptavidin_Conj->Wash_B2 Detection_B Fluorescence Microscopy (or add substrate for enzyme) Wash_B2->Detection_B Hybridization_F Hybridize Fluorescently Labeled Probe to Target Wash_F Wash to Remove Unbound Probe Hybridization_F->Wash_F Detection_F Fluorescence Microscopy Wash_F->Detection_F

Comparison of FISH Detection Workflows.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the comparison.

In Vitro Transcription with this compound

This protocol is adapted for generating randomly biotin-modified RNA probes suitable for applications like in situ hybridization and Northern blotting.[14][15][16]

Materials:

  • Linearized template DNA (0.5-1 µg) containing a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 100 mM UTP solution

  • 10 mM this compound solution

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µL each of 10 mM ATP, CTP, GTP

    • 0.65 µL of 10 mM UTP (for a final concentration of 0.65 mM)

    • 3.5 µL of 10 mM this compound (for a final concentration of 0.35 mM, achieving a 35% substitution)

    • 1 µg of linearized template DNA

    • 1 µL RNA Polymerase

    • 1 µL RNase Inhibitor

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the biotinylated RNA probe using a suitable RNA purification kit or by phenol/chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification: Determine the concentration of the labeled RNA probe using a spectrophotometer. The yield is typically around 10 µg of RNA per 1 µg of template DNA.[15]

In Vitro Transcription with Fluorescent Dye-Labeled UTP (e.g., Cy3-UTP)

This protocol describes the synthesis of fluorescently labeled RNA probes.[12][13][17][18]

Materials:

  • Linearized template DNA (0.5-1 µg) with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, GTP solutions

  • 100 mM UTP solution

  • 5 mM Fluorescent Dye-Labeled UTP (e.g., Cy3-UTP)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube on ice, assemble the following components:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL of 2.5 mM ATP, CTP, GTP mix

    • 0.8 µL of 0.5 mM UTP (for a final concentration of 0.2 mM)

    • 2 µL of 0.5 mM Cy3-UTP (for a final concentration of 0.1 mM, achieving a 33% substitution)

    • 1 µg of linearized template DNA

    • 1 µL RNA Polymerase

    • 1 µL RNase Inhibitor

  • Incubation: Mix gently and incubate at 37°C for 2 hours in the dark to protect the fluorophore from photobleaching.

  • DNase Treatment (Optional): Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Probe Purification: Purify the fluorescently labeled RNA probe using an appropriate RNA purification kit.

  • Labeling Efficiency Calculation: The efficiency of labeling can be estimated by measuring the absorbance at 260 nm (for RNA) and at the excitation maximum of the dye (e.g., ~550 nm for Cy3).[12][13]

Fluorescence In Situ Hybridization (FISH) with a Biotinylated Probe

This protocol outlines the detection of a specific nucleic acid sequence in fixed cells or tissues using a biotinylated probe.[19][20][21][22][23]

Materials:

  • Fixed cells or tissue sections on slides

  • Biotinylated RNA or DNA probe

  • Hybridization Buffer

  • Wash Buffers (e.g., SSC with formamide)

  • Blocking Solution (e.g., 1% BSA in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

  • DAPI counterstain

  • Antifade Mounting Medium

Procedure:

  • Pre-hybridization: Permeabilize the sample and pre-hybridize with hybridization buffer to block non-specific binding sites.

  • Hybridization: Denature the probe and the target DNA (if applicable) and hybridize the biotinylated probe to the sample overnight in a humidified chamber at the appropriate temperature.

  • Post-hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probe.

  • Blocking: Incubate the sample with blocking solution for 30 minutes at room temperature to prevent non-specific binding of the streptavidin conjugate.[1]

  • Detection: Incubate with the streptavidin-fluorophore conjugate, diluted in blocking solution, for 1 hour at room temperature in the dark.

  • Washes: Wash the sample to remove unbound streptavidin conjugate.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslip using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets.

Conclusion

The decision between this compound and fluorescent dye-labeled nucleotides is not a one-size-fits-all scenario. For applications demanding the highest sensitivity, particularly when dealing with low-abundance targets, the signal amplification capabilities of the biotin-streptavidin system are unparalleled. However, this comes at the cost of a more complex and time-consuming workflow with a higher potential for background from endogenous biotin.

Conversely, fluorescent dye-labeled nucleotides offer a more direct, faster, and simpler workflow, which is highly advantageous for high-throughput screening and applications where speed is paramount. While direct labeling may not always match the ultimate sensitivity of amplified biotin-based systems, the continuous development of brighter and more photostable fluorescent dyes is narrowing this gap.

Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, the nature of the target, and the available resources. By understanding the performance characteristics and experimental considerations outlined in this guide, researchers can make an informed decision to achieve reliable and robust results in their nucleic acid labeling and detection experiments.

References

A Researcher's Guide to Commercial Biotin-16-UTP Kits for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and reliable labeling of RNA is crucial for a multitude of applications, from gene expression analysis to the development of RNA-based therapeutics. Biotin-16-UTP is a widely used analog for the enzymatic incorporation of biotin (B1667282) into RNA transcripts. The choice of a commercial kit for this purpose can significantly impact experimental outcomes, influencing yield, labeling efficiency, and downstream application performance. This guide provides a comparative overview of several commercially available this compound kits and a standardized protocol for their performance assessment.

Comparative Overview of Commercial this compound Kits

The following table summarizes the key features of this compound labeling kits and reagents from prominent suppliers. This information is based on publicly available product descriptions.

FeatureJena Bioscience HighYield T7 Biotin-16 RNA Labeling KitRoche Biotin RNA Labeling MixSigma-Aldrich this compoundAPExBIO High Yield T7 Biotin-16 RNA Labeling Kit
Product Format Complete Kit10x Nucleotide MixStandalone NucleotideComplete Kit
Key Components T7 RNA Polymerase Mix, 10x Reaction Buffer, ATP, GTP, CTP, UTP, this compound, DTT, Control Template, PCR-grade water.[1]10mM each of ATP, CTP, GTP; 6.5mM UTP; 3.5mM this compound.[2][3]This compound solution.[4]T7 RNA Polymerase Mix, 10x Reaction Buffer, ATP, GTP, CTP, UTP, this compound, Control Template, RNase-free H2O.[5]
Recommended Promoter T7[1][6]SP6, T7, T3[2][3]SP6, T7, T3[7]T7[5]
This compound:UTP Ratio Recommended 35% this compound substitution (0.35mM this compound to 0.65mM UTP).[1][6]Pre-mixed at a ratio of 3.5mM this compound to 6.5mM UTP.[2][3]User-defined.Recommended molar ratio of 1:3 or 1:2 (this compound:UTP).[5]
Typical Yield Not explicitly stated.Approximately 10µg of labeled RNA from 1µg of template DNA.[2][3]An average of 10µg RNA per 1µg template DNA is obtainable.[4]Not explicitly stated, but an upgraded version for higher yield is available.[8]
Recommended Applications In situ hybridization, Northern Blot.[1][6]Southern, Northern, Dot blots, Plaque/colony lifts, RNase protection, in situ hybridization, microarray hybridization, RNA pull-down assays.[2][3]Substrate for SP6, T3, and T7 RNA Polymerases for RNA labeling.[7]In situ hybridization, Northern blot hybridization.[5][8]

Experimental Protocols for Performance Assessment

To objectively assess the performance of different this compound kits, a standardized experimental approach is necessary. The following protocol outlines a general procedure for in vitro transcription, RNA purification, and subsequent analysis of yield and labeling efficiency.

I. In Vitro Transcription

This protocol is based on a standard 20 µL reaction volume and assumes the use of a linearized plasmid DNA template with a T7 promoter.

Materials:

  • Linearized plasmid DNA (purified, 0.5-1.0 µg/µL)

  • This compound Kit (including RNA polymerase, reaction buffer, NTPs)

  • Nuclease-free water

  • (Optional) RNase inhibitor

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Reaction Buffer: 2 µL

    • ATP, GTP, CTP (10mM each): 2 µL of each

    • UTP (10mM): As per kit instructions (e.g., 1.3 µL for a 0.65mM final concentration)

    • This compound (10mM): As per kit instructions (e.g., 0.7 µL for a 0.35mM final concentration)

    • Template DNA (1 µg)

    • RNA Polymerase Mix: 2 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours.[5]

  • (Optional) To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.

II. Purification of Biotinylated RNA

It is crucial to remove unincorporated nucleotides, proteins, and salts.

Materials:

  • RNA purification spin columns or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Nuclease-free water

Procedure (using spin columns):

  • Follow the manufacturer's protocol for the specific RNA cleanup kit being used.

  • Elute the purified RNA in nuclease-free water.

III. Assessment of RNA Yield and Integrity

Materials:

  • UV-Vis spectrophotometer (e.g., NanoDrop)

  • Agarose (B213101) gel electrophoresis system

  • Ethidium bromide or other RNA stain

Procedure:

  • Measure the RNA concentration using a spectrophotometer.

  • Assess the integrity of the transcript by running an aliquot of the purified RNA on a denaturing agarose gel. A sharp band corresponding to the expected size of the transcript should be visible.

IV. Evaluation of Biotin Incorporation

A dot blot assay is a common method to determine the efficiency of biotin labeling.

Materials:

  • Nylon membrane

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent or colorimetric substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (e.g., TBST)

Procedure:

  • Prepare a dilution series of your biotinylated RNA and a biotinylated control RNA of known concentration.

  • Spot 1-2 µL of each dilution onto a nylon membrane and allow it to air dry.

  • Crosslink the RNA to the membrane using a UV crosslinker.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin conjugate solution for 1 hour.

  • Wash the membrane several times with wash buffer.

  • Incubate the membrane with the detection substrate according to the manufacturer's instructions.

  • Visualize the signal and compare the intensity of your samples to the control to estimate the labeling efficiency.

Visualizing the Workflow and Labeling Process

To further clarify the experimental procedures, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_template Template DNA (Linearized Plasmid/PCR Product) ivt In Vitro Transcription (Separate reaction for each kit) prep_template->ivt prep_kits Select this compound Kits (Kit A, Kit B, Kit C) prep_kits->ivt purification RNA Purification (Spin Column/Precipitation) ivt->purification yield Yield & Integrity Assessment (Spectrophotometry, Gel Electrophoresis) purification->yield labeling Labeling Efficiency (Dot Blot with Streptavidin Conjugate) purification->labeling comparison Data Comparison yield->comparison labeling->comparison

Experimental workflow for comparing this compound kits.

in_vitro_transcription cluster_reaction In Vitro Transcription Reaction template DNA Template (with T7 Promoter) reaction_mix template->reaction_mix polymerase T7 RNA Polymerase polymerase->reaction_mix ntps NTPs (ATP, GTP, CTP, UTP) ntps->reaction_mix biotin_utp This compound biotin_utp->reaction_mix labeled_rna Biotinylated RNA Transcript reaction_mix->labeled_rna 37°C Incubation

References

Decoding Specificity: A Comparative Guide to Biotin-16-UTP Labeled Probes for Nucleic Acid Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of nucleic acid hybridization, the specificity and cross-reactivity of labeled probes are paramount for generating reliable and reproducible data. This guide provides an objective comparison of Biotin-16-UTP labeled probes against common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Non-Radioactive Probe Labeling

Non-radioactive labeling methods have become the standard in molecular biology for applications such as in situ hybridization (ISH), Northern blotting, and Southern blotting, offering a safer and more stable alternative to traditional radioisotopes. Among these, this compound has been a widely adopted reagent for the enzymatic incorporation of biotin (B1667282) into RNA probes. The biotin-streptavidin interaction, known for its high affinity, forms the basis for the detection of these probes. However, the performance of any labeling system hinges on its specificity—the ability to bind exclusively to the target sequence—and its potential for cross-reactivity with non-target, homologous sequences.

This guide delves into a comparative analysis of this compound labeled probes, with a primary focus on their cross-reactivity and specificity. We will compare their performance with Digoxigenin (B1670575) (DIG)-labeled probes, another prevalently used hapten-based labeling system, and briefly discuss other biotinylated analogs.

Performance Comparison: this compound vs. Alternatives

The choice of a labeling system can significantly impact the signal-to-noise ratio and the ultimate clarity of hybridization results. While both biotin and DIG systems are capable of high sensitivity, their performance can differ based on the specific application and biological context.

Several studies have suggested that while both biotin and DIG-labeled probes can achieve comparable levels of sensitivity, DIG-labeled probes may offer an advantage in terms of lower background and higher specificity in certain contexts.[1][2] A key consideration is the presence of endogenous biotin in many tissues, which can lead to non-specific binding of streptavidin-based detection reagents and result in higher background noise.[1] In such cases, DIG-labeled probes are often recommended.[1]

One comparative study using dot blot analysis to detect human papillomavirus (HPV) DNA found that DIG-labeled probes were two to ten-fold more sensitive than biotinylated probes and produced less non-specific background staining on tissue sections. Another study, however, found the optimal sensitivity of DIG and biotin-labeled probes to be equivalent when using an alkaline phosphatase-based detection system.

The length of the spacer arm in biotinylated nucleotides (e.g., Biotin-11-UTP vs. This compound) can also influence performance. While a shorter linker may be incorporated more efficiently by RNA polymerases, a longer linker can facilitate better interaction with streptavidin.[3]

Table 1: Quantitative Comparison of Probe Performance Characteristics

FeatureThis compoundDigoxigenin (DIG)-UTPKey Considerations
Sensitivity HighHigh (can be 2-10 fold higher than biotin in some applications)Detection system and amplification steps play a significant role.
Specificity GoodVery Good (less prone to endogenous interference)Lower background often observed with DIG.
Signal-to-Noise Ratio Good to ModerateHighHighly dependent on tissue type and presence of endogenous biotin.
Endogenous Interference Yes (endogenous biotin)NoA major advantage of the DIG system.
Detection System Streptavidin/Avidin conjugatesAnti-DIG antibody conjugatesA wide variety of conjugates are available for both systems.

Experimental Protocols for Assessing Probe Specificity and Cross-Reactivity

To empirically determine the specificity and potential for cross-reactivity of your labeled probes, the following experimental protocols are recommended.

Dot Blot Hybridization for Specificity Testing

A dot blot is a simple and effective method to quantify the specificity of a probe by measuring its hybridization to a target sequence versus a non-target or mutated sequence.

Methodology:

  • Target Preparation: Prepare serial dilutions of the target nucleic acid (e.g., linearized plasmid containing the target sequence) and a homologous non-target sequence. A negative control (e.g., a non-homologous sequence or buffer) should also be included.

  • Membrane Application: Spot 1-2 µL of each dilution onto a nylon or nitrocellulose membrane and allow it to air dry.

  • Cross-linking: Immobilize the nucleic acid to the membrane using UV cross-linking or baking at 80°C.

  • Pre-hybridization: Incubate the membrane in a pre-hybridization buffer (e.g., containing salmon sperm DNA and formamide) for at least 1 hour at the calculated hybridization temperature to block non-specific binding sites.

  • Hybridization: Add the this compound or DIG-UTP labeled probe to the pre-hybridization buffer and incubate overnight at the appropriate hybridization temperature.

  • Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probe. The stringency can be adjusted by altering the salt concentration (SSC) and temperature.

  • Detection:

    • For this compound probes: Incubate the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP).

    • For DIG-UTP probes: Incubate with an anti-DIG-enzyme conjugate (e.g., Anti-DIG-AP).

  • Signal Development: Add a chemiluminescent or colorimetric substrate and capture the signal using an imaging system.

  • Analysis: Quantify the signal intensity for each spot. A highly specific probe will show a strong signal for the target sequence with minimal to no signal for the non-target and negative control spots.

Northern Blot Analysis for Specificity in a Complex Sample

Northern blotting allows for the assessment of probe specificity in the context of a total RNA population, where numerous off-target sequences are present.

Methodology:

  • RNA Electrophoresis: Separate total RNA samples on a denaturing agarose (B213101) gel.

  • Transfer: Transfer the separated RNA to a nylon or nitrocellulose membrane.

  • Cross-linking: Fix the RNA to the membrane via UV cross-linking or baking.

  • Pre-hybridization and Hybridization: Follow the same steps as for the dot blot (steps 4 and 5 above).

  • Washing: Perform stringent washes to remove non-specific binding.

  • Detection: Follow the same detection steps as for the dot blot (step 7 above).

  • Analysis: A specific probe will produce a distinct band at the expected size of the target transcript with minimal background smearing or non-specific bands.

Visualizing Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Probe_Labeling cluster_labeling Probe Labeling Template_DNA Template DNA (linearized plasmid or PCR product) In_Vitro_Transcription In Vitro Transcription (T7, T3, or SP6 RNA Polymerase) Template_DNA->In_Vitro_Transcription Labeled_Probe Labeled RNA Probe In_Vitro_Transcription->Labeled_Probe Nucleotide_Mix NTP Mix (ATP, CTP, GTP, UTP) Nucleotide_Mix->In_Vitro_Transcription Labeled_UTP This compound or DIG-UTP Labeled_UTP->In_Vitro_Transcription Hybridization_Detection_Workflow cluster_hybridization Hybridization & Detection Immobilized_RNA Immobilized Target RNA (on membrane) Hybridization Hybridization with Labeled Probe Immobilized_RNA->Hybridization Washing Stringent Washes Hybridization->Washing Blocking Blocking (e.g., BSA, milk powder) Washing->Blocking Detection_Reagent Detection Reagent (Streptavidin-Enzyme or Anti-DIG-Enzyme) Blocking->Detection_Reagent Substrate Substrate (Chemiluminescent or Colorimetric) Detection_Reagent->Substrate Signal Signal Detection Substrate->Signal Decision_Tree_Probe_Selection Start Start: Select Labeling Method Endogenous_Biotin Is endogenous biotin a concern in your tissue? Start->Endogenous_Biotin Use_DIG Use Digoxigenin (DIG) -labeled probe Endogenous_Biotin->Use_DIG Yes Biotin_OK This compound is a viable option Endogenous_Biotin->Biotin_OK No High_Sensitivity Is highest sensitivity critical? Biotin_OK->High_Sensitivity Compare_Both Consider empirical testing of both Biotin and DIG High_Sensitivity->Compare_Both Yes Standard_Sensitivity This compound is likely sufficient High_Sensitivity->Standard_Sensitivity No

References

Safety Operating Guide

Proper Disposal of Biotin-16-UTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Biotin-16-UTP must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is a critical component of good laboratory practice.[1][2] This guide provides a step-by-step operational plan for the safe and effective disposal of this compound waste.

Waste Characterization

Prior to disposal, it is essential to characterize the waste stream. The following table summarizes the key properties of this compound relevant to its disposal.

CharacteristicDescriptionSource
Hazard Classification Not a hazardous substance or mixture.[1][2]
Physical State Typically supplied as a colorless solution.[3][4]
Chemical Stability Stable under recommended storage conditions (-20°C).[1][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing (laboratory coat)

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to minimize any potential risks and ensure compliance with institutional and local regulations.

1. Unused or Expired this compound Solution:

  • Small Quantities (Typical research lab scale): For small amounts of unused or expired this compound solution, consult your institution's chemical waste disposal guidelines. In the absence of specific protocols for this non-hazardous material, it is best practice to dispose of it through your institution's chemical waste program.

    • Place the original vial or a securely sealed container with the unused solution into a designated chemical waste container.

    • Label the container clearly with the chemical name ("this compound solution") and indicate that it is non-hazardous.

  • Large Quantities: For larger volumes, contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

2. Contaminated Labware and Materials:

This category includes items such as pipette tips, microfuge tubes, gloves, and paper towels that have come into contact with this compound.

  • Segregation: Segregate waste contaminated with this compound from regular trash.

  • Disposal:

    • For items that are not sharp, place them in a designated, clearly labeled chemical waste bag or container.

    • For sharp items like pipette tips, use a designated sharps container that is then placed into the chemical waste stream.

  • Decontamination: Surfaces and non-disposable equipment that have been in contact with this compound should be decontaminated by scrubbing with alcohol.[1]

3. Accidental Spills:

In the event of a spill, follow these procedures:[1]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

  • Carefully collect the absorbed material and place it into a sealed container for chemical waste disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Dispose of all contaminated cleaning materials as chemical waste.

Important Considerations:

  • Avoid Drains: Do not dispose of this compound solutions down the drain.[1] While not classified as hazardous, this practice is discouraged to prevent the unnecessary introduction of chemicals into the water system.

  • Institutional Policies: Always prioritize your institution's specific waste disposal protocols. Contact your EHS or safety officer for clarification.

  • Mixtures: If the this compound waste is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the most hazardous component.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused Unused/Expired Solution waste_type->unused Solution contaminated Contaminated Materials (e.g., tips, gloves) waste_type->contaminated Solid spill Accidental Spill waste_type->spill Spill small_quant Small Quantity? unused->small_quant segregate Segregate from Regular Trash contaminated->segregate absorb Absorb with Inert Material spill->absorb chem_waste Dispose via Chemical Waste Program small_quant->chem_waste Yes ehs Contact EHS for Guidance small_quant->ehs No decon Decontaminate Area with Alcohol chem_waste->decon end Disposal Complete ehs->end segregate->chem_waste absorb->chem_waste decon->end

Caption: Workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of laboratory reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Biotin-16-UTP, a widely used biotin-labeled uridine (B1682114) triphosphate for RNA detection and purification. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment (PPE) is the most critical measure to prevent potential exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1]Protects eyes from potential splashes of the solution.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2][3]Prevents direct skin contact with the compound.
Body Protection A fully buttoned laboratory coat.[1][4]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.[5]A NIOSH-certified respirator may be considered if aerosols are generated and ventilation is inadequate.
Foot Protection Closed-toe shoes that cover the entire foot.[4]Protects feet from potential spills.

Physical and Chemical Properties of this compound

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₃₂H₄₈N₇Na₄O₁₉P₃S[1] or C₃₂H₅₂N₇O₁₉P₃S (free acid)[6]
Molecular Weight 1051.70 g/mol (tetrasodium salt)[1] or 963.78 g/mol (free acid)[6]
Appearance Clear, colorless to slightly yellow solution.[6][7]
Solubility Miscible in water.[8]
Storage Temperature Store at -20°C.[6][8][9] Short-term exposure to ambient temperature (up to 1 week) is possible.[6]
Stability Stable under recommended storage conditions.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe and efficient workflow.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receiving 1. Inspect Package - Check for damage or leaks upon arrival. - Verify product identity and quantity. Storage 2. Proper Storage - Store at -20°C in a tightly sealed container. - Protect from light. - Log in inventory. Receiving->Storage If package is intact Handling 3. Preparation - Don appropriate PPE (lab coat, gloves, safety glasses). - Work in a clean, designated area. Storage->Handling Prepare for experiment Experiment 4. Experimental Use - Centrifuge the vial briefly before opening. - Aliquot to avoid repeated freeze-thaw cycles. - Handle with care to prevent spills. Handling->Experiment Decontamination 5. Decontamination - Decontaminate surfaces and equipment with a suitable disinfectant (e.g., 70% ethanol). Experiment->Decontamination After experiment completion Waste_Disposal 6. Waste Disposal - Dispose of empty vials, used tips, and gloves in the appropriate laboratory waste stream. - Follow institutional guidelines for non-hazardous chemical waste. Decontamination->Waste_Disposal

Safe Handling Workflow for this compound.

Emergency Response Plan

In the event of an accidental exposure or spill, a clear and immediate response is crucial.

Emergency Procedures for this compound cluster_spill Accidental Release (Spill) cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate immediate area if necessary. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate Contain Absorb with inert material (e.g., diatomite, universal binders). Ventilate->Contain Clean Decontaminate the area with alcohol or a suitable disinfectant. Contain->Clean Dispose_Spill Dispose of contaminated materials as per institutional guidelines. Clean->Dispose_Spill Exposure Exposure Occurs Eye_Contact Eye Contact: - Immediately flush eyes with plenty of water for at least 15 minutes. - Remove contact lenses, if present. - Seek medical attention. Exposure->Eye_Contact Skin_Contact Skin Contact: - Rinse skin thoroughly with large amounts of water. - Remove contaminated clothing. - Seek medical attention if irritation persists. Exposure->Skin_Contact Inhalation Inhalation: - Move to fresh air. - If breathing is difficult, provide respiratory support. - Seek medical attention. Exposure->Inhalation Ingestion Ingestion: - Wash out mouth with water. - Do NOT induce vomiting. - Seek immediate medical attention. Exposure->Ingestion

Emergency Procedures for this compound.

Detailed Experimental Protocol: In Vitro RNA Labeling

This compound is a substrate for SP6, T3, and T7 RNA Polymerases and can be used to replace UTP in in vitro transcription reactions to generate biotin-labeled RNA probes.[7] These probes are valuable for various applications, including Northern and Southern blots, in situ hybridization, and microarray analysis.

Materials:

  • Linearized template DNA with an SP6, T3, or T7 promoter

  • This compound solution (10 mM)

  • ATP, GTP, CTP solutions (10 mM each)

  • Transcription buffer (10x)

  • Appropriate RNA Polymerase (SP6, T3, or T7)

  • RNase inhibitor

  • Nuclease-free water

  • EDTA (0.5 M)

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Briefly centrifuge the vials to collect the contents at the bottom.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following in the order listed:

    • Nuclease-free water (to bring the final volume to 20 µL)

    • 10x Transcription Buffer (2 µL)

    • ATP, GTP, CTP (2 µL of 10 mM stock each)

    • This compound (2 µL of 10 mM stock)

    • Linearized template DNA (0.5-1.0 µg)

    • RNase inhibitor (1 µL)

    • RNA Polymerase (2 µL)

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Probe Purification (Optional but Recommended): Purify the biotin-labeled RNA probe to remove unincorporated nucleotides using methods such as ethanol (B145695) precipitation or a spin column purification kit.

  • Quantification and Storage: Determine the concentration of the labeled probe. The probe can be used immediately or stored at -20°C or -80°C for later use.

By adhering to these safety guidelines and operational procedures, researchers can confidently and safely utilize this compound in their experimental workflows, contributing to the advancement of scientific discovery.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.